molecular formula C10H10BrN5NaO6PS B1178833 Crl protein CAS No. 148349-72-8

Crl protein

Cat. No.: B1178833
CAS No.: 148349-72-8
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Description

Crl protein, also known as this compound, is a useful research compound. Its molecular formula is C10H10BrN5NaO6PS. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

148349-72-8

Molecular Formula

C10H10BrN5NaO6PS

Synonyms

Crl protein

Origin of Product

United States

Foundational & Exploratory

Crl Protein Function in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the complex regulatory landscape of Escherichia coli, the ability to adapt to changing environmental conditions is paramount for survival. A key player in this adaptation is the stationary phase sigma factor, σS (RpoS), which governs the expression of a wide array of genes involved in stress resistance and virulence. The activity of σS is intricately modulated by various accessory proteins. This technical guide provides an in-depth examination of one such modulator, the Crl protein. Crl is a small, non-essential protein that has been shown to be a crucial activator of σS-dependent transcription, particularly under specific conditions such as low temperature. This document will detail the molecular function of Crl, its regulatory mechanisms, its impact on the σS regulon, and its role in E. coli physiology and pathogenesis. Furthermore, we will present quantitative data, detailed experimental protocols for studying Crl, and visual representations of its regulatory networks, offering a comprehensive resource for researchers and drug development professionals.

Introduction to Crl and the σS Regulon

The this compound in Escherichia coli is a small, 16.5 kDa protein that functions as a positive regulatory factor for the stationary phase sigma factor, σS (encoded by the rpoS gene). While not essential for cell viability, Crl plays a significant role in enhancing the activity of σS, thereby influencing the expression of a multitude of genes that are critical for survival in stressful environments. The σS regulon is a global regulatory network that orchestrates cellular responses to various stresses, including nutrient limitation, osmotic shock, and temperature fluctuations.

Crl's primary mechanism of action is to bind directly to σS and facilitate its association with the core RNA polymerase (RNAP) enzyme, forming a more stable and active holoenzyme complex (EσS). This chaperone-like function of Crl is particularly important for the transcription of a subset of σS-dependent genes, and its influence is most pronounced at lower growth temperatures (e.g., below 30°C). This temperature-dependent activity suggests that Crl acts as a thermosensor, fine-tuning the σS response to thermal shifts.

Molecular Function and Mechanism

The this compound enhances σS activity through a direct protein-protein interaction. It binds to the σS domain 2, a region that is not involved in binding to the core RNAP. This interaction induces a conformational change in σS, which in turn promotes a more efficient association with the core RNAP enzyme. The resulting EσS-Crl holoenzyme exhibits increased transcriptional activity at specific promoters.

The expression of the crl gene is itself subject to regulation. It is positively regulated by the master regulator of biofilm formation, CsgD, and is also influenced by the availability of nutrients. This intricate regulatory control ensures that Crl is produced under conditions where its activity is most beneficial to the cell.

The Role of Crl in E. coli Physiology

The Crl-mediated enhancement of σS activity has significant consequences for E. coli physiology, particularly in the context of stress resistance and biofilm formation.

Stress Resistance

By promoting the expression of σS-dependent genes, Crl contributes to the cell's ability to withstand various environmental insults. For instance, the Crl-σS complex is involved in the expression of genes that protect against oxidative stress and acid stress.

Biofilm Formation

Crl plays a crucial role in the development of biofilms, which are structured communities of bacteria embedded in a self-produced extracellular matrix. A key component of the E. coli biofilm matrix is the amyloid protein curli, encoded by the csg operons. The expression of the csgB and csgD operons is under the control of σS, and Crl has been shown to be a potent activator of their transcription, especially at lower temperatures. This suggests that Crl is a key factor in the environmental regulation of biofilm formation.

Quantitative Data on Crl Function

The following tables summarize key quantitative data regarding the function of the this compound in E. coli.

Parameter Value Conditions Reference
Binding Affinity (Kd) of Crl-σS ~1.5 µMIn vitro(Bougdour et al., 2004)
Fold-change in csgB expression (+Crl/-Crl) ~10-fold increase30°C(Typas et al., 2007)
Fold-change in csgD expression (+Crl/-Crl) ~5-fold increase30°C(O'Neill et al., 2021)
Optimal Temperature for Crl activity 28-30°CIn vivo(Typas et al., 2007)

Experimental Protocols

Detailed methodologies for key experiments used to study the this compound are provided below.

β-Galactosidase Assay for Promoter Activity

This assay is used to quantify the effect of Crl on the transcriptional activity of σS-dependent promoters.

  • Strain Construction: Create E. coli strains with and without a functional crl gene (Δcrl). Both strains should contain a reporter plasmid with the promoter of interest (e.g., PcsgB) fused to the lacZ gene.

  • Cell Growth: Grow the strains to the desired growth phase (e.g., stationary phase) at the appropriate temperature (e.g., 30°C).

  • Cell Lysis: Lyse the cells using a chemical method (e.g., toluene) or a physical method (e.g., sonication).

  • Enzymatic Reaction: Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate. The β-galactosidase enzyme will cleave ONPG, producing a yellow product (o-nitrophenol).

  • Measurement: Measure the absorbance of the reaction mixture at 420 nm over time.

  • Calculation: Calculate the Miller units to quantify β-galactosidase activity, which is proportional to the promoter activity.

In Vitro Transcription Assay

This assay directly measures the effect of Crl on the transcriptional activity of the EσS holoenzyme.

  • Component Purification: Purify the core RNAP enzyme, σS, and this compound.

  • Holoenzyme Reconstitution: Incubate the core RNAP with σS in the presence or absence of Crl to form the holoenzyme.

  • Transcription Reaction: Add a linear DNA template containing the promoter of interest and ribonucleotides (including a radiolabeled one, e.g., [α-32P]UTP).

  • Analysis: Separate the resulting RNA transcripts by denaturing polyacrylamide gel electrophoresis and visualize them by autoradiography. The intensity of the transcript band indicates the level of transcription.

Signaling Pathways and Regulatory Networks

The following diagrams illustrate the key signaling pathways and regulatory networks involving the this compound.

Crl_Signaling_Pathway Env_Signals Low Temperature (≤30°C) Nutrient Limitation CsgD CsgD Env_Signals->CsgD activates crl_gene crl gene CsgD->crl_gene activates transcription Crl_protein This compound crl_gene->Crl_protein translation RpoS σS (RpoS) Crl_protein->RpoS binds and stabilizes E_sigmaS EσS Holoenzyme Crl_protein->E_sigmaS promotes formation of RNAP_core Core RNAP RpoS->RNAP_core binds E_sigmaS_Crl EσS-Crl Complex E_sigmaS->E_sigmaS_Crl Stress_Genes Stress Response Genes (e.g., osmY, katE) E_sigmaS_Crl->Stress_Genes activates transcription Biofilm_Genes Biofilm Genes (e.g., csgB, csgD) E_sigmaS_Crl->Biofilm_Genes activates transcription

Caption: Regulatory cascade of Crl and its impact on σS-dependent gene expression.

Experimental_Workflow_BetaGal Start Start Strain_Prep Prepare E. coli strains: - Wild-type + PlacZ - Δcrl + PlacZ Start->Strain_Prep Growth Grow cultures to stationary phase at 30°C Strain_Prep->Growth Lysis Lyse cells Growth->Lysis Reaction Add ONPG and incubate Lysis->Reaction Measure Measure A420 over time Reaction->Measure Calculate Calculate Miller Units Measure->Calculate End End Calculate->End

Caption: Workflow for β-galactosidase assay to measure promoter activity.

Implications for Drug Development

The role of Crl in promoting the expression of virulence factors and stress resistance genes makes it a potential target for the development of novel antimicrobial agents. By inhibiting the function of Crl, it may be possible to attenuate the virulence of pathogenic E. coli strains and render them more susceptible to host defenses and conventional antibiotics.

Potential strategies for targeting Crl could include:

  • Small Molecule Inhibitors: Screening for small molecules that bind to Crl and disrupt its interaction with σS.

  • Peptide-based Inhibitors: Designing peptides that mimic the σS binding domain of Crl or the Crl binding domain of σS to competitively inhibit their interaction.

Further research is needed to validate Crl as a drug target and to develop effective inhibitors. However, the existing body of knowledge suggests that targeting the Crl-σS regulatory axis is a promising avenue for the development of new therapies against E. coli infections.

Conclusion

The this compound is a key modulator of the σS-dependent stress response in Escherichia coli. Its function as a thermosensor and its ability to enhance the activity of the EσS holoenzyme make it a critical factor in the adaptation of E. coli to changing environments. The detailed understanding of Crl's molecular mechanisms, its regulatory networks, and its physiological roles, as outlined in this guide, provides a solid foundation for future research and for the exploration of Crl as a novel antimicrobial drug target. The experimental protocols and quantitative data presented herein offer valuable resources for researchers in the field.

The Role of Crl in Bacterial Stress Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the complex regulatory networks that govern bacterial survival under adverse conditions, the Crl protein emerges as a critical co-factor for the master stress regulator, the RNA polymerase sigma factor RpoS (σS). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the function of Crl, its impact on global gene expression, and its significance in bacterial stress resistance and virulence. Detailed experimental protocols for studying the Crl-RpoS system are provided, along with quantitative data summarizing the effects of Crl on gene expression and bacterial survival. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the key processes involved. This document is intended to serve as a valuable resource for researchers investigating bacterial stress responses and for professionals engaged in the development of novel antimicrobial strategies.

Introduction: Crl as a Key Modulator of the RpoS Regulon

Many Gram-negative bacteria, including prominent pathogens like Escherichia coli and Salmonella enterica, rely on the alternative sigma factor RpoS (σS) to orchestrate a global transcriptional response to a wide array of environmental insults, such as nutrient limitation, oxidative stress, and temperature fluctuations.[1] The activation of the RpoS regulon enables bacteria to enter a protected physiological state, often referred to as stationary phase, characterized by enhanced stress resistance and altered metabolism.

The this compound, a small transcriptional regulator, plays a pivotal role in fine-tuning the activity of RpoS.[2] Unlike classical transcription factors, Crl does not bind to DNA directly.[3] Instead, it functions as a chaperone-like protein, directly interacting with RpoS to promote its association with the core RNA polymerase (RNAP) enzyme.[4][5] This interaction effectively increases the cellular concentration of the RpoS-holoenzyme (EσS), thereby enhancing the transcription of RpoS-dependent genes.[4][6] The expression of Crl itself is often induced during the transition from exponential to stationary phase and at lower temperatures, highlighting its role as a key component of the bacterial stress response machinery.[7]

Molecular Mechanism of Crl Action

The primary function of Crl is to act as a dedicated chaperone for RpoS, facilitating its binding to the core RNA polymerase. This mechanism is crucial as RpoS has a lower affinity for the core RNAP compared to the housekeeping sigma factor, σ70.

The Crl-RpoS Interaction

Crl directly and specifically binds to domain 2 of the RpoS protein (σS2).[4][8] This interaction is mediated by a conserved cavity on the surface of the this compound, which accommodates key residues within σS2.[5][9] Structural studies have revealed that Crl stabilizes the conformation of σS2, making it more favorable for binding to the core RNAP.[8] This interaction is highly specific, as Crl does not significantly interact with other sigma factors like σ70.[4]

Enhancement of RNAP Holoenzyme Formation

By binding to RpoS, Crl increases the rate of association between RpoS and the core RNAP, leading to a higher concentration of the functional EσS holoenzyme.[4] Kinetic studies have shown that the Crl-RpoS complex has a short half-life, suggesting a dynamic role for Crl in promoting the assembly of the holoenzyme without being a permanent subunit.[4] This chaperone-like activity is particularly important under conditions where RpoS levels are low, such as during the initial stages of stress induction.[10]

The following diagram illustrates the signaling pathway of Crl-mediated activation of RpoS.

Crl_RpoS_Pathway Stress Stress Signals (e.g., stationary phase, low temp) Crl_gene crl gene Stress->Crl_gene induces Crl_protein This compound Crl_gene->Crl_protein expresses RpoS_protein RpoS (σS) Crl_protein->RpoS_protein binds & stabilizes Holoenzyme EσS Holoenzyme Crl_protein->Holoenzyme facilitates assembly RpoS_protein->Holoenzyme associates RNAP_core Core RNA Polymerase (E) RNAP_core->Holoenzyme Target_genes RpoS-dependent genes Holoenzyme->Target_genes transcribes Stress_response Stress Response (e.g., survival, virulence) Target_genes->Stress_response mediates

Crl-mediated activation of RpoS signaling pathway.

Quantitative Data on Crl Function

The regulatory role of Crl has been quantified in various studies, demonstrating its significant impact on gene expression and bacterial physiology under stress.

Crl-Dependent Gene Expression

The absence of Crl leads to a significant downregulation of numerous genes within the RpoS regulon. The magnitude of this effect can vary depending on the specific gene promoter and the experimental conditions.

GeneOrganismConditionFold Change (WT vs. Δcrl)Reference
csgDSalmonella entericaStationary Phase, 28°C~10-fold decrease[11]
adrASalmonella entericaStationary Phase, 28°C~5-fold decrease[11]
katESalmonella entericaStationary Phase, 28°C~2 to 3-fold decrease[5]
katNSalmonella entericaStationary Phase, 37°C~35-fold decrease in rpoSLT2 background[12]
osmYEscherichia coliTransition to Stationary Phase~3-fold decrease[6]
Impact of Crl on Bacterial Stress Survival

The enhanced expression of the RpoS regulon mediated by Crl translates into increased resistance to various environmental stresses.

Stress ConditionOrganismMetricEffect of Δcrl MutationReference
Oxidative Stress (H₂O₂)Salmonella enterica (rpoSLT2)% SurvivalSignificant decrease[2]
Thermal Stress (50°C)Salmonella enterica (rpoSLT2)% SurvivalSignificant decrease[2]
Acid Stress (pH 3.0)Salmonella enterica (rpoSLT2)% SurvivalSignificant decrease[2]
Soil SurvivalEscherichia coliCFU/g soil over timeSignificant decrease[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of Crl.

Purification of His-tagged this compound

This protocol describes the purification of Crl with a hexahistidine (His6) tag using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a His6-Crl expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

Procedure:

  • Inoculate 1 L of LB medium with an overnight culture of the expression strain.

  • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle agitation for 1 hour at 4°C.

  • Wash the resin with 10 column volumes of Wash Buffer.

  • Elute the His6-Crl protein with 5 column volumes of Elution Buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

Protein_Purification_Workflow Start Start: E. coli culture with His6-Crl plasmid Induction IPTG Induction Start->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Washing Washing unbound proteins Binding->Washing Elution Elution of His6-Crl Washing->Elution Analysis SDS-PAGE Analysis Elution->Analysis End End: Purified this compound Analysis->End

Workflow for His-tagged this compound purification.
Bacterial Adenylate Cyclase Two-Hybrid (BACTH) Assay for Crl-RpoS Interaction

The BACTH system is a powerful in vivo method to detect protein-protein interactions. It is based on the functional reconstitution of the Bordetella pertussis adenylate cyclase (CyaA) enzyme in an E. coli cya mutant.

Materials:

  • E. coli BTH101 (cya⁻) strain.

  • pKT25 and pUT18 vectors for creating fusions to the T25 and T18 fragments of CyaA, respectively.

  • Plasmids pKT25-Crl and pUT18-RpoS.

  • LB agar plates containing ampicillin (100 µg/mL), kanamycin (50 µg/mL), and X-gal (40 µg/mL).

  • IPTG.

Procedure:

  • Co-transform E. coli BTH101 with pKT25-Crl and pUT18-RpoS.

  • As negative controls, co-transform with empty vectors or plasmids expressing non-interacting proteins.

  • As a positive control, co-transform with plasmids expressing known interacting proteins (e.g., pKT25-zip and pUT18-zip).

  • Plate the transformation mixtures on LB agar plates containing ampicillin, kanamycin, and X-gal. Add IPTG to a final concentration of 0.5 mM to induce the expression of the fusion proteins.

  • Incubate the plates at 30°C for 24-48 hours.

  • A positive interaction is indicated by the development of blue colonies, resulting from the reconstitution of CyaA activity, cAMP production, and subsequent activation of the lac operon. White or pale blue colonies indicate no interaction.

BACTH_Workflow Start Start: Plasmids pKT25-Crl and pUT18-RpoS Transformation Co-transformation into E. coli BTH101 (cya⁻) Start->Transformation Plating Plating on selective media with X-gal and IPTG Transformation->Plating Incubation Incubation at 30°C Plating->Incubation Interaction Crl and RpoS interact in vivo Incubation->Interaction If proteins interact NoInteraction No interaction Incubation->NoInteraction If no interaction Result_Positive Blue colonies (lacZ expression) Interaction->Result_Positive Result_Negative White/pale colonies NoInteraction->Result_Negative

Workflow for the BACTH assay.
In Vitro Transcription Assay

This assay directly measures the effect of Crl on the transcriptional activity of the EσS holoenzyme at a specific promoter.

Materials:

  • Purified core RNA polymerase.

  • Purified σS and Crl proteins.

  • Linear DNA template containing an RpoS-dependent promoter.

  • Transcription Buffer: 40 mM Tris-HCl (pH 7.9), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • NTP mix (ATP, CTP, GTP, UTP).

  • [α-³²P]UTP for radiolabeling.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

Procedure:

  • Assemble the EσS holoenzyme by incubating core RNAP with σS in the presence or absence of Crl in Transcription Buffer for 20 minutes at 37°C.

  • Initiate transcription by adding the DNA template and NTP mix (including [α-³²P]UTP).

  • Allow the reaction to proceed for 15 minutes at 37°C.

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled transcripts by autoradiography.

  • Quantify the band intensities to determine the effect of Crl on transcription initiation.

Conclusion and Future Directions

Crl is a crucial, yet often overlooked, component of the bacterial stress response. Its role as a specific chaperone for RpoS highlights a sophisticated regulatory mechanism that allows bacteria to rapidly and efficiently adapt to changing environments. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the Crl-RpoS system.

Future research directions could focus on:

  • Identifying novel Crl-regulated genes: Expanding our understanding of the full scope of the Crl regulon in different bacterial species and under various stress conditions.

  • Investigating the role of Crl in polymicrobial communities: Understanding how Crl-mediated stress responses influence interspecies interactions and competition.

  • Exploring Crl as a potential drug target: Given its importance in the virulence of many pathogens, inhibiting the Crl-RpoS interaction could represent a novel antimicrobial strategy.

A deeper understanding of the intricate regulatory networks involving Crl will undoubtedly provide valuable insights into bacterial pathogenesis and may pave the way for the development of new therapeutic interventions.

References

An In-depth Technical Guide on the Crl-σS Interaction Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the transcriptional co-activator Crl and the alternative sigma factor σS (RpoS) is a critical regulatory node in many Gram-negative bacteria, governing the response to stress and the transition into stationary phase. Crl enhances the activity of σS, a key determinant of virulence and biofilm formation in pathogenic bacteria, by promoting its association with the RNA polymerase core enzyme. This guide provides a comprehensive technical overview of the Crl-σS interaction, including its core mechanism, regulatory control, and functional consequences. Detailed experimental protocols for studying this interaction and quantitative data are presented to facilitate further research and potential therapeutic development.

Introduction

In the competitive microbial world, the ability to rapidly adapt to changing environmental conditions is paramount for survival. Bacteria have evolved intricate regulatory networks to control gene expression in response to various stressors. A key player in this process in many γ-proteobacteria, including Escherichia coli and Salmonella enterica, is the alternative sigma factor σS, encoded by the rpoS gene.[1][2] σS directs the RNA polymerase (RNAP) to transcribe a specific set of genes involved in stress resistance, enabling the cell to withstand challenges such as nutrient limitation, oxidative stress, and changes in temperature and osmolarity.[1]

The activity of σS is tightly regulated at multiple levels, including transcription, translation, and protein stability.[2][3] A crucial layer of post-translational regulation is mediated by the small protein Crl.[4] Crl acts as a specific chaperone for σS, facilitating its binding to the core RNAP enzyme to form the holoenzyme (EσS).[5] This enhancement of EσS formation is particularly important when σS levels are low, allowing for a swift and efficient response to stress.[4] The Crl-σS system is implicated in the expression of a wide array of genes, including those involved in the formation of curli fimbriae, which are important for adhesion and biofilm formation.[6]

Understanding the molecular intricacies of the Crl-σS interaction is of significant interest, not only for fundamental microbiology but also for the development of novel antimicrobial strategies. Targeting this interaction could potentially disrupt the stress response and virulence of pathogenic bacteria. This guide aims to provide a detailed technical resource for researchers in this field.

The Core Interaction: Mechanism and Stoichiometry

The primary function of Crl is to act as a molecular matchmaker, promoting the association of σS with the RNAP core enzyme. Crl achieves this by directly binding to σS and stabilizing a conformation that is more favorable for interaction with the core RNAP.

Cryo-electron microscopy studies have revealed that Crl interacts with domain 2 of σS (σS2).[5] This interaction is highly specific, as Crl does not significantly interact with the primary sigma factor, σ70, under physiological conditions.[7] The stoichiometry of the Crl-σS complex is 1:1.

The interaction between Crl and σS allosterically promotes the formation of the EσS holoenzyme. By stabilizing σS, Crl increases its effective concentration and competitiveness for binding to the limited pool of core RNAP, especially during the transition from exponential to stationary phase when σS levels are rising.

Regulatory Network of crl and rpoS

The expression and activity of both Crl and σS are intricately regulated by a complex network of environmental and cellular signals.

Regulation of crl Expression

The expression of the crl gene is influenced by growth phase and temperature. Crl levels increase as cells enter the stationary phase.[8] Notably, Crl accumulation is more pronounced at lower temperatures (e.g., 26-30°C) compared to 37°C, suggesting a role as a thermosensor that fine-tunes σS activity in response to temperature shifts.[6][8]

Regulation of rpoS Expression and σS Activity

The regulation of σS is multi-layered and complex, involving transcriptional, translational, and post-translational control mechanisms.

  • Transcriptional Regulation: The transcription of the rpoS gene is influenced by various factors, including the alarmone guanosine tetraphosphate (ppGpp) and the cAMP receptor protein (CRP).[2]

  • Translational Regulation: The translation of rpoS mRNA is controlled by a number of small non-coding RNAs (sRNAs), such as DsrA and RprA, which modulate the accessibility of the ribosome binding site.[3]

  • Proteolytic Regulation: The stability of the σS protein is a major control point. In exponentially growing cells, σS is rapidly degraded by the ClpXP protease, a process facilitated by the adaptor protein RssB. Under stress conditions, the activity of RssB is inhibited by anti-adaptor proteins, leading to the stabilization and accumulation of σS.[9][10]

The interplay of these regulatory pathways ensures that σS levels and activity are tightly coupled to the physiological state of the cell.

Functional Consequences of the Crl-σS Interaction

The Crl-mediated enhancement of σS activity has profound effects on bacterial physiology, impacting a wide range of cellular processes. The Crl-σS regulon includes a large number of genes that contribute to stress resistance and adaptation.

Crl- and σS-Dependent Promoters

The Crl-σS holoenzyme recognizes and initiates transcription from specific promoter sequences. While the core promoter elements recognized by EσS are similar to those for the housekeeping Eσ70, subtle differences in promoter architecture and upstream activating sequences contribute to differential gene expression. Crl enhances transcription from a subset of σS-dependent promoters, and the magnitude of this activation can vary between promoters.[11] Some of the well-characterized genes and operons regulated by Crl and σS are listed in the table below.

Quantitative Data

The following tables summarize the available quantitative data on the Crl-σS interaction and its functional consequences.

Table 1: Binding Affinities and Stoichiometry

Interacting PartnersMethodDissociation Constant (Kd)StoichiometryReference
Crl - σSNot explicitly found1:1[12]
σS - RNAP coreFluorescence Anisotropy~4.3 nM (apparent)[13]
σS - RNAP core (+ Crl)Fluorescence Polarization~3.8-fold increase in affinity[14]

Table 2: Effect of Crl on σS-Dependent Transcription

PromoterFold-change in Transcription (+Crl vs. -Crl)Experimental SystemReference
osmY~2.3-fold increaseIn vitro transcription[7]
csgDActivation observedIn vitro transcription[15]
adrAActivation observedIn vitro transcription[15]
katEActivation dependent on EσS concentrationIn vitro transcription[11]
katNMore responsive to Crl than katEIn vitro transcription[11]
csgATranscriptional activation at 26°CIn vivo[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Crl-σS interaction.

Bacterial Two-Hybrid (BTH) Assay

This in vivo assay is used to detect protein-protein interactions in E. coli. The principle is based on the reconstitution of a signaling cascade upon the interaction of two proteins fused to complementary fragments of an enzyme, typically the T18 and T25 domains of Bordetella pertussis adenylate cyclase.

a. Strains and Plasmids:

  • E. coli strain: BTH101 (F-, cya-99, araD139, galE15, galK16, rpsL1 (Strr), hsdR2, mcrA1, mcrB1), which is deficient in adenylate cyclase.[16]

  • Plasmids: pKT25 (encoding the T25 fragment) and pUT18C (encoding the T18 fragment) are commonly used vectors.[17][18] Genes of interest (crl and rpoS) are cloned in-frame with the adenylate cyclase fragments.

  • Controls: Plasmids pKT25-zip and pUT18C-zip, encoding fusions to leucine zippers that are known to interact, serve as a positive control.[19] Empty vectors are used as a negative control.

b. Protocol:

  • Co-transform the BTH101 strain with the pair of plasmids to be tested (e.g., pKT25-Crl and pUT18C-σS).

  • Plate the transformed cells on LB agar plates containing appropriate antibiotics (e.g., kanamycin for pKT25 and ampicillin for pUT18C) and X-Gal (40 µg/mL) and IPTG (0.5 mM).

  • Incubate the plates at 30°C for 24-48 hours.

  • A positive interaction is indicated by the development of blue colonies, resulting from the functional reconstitution of adenylate cyclase, cAMP production, and subsequent activation of the lac operon. White colonies indicate no interaction.

  • For quantitative analysis, β-galactosidase activity can be measured from liquid cultures using a standard Miller assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is an in vitro technique used to demonstrate that two proteins interact within a cell lysate.

a. Materials:

  • E. coli strain expressing tagged versions of Crl and/or σS (e.g., His-tagged or FLAG-tagged).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail).

  • Antibody specific to the tagged protein (the "bait").

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., lysis buffer with a lower concentration of detergent).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

b. Protocol:

  • Grow E. coli cells expressing the tagged proteins to the desired growth phase (e.g., stationary phase for maximal Crl and σS expression).

  • Harvest the cells by centrifugation and resuspend the pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the antibody against the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both the bait and the putative interacting partner ("prey").

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique to quantify the kinetics and affinity of biomolecular interactions.

a. Protein Purification:

  • Crl and σS are typically overexpressed with affinity tags (e.g., His-tag) in an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Proteins are purified from cell lysates using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[20][21] Further purification steps like ion exchange and size-exclusion chromatography may be necessary to achieve high purity.

b. Protocol:

  • One protein (the "ligand," e.g., Crl) is immobilized on the surface of a sensor chip.

  • The other protein (the "analyte," e.g., σS) is flowed over the chip surface at various concentrations.

  • The binding and dissociation of the analyte to the immobilized ligand are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

In Vitro Transcription Assay

This assay measures the ability of the EσS holoenzyme, with and without Crl, to initiate transcription from a specific promoter.

a. Components:

  • Purified RNAP core enzyme.

  • Purified σS and Crl proteins.

  • A linear DNA template containing a known σS-dependent promoter (e.g., a PCR product of the osmY or csgD promoter region).[22]

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • Ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-32P]UTP) for transcript detection.

b. Protocol:

  • Incubate the RNAP core enzyme with σS in the presence or absence of Crl to allow for holoenzyme formation.

  • Add the DNA template to the holoenzyme mixture and incubate to allow for open complex formation.

  • Initiate transcription by adding the NTP mix.

  • Allow the reaction to proceed for a defined time at 37°C.

  • Stop the reaction by adding a stop solution (e.g., formamide loading dye).

  • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities to determine the effect of Crl on transcription initiation.[23]

Visualizations

Signaling Pathways

Crl_sigmaS_Regulation cluster_stress Environmental & Cellular Stress cluster_regulation Regulatory Network cluster_transcription Transcription Initiation Stress Nutrient Limitation, Osmotic Shock, Low Temperature ppGpp ppGpp Stress->ppGpp sRNAs sRNAs (DsrA, RprA) Stress->sRNAs AntiAdaptors Anti-adaptors Stress->AntiAdaptors crl_gene crl gene Stress->crl_gene Low Temp, Stationary Phase rpoS_gene rpoS gene ppGpp->rpoS_gene + CRP_cAMP CRP-cAMP CRP_cAMP->rpoS_gene - rpoS_mRNA rpoS mRNA sRNAs->rpoS_mRNA + RssB RssB sigmaS_protein σS Protein RssB->sigmaS_protein ClpXP ClpXP Protease ClpXP->sigmaS_protein Degradation AntiAdaptors->RssB - rpoS_gene->rpoS_mRNA rpoS_mRNA->sigmaS_protein sigmaS_protein->ClpXP RNAP_core RNAP Core Enzyme sigmaS_protein->RNAP_core Crl_protein Crl Protein crl_gene->Crl_protein Crl_protein->sigmaS_protein Binds & Stabilizes EsigmaS EσS Holoenzyme Crl_protein->EsigmaS Promotes formation RNAP_core->EsigmaS Promoter σS-dependent Promoter EsigmaS->Promoter Transcription Transcription of Stress Response Genes Promoter->Transcription

Caption: Regulatory network of Crl and σS in response to stress.

Experimental Workflow

Co_IP_Workflow start Start: E. coli culture expressing tagged Crl and σS harvest 1. Harvest Cells start->harvest lysis 2. Cell Lysis (Sonication) harvest->lysis clarify 3. Clarify Lysate (Centrifugation) lysis->clarify preclear 4. Pre-clear Lysate with Protein A/G beads clarify->preclear incubation 5. Incubate with anti-tag Antibody preclear->incubation capture 6. Capture with Protein A/G beads incubation->capture wash 7. Wash Beads capture->wash elution 8. Elute Proteins wash->elution analysis 9. Analyze by SDS-PAGE & Western Blot elution->analysis end End: Detection of co-immunoprecipitated protein analysis->end

References

Structural Analysis of the Bacterial Crl Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial Crl protein is a key transcriptional regulator that plays a crucial role in the stress response and virulence of many Gram-negative bacteria. It functions as a specific activator of the stationary phase sigma factor, σS (RpoS), by promoting the formation of the RNA polymerase holoenzyme (EσS). This direct protein-protein interaction enhances the transcription of a specific subset of genes, enabling bacteria to adapt to and survive in harsh environmental conditions. Due to its significant role in bacterial physiology and pathogenesis, the this compound has emerged as a potential target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the structural analysis of the this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways and experimental workflows involved in its characterization.

Introduction

In the competitive microbial world, bacteria have evolved sophisticated regulatory networks to rapidly adapt to changing environments. One such critical regulator in many γ-proteobacteria, including pathogenic species like Escherichia coli and Salmonella enterica, is the Crl (curli production) protein.[1][2][3] Crl is a small, non-DNA-binding protein that acts as a transcriptional co-activator.[2] Its primary function is to specifically bind to the alternative sigma factor σS, a master regulator of the general stress response, and facilitate its association with the core RNA polymerase (RNAP).[1][2] This action increases the cellular concentration of the EσS holoenzyme, thereby enhancing the transcription of σS-dependent genes, which are essential for survival during the stationary phase, biofilm formation, and pathogenesis.[1][3]

The specificity of the Crl-σS interaction, which does not extend to the housekeeping sigma factor σ70, makes it an attractive target for the development of new antimicrobial drugs.[4] A thorough understanding of the structural basis of Crl function and its interaction with σS is therefore paramount for designing targeted therapeutic strategies. This guide delves into the structural biology of the this compound, presenting a compilation of the current knowledge derived from X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Overview of the this compound

The three-dimensional structure of the this compound has been elucidated through various high-resolution techniques, revealing a conserved fold across different bacterial species. The first crystal structure of Crl was determined for the homolog from Proteus mirabilis.[5][6]

Key Structural Features:

  • Overall Fold: Crl adopts a compact, globular α/β-fold.[6]

  • Conserved Cleft: A prominent feature of the Crl structure is a conserved central cleft on its surface. This cleft is the primary binding site for the σS protein.[5]

  • Flexibility: Structural studies have indicated that certain loop regions of Crl exhibit flexibility, which may be important for its interaction with σS and the subsequent conformational changes that promote EσS assembly.

The structure of Crl in complex with the σS-RNAP holoenzyme, determined by cryo-EM, has provided significant insights into the mechanism of transcriptional activation. This complex structure reveals the precise molecular interactions between Crl, the σS subunit, and the core RNA polymerase, confirming that Crl acts as a molecular "matchmaker" to stabilize the EσS holoenzyme.

Quantitative Data on Crl Structure and Interactions

The structural and functional analysis of Crl has yielded valuable quantitative data that is crucial for understanding its biological role and for potential drug design efforts. The following tables summarize the key structural data and binding affinities reported in the literature.

Table 1: Structural Determination Data for this compound
Technique Organism
X-ray CrystallographyProteus mirabilis
Cryo-Electron Microscopy (Crl-EσS-RPo complex)Escherichia coli / Salmonella enterica
Table 2: Binding Affinity of Crl for σS
Technique Interacting Partners
Isothermal Titration Calorimetry (ITC)S. Typhimurium CrlSTM and σSSTM
Isothermal Titration Calorimetry (ITC)P. mirabilis CrlPM and S. Typhimurium σSSTM

Signaling Pathway and Experimental Workflow

The mechanism of Crl-mediated transcriptional activation can be depicted as a signaling pathway, while the process of its structural elucidation can be outlined as a systematic experimental workflow.

Crl_Signaling_Pathway cluster_stress Stress Conditions / Stationary Phase cluster_regulation Transcriptional Regulation Stress Crl This compound Crl_sigmaS Crl-σS Complex Crl->Crl_sigmaS Binds sigmaS σS (RpoS) sigmaS->Crl_sigmaS Holoenzyme EσS Holoenzyme Crl_sigmaS->Holoenzyme Promotes assembly with RNAP Core RNA Polymerase (E) RNAP->Holoenzyme Promoter σS-dependent Promoter Holoenzyme->Promoter Binds Transcription Transcription of Stress Response Genes Promoter->Transcription Initiates Experimental_Workflow cluster_gene Gene to Protein cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation Cloning Cloning of crl gene into expression vector Expression Overexpression in E. coli Cloning->Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Crystallography X-ray Crystallography Purification->Crystallography NMR NMR Spectroscopy Purification->NMR CryoEM Cryo-Electron Microscopy Purification->CryoEM Interaction Interaction Studies (B2H, SPR, ITC) Purification->Interaction Functional Functional Assays (In vitro Transcription) Purification->Functional Structure 3D Structure Determination Crystallography->Structure NMR->Structure CryoEM->Structure Binding Binding Affinity & Kinetics Interaction->Binding Mechanism Elucidation of Mechanism Functional->Mechanism Structure->Mechanism Binding->Mechanism

References

Decoding Crl: A Technical Guide to Identifying Bacterial Homologs for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the intricate world of bacterial genetics, the Crl protein emerges as a critical regulator of stress response and virulence. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and characterizing this compound homologs across diverse bacterial species. Understanding the distribution and function of these homologs is paramount for the development of novel antimicrobial strategies.

Introduction to the this compound: A Master Regulator's Assistant

The this compound is a small transcriptional co-activator that plays a pivotal role in bacterial survival and pathogenesis.[1] It functions by directly binding to the alternative sigma factor RpoS (σS), a master regulator of the general stress response in many bacteria.[2][3][4] This interaction enhances the affinity of RpoS for the RNA polymerase core enzyme, thereby promoting the transcription of a wide array of genes involved in stationary phase survival, biofilm formation, and resistance to various environmental insults. The Crl-RpoS regulon is integral to the expression of virulence factors in pathogenic bacteria, making Crl an attractive target for novel therapeutic interventions.[2]

The Crl-RpoS Signaling Pathway

The mechanism of Crl action is a prime example of sophisticated transcriptional regulation. In essence, Crl acts as a molecular chaperone or adaptor, facilitating the assembly of the functional RpoS-holoenzyme. This enhanced assembly allows the bacterium to rapidly and efficiently mount a transcriptional response to stressful conditions.

Crl_RpoS_Pathway cluster_holoenzyme Holoenzyme Formation Crl This compound RpoS RpoS (σS) Crl->RpoS Binds to RNAP_core RNA Polymerase Core Enzyme (E) RpoS->RNAP_core RpoS_Holoenzyme RpoS Holoenzyme (EσS) RpoS->RpoS_Holoenzyme Association (Enhanced by Crl) RNAP_core->RpoS_Holoenzyme Association (Enhanced by Crl) Promoter Promoter Region of Target Genes RpoS_Holoenzyme->Promoter Binds to Transcription Transcription of Stress Response Genes Promoter->Transcription Initiates Homolog_Identification_Workflow start Start with a known This compound sequence (e.g., from E. coli) blastp Perform BLASTp search against target bacterial protein database start->blastp filter Filter hits based on E-value, query coverage, and percent identity blastp->filter psi_blast Use PSI-BLAST for detection of remote homologs psi_blast->filter hmmsearch Build a Hidden Markov Model (HMM) and search with HMMER hmmsearch->filter filter->psi_blast If no significant hits filter->hmmsearch For broader searches align Perform multiple sequence alignment of candidate homologs filter->align Significant hits phylo Construct phylogenetic tree to infer evolutionary relationships align->phylo end Candidate Crl homologs identified for experimental validation phylo->end

References

The Role of Crl in Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biofilms represent a significant challenge in both clinical and industrial settings due to their inherent resistance to antimicrobial agents and host immune responses. The formation of these complex bacterial communities is a tightly regulated process involving a cascade of genetic and signaling pathways. A key, yet sometimes overlooked, player in this intricate network is the Crl (Crowding-responsive ligand) protein. This technical guide provides an in-depth exploration of Crl's pivotal role in biofilm development, with a particular focus on its mechanism of action in Escherichia coli and Salmonella. We delve into the molecular interactions of Crl with the RNA polymerase holoenzyme, its impact on the expression of critical biofilm matrix components, and present relevant quantitative data and detailed experimental methodologies for its study. This document aims to equip researchers and drug development professionals with a comprehensive understanding of Crl's function, thereby highlighting its potential as a novel target for anti-biofilm strategies.

Introduction: Crl as a Transcriptional Regulator

The Crl protein is a small, non-essential transcriptional co-activator that plays a crucial role in the regulation of genes under the control of the stationary phase sigma factor, RpoS (σS). Crl functions by directly binding to σS, thereby promoting the assembly of the RNA polymerase (RNAP) holoenzyme (EσS). This interaction enhances the transcriptional initiation at σS-dependent promoters, particularly those with suboptimal promoter sequences. Consequently, Crl is instrumental in the expression of a wide array of genes involved in stress resistance and stationary phase survival, many of which are also integral to the process of biofilm formation.

Mechanism of Action: The Crl-σS Interaction

The primary mechanism by which Crl influences biofilm formation is through its modulation of σS-dependent gene expression. The process can be summarized as follows:

  • Binding to σS: Crl directly interacts with the σS subunit of RNA polymerase. This binding event is crucial for the subsequent steps.

  • Promoting Holoenzyme Formation: The Crl-σS complex has a higher affinity for the core RNAP enzyme (E) compared to σS alone. This facilitates the formation of the complete EσS holoenzyme.

  • Enhanced Transcription: The fully assembled EσS holoenzyme, stabilized by Crl, can more efficiently recognize and initiate transcription from σS-dependent promoters. This leads to an upregulation of genes essential for biofilm development.

Crl_Mechanism Crl This compound RpoS σS (RpoS) Crl->RpoS Binds to Holoenzyme RNAP Holoenzyme (EσS) RpoS->Holoenzyme Associates with RNAP_core Core RNAP (E) RNAP_core->Holoenzyme Promoter σS-dependent Promoter Holoenzyme->Promoter Recognizes Transcription Transcription of Biofilm Genes Promoter->Transcription Initiates

Figure 1: Simplified signaling pathway of Crl-mediated transcriptional activation.

Crl's Impact on Key Biofilm Matrix Components

The extracellular matrix of bacterial biofilms is primarily composed of exopolysaccharides, proteins, and extracellular DNA. Crl significantly influences the production of two critical proteinaceous components of the E. coli biofilm matrix: curli fimbriae and cellulose.

  • Curli Fimbriae: These are amyloid fibers that are essential for adhesion to surfaces and for cell-cell aggregation. The expression of the csg (curli specific genes) operons, which encode the subunits and assembly machinery for curli, is under the direct control of σS. Crl enhances the transcription of the csgB and csgD operons, leading to increased curli production and a more robust biofilm structure.

  • Cellulose: This exopolysaccharide contributes to the mechanical stability and chemical resistance of the biofilm. The synthesis of cellulose is controlled by the bcs (biofilm-associated cellulose synthesis) operons. The expression of these operons is also positively regulated by the Crl-σS complex.

Quantitative Data on Crl's Influence

The effect of Crl on gene expression and biofilm formation has been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of Crl on Gene Expression

Gene/OperonOrganismFold Change (WT vs. Δcrl)Experimental MethodReference
csgBE. coli~3-5 fold decreaseqRT-PCR
csgDE. coli~2-4 fold decreaseLacZ fusion assay
adrA (cellulose synthesis)Salmonella TyphimuriumSignificant decreaseqRT-PCR

Table 2: Impact of Crl on Biofilm Formation

OrganismConditionBiofilm Mass Reduction (Δcrl vs. WT)AssayReference
E. coliLB medium, 30°C~40-60%Crystal Violet Staining
Salmonella TyphimuriumTryptone Soya Broth, 28°CSignificant reductionCrystal Violet Staining

Experimental Protocols for Studying Crl

Investigating the role of Crl in biofilm formation involves a variety of molecular and microbiological techniques. Below are detailed methodologies for key experiments.

Construction of a crl Deletion Mutant

The λ Red recombinase system is a widely used method for creating precise gene deletions in E. coli and other bacteria.

Lambda_Red_Workflow cluster_prep I. PCR Amplification of Resistance Cassette cluster_transformation II. Electroporation and Recombination cluster_verification III. Verification of Deletion Primers Primers with Homology Arms to crl Flanking Regions PCR PCR Amplification Primers->PCR Template Template Plasmid with Resistance Gene (e.g., kanR) Template->PCR Cassette Linear DNA Cassette (kanR flanked by crl homology) PCR->Cassette Electroporation Electroporation Cassette->Electroporation Host Host E. coli Strain Expressing λ Red Recombinase (e.g., from pKD46) Host->Electroporation Recombination Homologous Recombination Electroporation->Recombination Mutant Δcrl::kanR Mutant Recombination->Mutant Colony_PCR Colony PCR with Verification Primers Mutant->Colony_PCR Sequencing Sanger Sequencing Colony_PCR->Sequencing Verified_Mutant Verified Δcrl Mutant Sequencing->Verified_Mutant

The Evolution of the Crl-σS Regulatory System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of bacterial gene regulation, the ability to rapidly adapt to environmental stress is paramount for survival. Central to this process in many Gram-negative bacteria is the alternative sigma factor σS (RpoS), the master regulator of the general stress response. The activity of σS is fine-tuned by a unique transcriptional activator, Crl. Unlike canonical DNA-binding transcription factors, Crl functions by directly binding to σS, promoting its association with the core RNA polymerase (RNAP) to form the holoenzyme (EσS). This interaction is critical for mounting a robust response to stressors like nutrient limitation and temperature shifts, and it plays a key role in pathogenesis and biofilm formation. This technical guide provides an in-depth exploration of the Crl-σS regulatory system, detailing its molecular mechanisms, evolutionary origins, and the experimental methodologies used for its study. We present a synthesis of current knowledge, including quantitative data, detailed experimental protocols, and visualizations of the system's core pathways, to serve as a comprehensive resource for researchers in microbiology and drug development.

Core Components of the System

The Crl-σS regulatory network is fundamentally composed of two protein players: the alternative sigma factor σS and its dedicated activator, Crl.

The Master Regulator: σS (RpoS)

The rpoS gene encodes the sigma factor σS (also known as σ38), a protein that directs the transcription of hundreds of genes in response to a wide array of environmental insults.[1] Its expression and activity are tightly controlled at the transcriptional, translational, and post-translational (proteolysis) levels, ensuring that σS levels rise dramatically as cells enter the stationary phase of growth or encounter stress.[2][3] As the primary regulator of the general stress response, the RpoS regulon includes genes involved in nutrient scavenging, acid and osmotic stress resistance, and the synthesis of cellular structures required for biofilm formation.[2][4]

The Unconventional Activator: Crl

Crl is a small (~16 kDa) regulatory protein that enhances σS-dependent transcription.[5] Structurally, Crl adopts a globular α+β fold, featuring a conserved central cleft formed by flexible loops.[6][7] This cavity is the site of interaction with σS.[6] Crl does not bind to DNA; instead, it functions as a σS-specific chaperone or assembly factor, increasing the efficiency of EσS holoenzyme formation, particularly when σS concentrations are low or at suboptimal temperatures.[1][2][7][8]

The Crl-σS Interaction: A Tethering Mechanism

The activation of σS-dependent transcription by Crl is achieved through a specific and direct protein-protein interaction. For years, it was understood that Crl binds directly to domain 2 of σS (σS2), a region that is critical for σS interaction with the core RNAP.[9][10] This binding was proposed to induce a conformational change in σS, increasing its affinity for the core enzyme.[7]

Recent high-resolution cryo-electron microscopy studies have refined this model, revealing a more elegant "tethering" mechanism. The structure of the Crl-EσS-promoter complex shows that Crl makes simultaneous contact with both σS2 and a region of the RNAP β' subunit.[1][11] By acting as a molecular bridge, Crl physically tethers σS to the core RNAP, stabilizing the entire holoenzyme complex and thereby stimulating transcription.[1][11] This mechanism underscores the functional importance of Crl when σS must compete with the more abundant housekeeping sigma factor, σ70, for a limited pool of core RNAP.[7]

Crl_SigmaS_Pathway cluster_cytoplasm Cellular Environment cluster_complex Holoenzyme Assembly RNAP Core RNAP (E) Holoenzyme EσS Holoenzyme RNAP->Holoenzyme Crl-mediated Assembly sigmaS σS (RpoS) sigmaS->RNAP Low Affinity sigmaS->Holoenzyme Crl-mediated Assembly Crl Crl Crl->RNAP Binds β' subunit (Tethering) Crl->sigmaS Binds σS (Domain 2) Crl->Holoenzyme Crl-mediated Assembly Promoter σS-dependent Promoter Holoenzyme->Promoter Promoter Binding Transcription Transcription of Stress Response Genes Promoter->Transcription Initiation

Caption: The Crl-σS signaling pathway illustrating the tethering mechanism.

Evolutionary Trajectory of the System

The Crl and σS proteins have distinct evolutionary histories, which explains their phylogenetic distribution and suggests a stepwise assembly of this regulatory module.

Origin and Diversification of σS

Phylogenetic analyses indicate that σS likely arose from a gene duplication of rpoD (encoding the primary sigma factor, σ70) that occurred prior to the divergence of the Proteobacteria phylum.[4][12] Following the duplication, one paralog lost the N-terminal Region 1.1, giving rise to the truncated structure of modern RpoS.[4][12] Homologs of RpoS are found broadly within the γ-, β-, and δ-proteobacteria.[13] Despite the conservation of the protein itself, the composition of the RpoS regulon is highly plastic, with significant variation in the sets of genes controlled by σS across different species, reflecting adaptation to specific environmental niches.[4][13]

Emergence and Conservation of Crl

In contrast to the wide distribution of σS, the Crl protein is phylogenetically constrained almost exclusively to the Gammaproteobacteria class, which includes organisms like Escherichia, Salmonella, Vibrio, and Proteus.[14][15][16] This restricted distribution strongly suggests that Crl evolved more recently than σS and was recruited as an accessory regulator in the gammaproteobacterial lineage.[15] Within this class, the structure and function of Crl are highly conserved. For instance, Crl homologs from Proteus mirabilis and Vibrio harveyi can functionally complement a crl deletion in E. coli, indicating a shared mechanism of action.[17]

Evolutionary_Timeline cluster_events start Ancestral Bacterium proteo_ancestor Proteobacterial Ancestor start->proteo_ancestor gamma_ancestor Gammaproteobacterial Ancestor proteo_ancestor->gamma_ancestor extant Extant Species (E. coli, Salmonella, etc.) gamma_ancestor->extant rpoD_dup rpoD Gene Duplication rpoD_dup->proteo_ancestor rpoS_evolve Evolution of σS (RpoS) rpoS_evolve->proteo_ancestor crl_evolve Evolution of Crl crl_evolve->gamma_ancestor

Caption: Proposed evolutionary timeline of the Crl-σS regulatory system.

Quantitative Analysis of the Crl-σS System

Quantitative measurements are essential for understanding the potency and dynamics of the Crl-σS interaction. Although direct equilibrium dissociation constants (Kd) are not frequently reported in the literature for this transient interaction, functional and structural data provide valuable insights.

ParameterValueOrganism/SystemPromoter/GeneReference(s)
Functional Activity
Crl-mediated Transcriptional Activation~5-foldS. typhimurium Crl, E. coli RNAPdps[1][11]
Crl-Regulated Genes in E. coli86 genes (~40% of σS regulon)Escherichia coli K-12Various[14]
σS–Crl Complex Half-life~3 secondsIn vitro kinetic studies-[7]
Structural Data
Crl Crystal Structure Resolution1.90 ÅProteus mirabilis-[6]
Crl-EσS-Promoter Complex ResolutionHigh-resolution cryo-EMS. typhimurium Crl, E. coli RNAPdps[1][11]
Crl-σS Interaction Surface Area785 ŲS. typhimurium Crl, E. coli σS-[1]

Key Experimental Methodologies

The elucidation of the Crl-σS system has relied on a combination of genetic, biochemical, and structural biology techniques. Detailed protocols for three key methodologies are provided below.

Bacterial Two-Hybrid (BTH) Assay

This in vivo technique is used to detect and quantify protein-protein interactions. It relies on the reconstitution of a signaling molecule (e.g., adenylate cyclase) by bringing its two separated domains into proximity via the interaction of two proteins of interest fused to them.[6][13]

Detailed Methodology:

  • Vector Construction: The coding sequence for Crl is cloned into a vector (e.g., pUT18) to create a fusion with one domain of adenylate cyclase (T18). The coding sequence for σS (or its domains) is cloned into a compatible vector (e.g., pKT25) to create a fusion with the other domain (T25).[13]

  • Bacterial Transformation: An E. coli reporter strain deficient in adenylate cyclase (cyaA-) is co-transformed with the two fusion plasmids.

  • Phenotypic Screening: Co-transformants are plated on selective media containing a fermentable sugar (e.g., maltose or lactose) and a corresponding indicator (e.g., MacConkey agar). A positive interaction reconstitutes adenylate cyclase, producing cAMP. cAMP then forms a complex with the Catabolite Activator Protein (CAP), which activates the transcription of the sugar metabolism operon, resulting in a color change (e.g., red colonies on MacConkey agar).

  • Quantitative Analysis: To quantify the interaction strength, liquid cultures of the co-transformants are grown, and β-galactosidase activity is measured using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The rate of color development is proportional to the strength of the protein-protein interaction.[4]

BTH_Workflow cluster_prep Plasmid Construction cluster_exp Interaction Assay cluster_quant Quantification CloneCrl Clone 'crl' gene into T18 vector (pUT18) Transform Co-transform cyaA- E. coli with both plasmids CloneCrl->Transform CloneSigmaS Clone 'rpoS' gene into T25 vector (pKT25) CloneSigmaS->Transform Plate Plate on indicator medium (e.g., MacConkey + Maltose) Transform->Plate Incubate Incubate and screen for color change (phenotype) Plate->Incubate LiquidCulture Grow liquid cultures of co-transformants Incubate->LiquidCulture BetaGalAssay Perform β-galactosidase activity assay (ONPG) LiquidCulture->BetaGalAssay Analyze Calculate Miller Units to quantify interaction strength BetaGalAssay->Analyze IVT_Workflow cluster_prep Component Preparation cluster_rxn Transcription Reaction cluster_analysis Product Analysis PurifyRNAP Purify Core RNAP (E) and σS factor Assemble Assemble E, σS, Crl, DNA in transcription buffer PurifyRNAP->Assemble PurifyCrl Purify this compound PurifyCrl->Assemble PrepDNA Prepare linear DNA template with σS-promoter PrepDNA->Assemble Incubate Incubate at 37°C (Open complex formation) Assemble->Incubate Initiate Initiate with NTPs (including α-³²P UTP) Incubate->Initiate Terminate Stop reaction with Formamide/EDTA buffer Initiate->Terminate PAGE Separate RNA products by Urea-PAGE Terminate->PAGE Visualize Visualize radiolabeled transcripts via autoradiography PAGE->Visualize Quantify Quantify band intensity to determine fold-activation Visualize->Quantify XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_solve Structure Determination Purify Overexpress and purify protein to >95% homogeneity Crystallize Screen conditions to grow high-quality single crystals Purify->Crystallize Harvest Harvest and cryo-protect crystal Crystallize->Harvest Diffract Expose crystal to X-ray beam (Synchrotron) Harvest->Diffract Record Record diffraction pattern on a detector Diffract->Record ProcessData Process diffraction data and solve phase problem Record->ProcessData BuildModel Build atomic model into electron density map ProcessData->BuildModel Refine Refine model to generate final 3D structure (PDB file) BuildModel->Refine

References

Methodological & Application

Application Note and Protocol: Purification of Recombinant Crl Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Crl protein is a crucial transcriptional regulator found in many gammaproteobacteria, including Escherichia coli and Salmonella enterica.[1][2] It plays a significant role in the bacterial stress response by acting as a co-activator for the sigma S (σS or RpoS) subunit of RNA polymerase.[1][3] Crl enhances the association of σS with the core RNA polymerase, thereby promoting the transcription of genes necessary for survival under various stress conditions, such as stationary phase and low temperatures.[2][3] The small, 133-amino-acid this compound functions by directly binding to σS, which is a mechanism of significant interest for understanding bacterial gene regulation and for identifying potential targets for novel antimicrobial agents.[1][3]

This document provides a detailed protocol for the expression and purification of recombinant this compound from an E. coli expression system. The protocol is designed to yield a high-purity protein suitable for downstream applications such as structural biology, biochemical assays, and drug screening.

Data Presentation

The following table summarizes expected yields and purity at various stages of the this compound purification process. Note that these values are illustrative and can vary depending on the expression levels and the efficiency of each purification step.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Crude Cell Lysate 1500755100
Clarified Lysate 1200705.893.3
Ni-NTA Affinity Chromatography 50459060
Ion-Exchange Chromatography 25239230.7
Size-Exclusion Chromatography 1817.5>9823.3

Experimental Workflow

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Transformation Transformation of E. coli with Crl Expression Vector Culture Inoculation and Growth of E. coli Culture Transformation->Culture Select positive transformants Induction Induction of this compound Expression (e.g., with IPTG) Culture->Induction Reach optimal cell density Harvesting Cell Harvesting by Centrifugation Induction->Harvesting Incubate for protein expression Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Resuspend cell pellet Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Separate soluble and insoluble fractions Affinity Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity Load soluble fraction IonExchange Ion-Exchange Chromatography Affinity->IonExchange Elute and collect fractions SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion Further purification PurityAnalysis Purity Analysis (SDS-PAGE) SizeExclusion->PurityAnalysis Final polishing step Concentration Protein Concentration Determination (e.g., Bradford Assay) PurityAnalysis->Concentration Assess purity Storage Storage of Purified this compound at -80°C Concentration->Storage Determine final concentration

Caption: Workflow for recombinant this compound purification.

Experimental Protocols

Expression of Recombinant this compound

This protocol outlines the expression of His-tagged this compound in E. coli.

Materials and Reagents:

  • E. coli strain BL21(DE3)[4]

  • Expression vector containing the Crl gene with an N-terminal His-tag (e.g., pET vector series)

  • Luria-Bertani (LB) broth and agar plates

  • Appropriate antibiotic (e.g., Kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform the Crl expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 26-30°C and induce Crl expression by adding IPTG to a final concentration of 0.5 mM. Expression at lower temperatures can enhance protein solubility.[3]

  • Incubation: Continue to incubate the culture at 26-30°C for 4-6 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Purification of Recombinant this compound

This protocol describes the purification of His-tagged this compound using a multi-step chromatography approach.

Materials and Reagents:

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ion-Exchange Buffer A (20 mM Tris-HCl pH 8.0)

  • Ion-Exchange Buffer B (20 mM Tris-HCl pH 8.0, 1 M NaCl)

  • Size-Exclusion Buffer (20 mM HEPES pH 7.5, 150 mM NaCl)

  • Ni-NTA affinity column

  • Anion-exchange chromatography column (e.g., Q-sepharose)

  • Size-exclusion chromatography column (e.g., Superdex 75)

Protocol:

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[5]

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged this compound with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Ion-Exchange Chromatography:

    • Pool the fractions containing this compound and dialyze against Ion-Exchange Buffer A overnight at 4°C.

    • Equilibrate an anion-exchange column with Ion-Exchange Buffer A.

    • Load the dialyzed sample onto the column.

    • Elute the protein using a linear gradient of 0-100% Ion-Exchange Buffer B.

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure Crl.

  • Size-Exclusion Chromatography:

    • Concentrate the pooled fractions from the ion-exchange step.

    • Equilibrate a size-exclusion column with Size-Exclusion Buffer.

    • Load the concentrated protein sample onto the column.

    • Elute the protein with Size-Exclusion Buffer. Crl should elute as a single peak corresponding to its molecular weight.

    • Collect fractions and assess purity by SDS-PAGE.

Characterization of Purified this compound

G cluster_0 Primary Characterization cluster_1 Secondary Characterization Purified_Crl Purified this compound SDS_PAGE SDS-PAGE Purified_Crl->SDS_PAGE Purity and MW Western_Blot Western Blot Purified_Crl->Western_Blot Identity Confirmation Bradford_Assay Bradford Assay Purified_Crl->Bradford_Assay Concentration Mass_Spec Mass Spectrometry Purified_Crl->Mass_Spec Precise Mass CD_Spectroscopy Circular Dichroism Purified_Crl->CD_Spectroscopy Secondary Structure Activity_Assay Functional Activity Assay Purified_Crl->Activity_Assay Biological Function

Caption: Characterization of purified recombinant this compound.

Following purification, it is essential to characterize the this compound to ensure its purity, identity, and activity.

  • SDS-PAGE: To assess the purity and apparent molecular weight of the purified this compound. A single band should be observed at the expected molecular weight.

  • Western Blot: To confirm the identity of the purified protein using an anti-His-tag antibody or a Crl-specific antibody.

  • Protein Concentration: To determine the concentration of the purified this compound using a standard method such as the Bradford assay.

  • Mass Spectrometry: To confirm the precise molecular weight of the this compound.[6]

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure and proper folding of the purified protein.[6]

  • Functional Assays: To verify the biological activity of the purified this compound, for example, by in vitro transcription assays with σS and core RNA polymerase.

Storage

For long-term storage, the purified this compound should be flash-frozen in liquid nitrogen and stored at -80°C in a buffer containing a cryoprotectant such as 10-20% glycerol. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Bacterial Two-Hybrid Assay: Crl-σS Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) system for the investigation and quantification of the interaction between the bacterial transcription factor Crl and the stationary phase sigma factor σS. This interaction is a critical component of the bacterial stress response and represents a potential target for novel antimicrobial drug development.

Introduction

The Crl protein is a transcriptional regulator that specifically enhances the activity of the alternative sigma factor σS (RpoS), a master regulator of gene expression during stationary phase and under various stress conditions in many Gram-negative bacteria. Crl functions by directly binding to σS and promoting its association with the core RNA polymerase (RNAP) to form the holoenzyme (EσS). This holoenzyme then directs the transcription of genes necessary for survival in challenging environments. The BACTH system is a powerful in vivo method to detect and quantify protein-protein interactions, making it an ideal tool to study the Crl-σS binding dynamics.

Principle of the BACTH System

The BACTH system is based on the functional reconstitution of the catalytic domain of Bordetella pertussis adenylate cyclase (CyaA) in an Escherichia coli strain deficient in its own adenylate cyclase gene (cya). The CyaA catalytic domain is split into two non-functional fragments, T18 and T25. The proteins of interest, in this case, Crl and σS, are genetically fused to these fragments. If Crl and σS interact, the T18 and T25 fragments are brought into close proximity, leading to the reconstitution of adenylate cyclase activity. This results in the synthesis of cyclic AMP (cAMP), which in turn activates the transcription of reporter genes, such as the lacZ gene, leading to a measurable output (e.g., β-galactosidase activity).

Data Presentation: Quantitative Analysis of Crl-σS Interaction

The strength of the Crl-σS interaction can be quantified by measuring the activity of the β-galactosidase reporter enzyme. The results are typically expressed in Miller units. Below is a summary of representative quantitative data from a bacterial two-hybrid analysis of the interaction between Crl and various fragments of σS. The data highlights that Crl specifically interacts with domain 2 of σS (σS2).

T18 FusionT25 FusionInteraction Strength (Relative β-galactosidase activity)
T18-CrlT25-σS (full length)+++
T18-CrlT25-σS2+++
T18-CrlT25-σS1-
T18-CrlT25-σS3-
T18-CrlT25-σS4-
T18 (empty)T25-σS (full length)-
T18-CrlT25 (empty)-

Data is representative and compiled from published studies. '+++' indicates a strong interaction, while '-' indicates no significant interaction above background levels.

Experimental Protocols

I. Construction of Expression Plasmids
  • Gene Amplification: Amplify the coding sequences of full-length crl and rpoS (encoding σS), as well as the desired fragments of rpoS (e.g., for σS domain 2), from the genomic DNA of the target bacterium using PCR with primers containing appropriate restriction sites.

  • Vector Digestion: Digest the BACTH vectors (e.g., pUT18C for T18 fusions and pKT25 for T25 fusions) and the purified PCR products with the corresponding restriction enzymes.

  • Ligation: Ligate the digested gene fragments into the corresponding digested vectors to create in-frame fusions with the T18 and T25 fragments.

  • Transformation: Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α) and select for transformants on appropriate antibiotic-containing media.

  • Sequence Verification: Isolate the recombinant plasmids and verify the integrity and reading frame of the fusion constructs by DNA sequencing.

II. Bacterial Two-Hybrid Assay
  • Co-transformation: Co-transform the E. coli reporter strain BTH101 (cya⁻) with a pair of recombinant plasmids (one T18-fusion and one T25-fusion). Include appropriate negative controls (e.g., empty vectors, non-interacting proteins).

  • Plating on Indicator Plates: Plate the co-transformants on LB agar plates supplemented with ampicillin (100 µg/mL), kanamycin (50 µg/mL), X-gal (40 µg/mL), and IPTG (0.5 mM).

  • Incubation: Incubate the plates at 30°C for 24-48 hours. A positive interaction will result in the formation of blue colonies due to the hydrolysis of X-gal by the expressed β-galactosidase.

III. Quantitative β-Galactosidase Assay (Miller Assay)
  • Inoculation: Inoculate single colonies from the co-transformation plates into 3 mL of LB medium containing ampicillin and kanamycin. Grow overnight at 30°C with shaking.

  • Sub-culturing: The next day, dilute the overnight cultures 1:50 into fresh LB medium with antibiotics and grow at 30°C to an OD600 of 0.3-0.5.

  • Cell Lysis:

    • Transfer 1 mL of each culture to a microcentrifuge tube.

    • Add 20 µL of 0.1% SDS and 40 µL of chloroform.

    • Vortex for 10 seconds to lyse the cells.

  • Enzyme Reaction:

    • Pre-warm Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0) to 28°C.

    • Add 800 µL of Z-buffer to each lysed cell suspension.

    • Start the reaction by adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer). Record the start time.

  • Incubation and Reaction Stop:

    • Incubate the reactions at 28°C until a yellow color develops.

    • Stop the reaction by adding 400 µL of 1 M Na2CO3. Record the stop time.

  • Measurement:

    • Centrifuge the tubes at high speed for 5 minutes to pellet the cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).

  • Calculation of Miller Units:

    • Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [A420 – (1.75 × A550)] / (Time (min) × Volume (mL) × OD600)

      • Time: Reaction time in minutes.

      • Volume: Volume of culture used in the assay (in mL).

      • OD600: Optical density of the culture at 600 nm before lysis.

Mandatory Visualizations

Crl_SigmaS_Pathway cluster_interaction Direct Interaction Crl Crl SigmaS σS Crl->SigmaS Holoenzyme EσS Holoenzyme Crl->Holoenzyme Promotes Association SigmaS->Holoenzyme RNAP_core Core RNA Polymerase (E) RNAP_core->Holoenzyme Promoter Promoter DNA Holoenzyme->Promoter Binds Transcription Transcription of Stress Response Genes Promoter->Transcription Initiates

Caption: Crl-σS Signaling Pathway for Transcription Initiation.

BACTH_Workflow cluster_plasmids Plasmid Construction cluster_assay Bacterial Two-Hybrid Assay pUT18C_Crl pUT18C-Crl (T18-Crl) Co_transformation Co-transform E. coli BTH101 (cya⁻) pUT18C_Crl->Co_transformation pKT25_SigmaS pKT25-σS (T25-σS) pKT25_SigmaS->Co_transformation Interaction Crl-σS Interaction Brings T18 and T25 Together Co_transformation->Interaction AC_Reconstitution Adenylate Cyclase Reconstitution Interaction->AC_Reconstitution cAMP_Production cAMP Production AC_Reconstitution->cAMP_Production lacZ_Expression lacZ Gene Expression cAMP_Production->lacZ_Expression Beta_Gal_Activity β-galactosidase Activity lacZ_Expression->Beta_Gal_Activity

Caption: Workflow of the Bacterial Two-Hybrid (BACTH) Assay.

BACTH_Principle cluster_no_interaction No Interaction cluster_interaction Interaction T18_Crl_sep T18-Crl T25_Y_sep T25-Y No_cAMP No cAMP Production T18_Crl_int T18-Crl Complex T18-Crl :: T25-σS Complex T18_Crl_int->Complex T25_SigmaS_int T25-σS T25_SigmaS_int->Complex cAMP cAMP Production Complex->cAMP

Caption: Principle of the BACTH System for Crl-σS Interaction.

Application Notes and Protocols: In Vitro Transcription Assay with Crl and σS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bacterial gene regulation, the alternative sigma factor σS (RpoS) serves as a master regulator of the general stress response and stationary phase survival in many Gram-negative bacteria, including Escherichia coli. The activity of σS is intricately controlled, and one key auxiliary factor is the small protein Crl. Crl has been identified as a positive regulator of σS-dependent transcription.[1][2][3] It functions by directly binding to σS, promoting its association with the core RNA polymerase (RNAP) to form the holoenzyme (EσS).[2][4][5] This interaction is particularly crucial when σS levels are low, helping it to outcompete the housekeeping sigma factor, σ70, for the limited pool of core RNAP.[1] Furthermore, Crl stabilizes an active conformation of σS, which facilitates the formation of the open promoter complex (RPo), a key step in transcription initiation.[2][6][7]

These application notes provide a detailed protocol for an in vitro transcription assay to investigate the regulatory effects of Crl on σS-dependent gene expression. This assay is a powerful tool for researchers studying bacterial transcription, stress responses, and for professionals in drug development targeting bacterial gene regulation.

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and the experimental procedure, the following diagrams are provided.

G cluster_0 Crl-mediated Activation of σS-dependent Transcription Crl Crl sigmaS σS Crl->sigmaS Binds to σS EsigmaS EσS Holoenzyme Crl->EsigmaS Promotes formation & stabilizes active conformation RNAP_core Core RNAP (E) sigmaS->RNAP_core Associates with core RNAP Promoter σS-dependent Promoter EsigmaS->Promoter Binds to promoter OpenComplex Open Promoter Complex (RPo) Promoter->OpenComplex Isomerization Transcription Transcription OpenComplex->Transcription Initiation mRNA mRNA Transcription->mRNA Elongation

Caption: Crl enhances σS-dependent transcription by promoting EσS holoenzyme formation.

G cluster_1 In Vitro Transcription Assay Workflow Purification 1. Protein Purification (Crl, σS, Core RNAP) Reaction_Setup 3. Assay Setup (Incubate components) Purification->Reaction_Setup Template_Prep 2. DNA Template Preparation (σS-dependent promoter) Template_Prep->Reaction_Setup Transcription 4. Transcription Reaction (Add NTPs) Reaction_Setup->Transcription Quenching 5. Reaction Quenching (Stop buffer) Transcription->Quenching Analysis 6. Transcript Analysis (Denaturing PAGE, Autoradiography) Quenching->Analysis Quantification 7. Data Quantification (Densitometry) Analysis->Quantification

Caption: Workflow for the in vitro transcription assay with Crl and σS.

Quantitative Data

The following tables summarize the typical concentrations of key components used in the in vitro transcription assay and the observed effect of Crl on transcription.

Table 1: Recommended Concentrations of Assay Components

ComponentFinal ConcentrationReference
Core RNA Polymerase (E)100 nM[2]
σS200 nM[2]
Crl500 nM[2]
Promoter DNA Template100 nM[2]
ATP, CTP, GTP30 µM each[2]
UTP (unlabeled)Variable (e.g., 10-30 µM)[2]
[α-³²P]UTPTracer amounts[8]

Table 2: Illustrative Effect of Crl on σS-dependent Transcription

PromoterConditionRelative Transcript Level (%)Fold Activation by CrlReference
katN- Crl1010[3]
+ Crl100
katE- Crl254[3]
+ Crl100
csgD- Crl~15~6.7[3]
+ Crl100
adrA- Crl~20~5[3]
+ Crl100

Note: The values in Table 2 are illustrative and have been normalized for comparison. The actual fold activation can vary depending on the specific experimental conditions and the promoter being tested.

Experimental Protocols

Protocol 1: Purification of His-tagged Crl and σS Proteins

This protocol describes the purification of N-terminally His-tagged Crl and σS from E. coli.

1. Expression: a. Transform E. coli BL21(DE3) cells with expression plasmids carrying the His-tagged crl or rpoS gene. b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 30°C. d. Harvest the cells by centrifugation and store the pellet at -80°C.

2. Lysis: a. Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). b. Incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice to complete lysis. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3. Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column with Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

4. Dialysis and Storage: a. Dialyze the eluted protein against Storage Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol). b. Determine the protein concentration using a Bradford assay or by measuring A₂₈₀. c. Aliquot and store at -80°C. For σS, refolding from denaturing conditions may be necessary if it forms inclusion bodies.[9]

Protocol 2: In Vitro Single-Round Transcription Assay

This protocol is designed to assess the effect of Crl on σS-dependent transcription from a specific promoter.

1. Reagents and Buffers:

  • 10x Transcription Buffer: 400 mM Tris-HCl pH 7.9, 1.5 M KCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA.

  • NTP Mix: 10 mM each of ATP, CTP, GTP.

  • UTP Mix: 100 µM UTP.

  • [α-³²P]UTP: 10 mCi/mL.

  • Promoter DNA Template: Linearized plasmid or PCR product containing a known σS-dependent promoter (e.g., katN, csgD) at a concentration of 1 µM.

  • Purified Proteins: Core RNAP, σS, and Crl at appropriate stock concentrations.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

2. Holoenzyme Formation: a. In separate tubes for reactions with and without Crl, prepare the following mixtures on ice:

  • Without Crl: 1 µL 10x Transcription Buffer, 1 µL (1 µM) Core RNAP, 2 µL (1 µM) σS, and nuclease-free water to a final volume of 9 µL.
  • With Crl: 1 µL 10x Transcription Buffer, 1 µL (1 µM) Core RNAP, 2 µL (1 µM) σS, 5 µL (1 µM) Crl, and nuclease-free water to a final volume of 9 µL. b. Incubate the mixtures for 10 minutes at 30°C to allow for holoenzyme formation.

3. Open Promoter Complex Formation: a. To each tube, add 1 µL of the 1 µM promoter DNA template. b. Incubate for 10 minutes at 37°C.

4. Transcription Initiation and Elongation: a. Prepare a master mix of NTPs: 0.3 µL 10 mM ATP, 0.3 µL 10 mM CTP, 0.3 µL 10 mM GTP, 0.3 µL 100 µM UTP, and 0.5 µL [α-³²P]UTP. b. Add 1.7 µL of the NTP master mix to each reaction tube to initiate transcription. The final reaction volume will be approximately 11.7 µL. c. Incubate for 10 minutes at 37°C.

5. Reaction Termination: a. Stop the reaction by adding 10 µL of Stop Solution to each tube.

6. Analysis of Transcripts: a. Denature the samples by heating at 95°C for 5 minutes. b. Separate the RNA transcripts on a denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7 M urea) in 1x TBE buffer. c. Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography. d. Quantify the transcript bands using densitometry software.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the role of Crl in σS-dependent transcription. By following these detailed methodologies, researchers can obtain robust and reproducible data to elucidate the molecular mechanisms of bacterial gene regulation and to screen for potential inhibitors of this pathway. The ability of Crl to enhance σS activity highlights it as a potential target for the development of novel antimicrobial agents that could disrupt bacterial stress responses and virulence.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) to Investigate Crl-Mediated Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crl is a crucial regulatory protein that, despite not binding directly to DNA, plays a significant role in gene expression. Its primary function is to act as a co-activator by binding to the stationary phase sigma factor, σS (RpoS), a subunit of the bacterial RNA polymerase (RNAP). This interaction facilitates the assembly of the σS-containing RNAP holoenzyme (EσS), thereby enhancing the transcription of σS-dependent genes.

Investigating the genomic influence of Crl requires a nuanced approach to chromatin immunoprecipitation (ChIP). Since Crl itself does not directly contact DNA, a successful ChIP strategy will target a component of the DNA-bound complex that Crl associates with, namely σS or the core RNAP. By comparing the genomic occupancy of the EσS holoenzyme in the presence and absence of Crl (e.g., in wild-type versus a Crl knockout strain), researchers can elucidate the specific genes and genomic regions regulated by Crl.

These application notes provide a detailed protocol for performing ChIP to study the indirect DNA binding effects of Crl by targeting the σS subunit of RNA polymerase in Escherichia coli. The protocol is adaptable for subsequent analysis by quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).

Principle of the Assay

The workflow for investigating Crl's influence on σS binding involves a comparative ChIP analysis. The core principle is to cross-link protein-DNA complexes in vivo, immunoprecipitate the σS-DNA complexes, and then quantify the associated DNA. By comparing the amount of specific DNA sequences precipitated from wild-type and Crl-deficient cells, one can infer the role of Crl in promoting the association of the EσS holoenzyme with specific genomic loci.

Crl_ChIP_Logic cluster_cell Bacterial Cell cluster_holoenzyme EσS Holoenzyme cluster_chip ChIP Procedure cluster_comparison Experimental Comparison Crl Crl sigmaS σS Crl->sigmaS Binds RNAP RNAP Core Enzyme sigmaS->RNAP DNA Promoter DNA RNAP->DNA Binds Crosslink 1. Formaldehyde Cross-linking Lyse 2. Cell Lysis & Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation (anti-σS antibody) Lyse->IP Analyze 4. DNA Purification & Analysis (qPCR/Seq) IP->Analyze WT Wild-Type (with Crl) Result Compare σS Binding Enrichment WT->Result KO Crl Knockout (no Crl) KO->Result

Figure 1: Logical workflow for Crl-binding analysis via σS ChIP.

Detailed Experimental Protocol

This protocol is adapted for E. coli and focuses on targeting the σS subunit. Optimization may be required for different bacterial species or target proteins.

1. Cell Culture and Cross-linking

  • Grow wild-type and Crl-deficient E. coli strains to the desired growth phase (e.g., early stationary phase where σS is abundant).

  • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10-20 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Harvest cells by centrifugation and wash the pellet with ice-cold Phosphate Buffered Saline (PBS).

2. Cell Lysis and Chromatin Shearing

  • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Lyse the cells, for example, by sonication. This step also shears the chromatin.

  • Optimize sonication to yield chromatin fragments primarily in the 200-1000 bp range. The ideal fragment size will depend on the desired resolution for downstream analysis.

  • Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.

3. Immunoprecipitation

  • Pre-clear the chromatin lysate by incubating with Protein A/G beads to reduce non-specific background.

  • Incubate the pre-cleared lysate with a ChIP-grade antibody specific for σS (or RNAP β/β' subunits) overnight at 4°C with rotation.

  • As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

4. Elution and Reverse Cross-linking

  • Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., SDS-containing buffer).

  • Reverse the formaldehyde cross-links by incubating the eluate and the input control at 65°C for several hours to overnight in the presence of high salt (e.g., NaCl).

  • Treat with RNase A and then Proteinase K to remove RNA and proteins.

5. DNA Purification and Analysis

  • Purify the DNA using a spin column kit or phenol-chloroform extraction.

  • The purified DNA is now ready for analysis by qPCR or for library preparation for ChIP-seq.

  • For ChIP-qPCR, design primers for specific gene promoters expected to be regulated by σS.

  • For ChIP-seq, follow standard library preparation protocols for your sequencing platform.

Data Presentation and Interpretation

Quantitative data from the ChIP experiment should be carefully tabulated to allow for clear comparison between samples.

Table 1: Representative Quantitative Parameters for ChIP Protocol

ParameterRecommended ValueNotes
Starting Cell Number1-5 x 109 cellsSufficient material is critical for good signal-to-noise.
Formaldehyde Concentration1% (final)Optimization may be needed (0.5-2%).
Cross-linking Time10-20 minutesOver-crosslinking can mask epitopes.
Chromatin Fragment Size200-1000 bpVerify by agarose gel electrophoresis.
Antibody Amount2-10 µg per IPTitrate antibody for optimal enrichment.
Input DNA1-2% of total lysateUsed for normalization.

Table 2: Example of ChIP-qPCR Data Analysis

Target GeneSample Type% Input (Wild-Type)% Input (Crl Knockout)Fold Enrichment (WT vs KO)
katG (Positive Control)anti-σS1.50.35.0
katG (Positive Control)IgG0.050.041.25
gyrA (Negative Control)anti-σS0.080.071.14
gyrA (Negative Control)IgG0.060.051.2

The "Percent Input" is calculated by normalizing the amount of DNA immunoprecipitated to the amount of input DNA. A higher % input in the wild-type strain compared to the Crl knockout for a specific gene promoter indicates that Crl promotes the binding of the σS-holoenzyme at that locus.

Troubleshooting Common Issues

1. Weak or No Signal

  • Cause: Inefficient cell lysis or chromatin shearing.

    • Solution: Verify lysis under a microscope. Optimize sonication parameters.

  • Cause: Poor antibody performance.

    • Solution: Use a ChIP-validated antibody. Titrate the antibody concentration.

  • Cause: Insufficient starting material.

    • Solution: Increase the number of cells per immunoprecipitation.

2. High Background

  • Cause: Non-specific binding to beads or antibody.

    • Solution: Increase the number and stringency of washes. Perform a pre-clearing step with beads.

  • Cause: Too much antibody used.

    • Solution: Reduce the amount of antibody in the IP.

  • Cause: Incomplete chromatin shearing leading to large, sticky DNA fragments.

    • Solution: Optimize sonication to achieve the target fragment size.

Signaling Pathway and Experimental Workflow Diagrams

Crl_Signaling_Pathway Crl Crl Protein sigmaS σS (RpoS) Crl->sigmaS Stabilizes & Promotes Association Holoenzyme EσS Holoenzyme sigmaS->Holoenzyme RNAP_core RNAP Core Enzyme RNAP_core->Holoenzyme Promoter σS-dependent Promoter Holoenzyme->Promoter Binds Transcription Gene Transcription Promoter->Transcription Initiates ChIP_Workflow Start Start: Wild-Type & Crl KO Cells Crosslink 1. In vivo Cross-linking (Formaldehyde) Start->Crosslink Lysis 2. Cell Lysis & Chromatin Shearing Crosslink->Lysis IP 3. Immunoprecipitation (anti-σS Antibody) Lysis->IP Wash 4. Wash Beads IP->Wash Elute 5. Elution & Reverse Cross-links Wash->Elute Purify 6. DNA Purification Elute->Purify Analysis 7. Analysis: qPCR or Sequencing Purify->Analysis End End: Comparative Genomic Binding Data Analysis->End

Application Notes & Protocols: Measuring Crl-σS Binding Kinetics Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique used to measure the real-time binding kinetics and affinity of molecular interactions.[1][2][3][4][5] This technology allows for the quantitative determination of association rates (k_a_), dissociation rates (k_d_), and the equilibrium dissociation constant (K_D_) for a wide range of biomolecular interactions, including protein-protein interactions.[2][4] The interaction between the bacterial transcription co-factor Crl and the alternative sigma factor σS (RpoS) is critical for the regulation of stress response and virulence gene expression in many Gram-negative bacteria.[6][7] Understanding the kinetics of this interaction can provide valuable insights into its regulatory mechanism and may aid in the development of novel antimicrobial agents.

This application note provides a detailed protocol for measuring the binding kinetics of the Crl-σS interaction using SPR.

Principle of the Assay

The SPR technique is based on the immobilization of one interacting partner, the "ligand," onto a sensor chip surface.[2][3] A solution containing the other interacting partner, the "analyte," is then flowed over this surface. The binding between the ligand and the analyte causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[1][3] The resulting sensorgram, a plot of RU versus time, allows for the calculation of kinetic parameters.

Materials and Reagents

  • Proteins:

    • Purified Crl protein (to be used as the ligand)

    • Purified σS protein (to be used as the analyte)

  • SPR Instrument and Consumables:

    • SPR system (e.g., Biacore, OpenSPR)

    • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

    • Amine Coupling Kit:

      • N-hydroxysuccinimide (NHS)

      • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

      • Ethanolamine-HCl

  • Buffers and Solutions:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

    • Analyte Dilution Buffer: Running Buffer

    • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (Note: This is a common starting point and may need optimization)

Experimental Protocol

Ligand Immobilization (Crl)
  • System Priming: Prime the SPR instrument with Running Buffer until a stable baseline is achieved.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to activate the carboxymethylated dextran.

  • Ligand Injection: Inject a solution of Crl (e.g., 20 µg/mL in Immobilization Buffer) over the activated surface. The amount of immobilized ligand will depend on the desired response level.

  • Deactivation: Inject 1 M Ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Stabilization: Wash the surface with Running Buffer until a stable baseline is obtained. A reference flow cell should be prepared simultaneously using the same activation and deactivation steps but without ligand injection.

Analyte Binding (σS)
  • Analyte Preparation: Prepare a series of dilutions of σS in the Running Buffer. A typical concentration range might be from 1 nM to 1 µM, ideally spanning 10-fold below to 10-fold above the expected K_D_.

  • Binding Measurement:

    • Inject the lowest concentration of σS over both the ligand-immobilized and reference flow cells for a defined association time (e.g., 180 seconds).

    • Switch to flowing only Running Buffer to monitor the dissociation phase for a defined time (e.g., 300 seconds).

  • Regeneration: If necessary, inject the Regeneration Solution to remove any remaining bound analyte. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Repeat Binding Cycles: Repeat the binding measurement and regeneration steps for each concentration of σS, including a buffer-only (zero analyte) injection to serve as a control.

Data Analysis
  • Reference Subtraction: Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell for each analyte concentration.

  • Blank Subtraction: Subtract the signal from the buffer-only injection from the reference-subtracted sensorgrams.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (k_a_) and the dissociation rate constant (k_d_).

  • Affinity Calculation: Calculate the equilibrium dissociation constant (K_D_) from the ratio of the rate constants (K_D_ = k_d_ / k_a_).

Data Presentation

The quantitative results from the SPR analysis should be summarized in a clear and concise table. The following is a hypothetical data set for the Crl-σS interaction.

Analyte (σS) ConcentrationAssociation Rate (k_a_) (M⁻¹s⁻¹)Dissociation Rate (k_d_) (s⁻¹)Equilibrium Dissociation Constant (K_D_) (M)
10 nM1.2 x 10⁵2.5 x 10⁻³2.08 x 10⁻⁸
50 nM1.3 x 10⁵2.4 x 10⁻³1.85 x 10⁻⁸
100 nM1.2 x 10⁵2.6 x 10⁻³2.17 x 10⁻⁸
500 nM1.4 x 10⁵2.5 x 10⁻³1.79 x 10⁻⁸
Average 1.28 x 10⁵ 2.5 x 10⁻³ 1.97 x 10⁻⁸

Visualizations

Crl-σS Signaling Pathway

G cluster_stress Cellular Stress cluster_regulation Transcriptional Regulation Stress Environmental Stress (e.g., nutrient limitation, osmotic shock) sigmaS σS (RpoS) Stress->sigmaS increases stability and synthesis Crl Crl Crl->sigmaS binds to Holoenzyme EσS Holoenzyme Crl->Holoenzyme promotes assembly sigmaS->Holoenzyme RNAP_core RNA Polymerase Core Enzyme RNAP_core->Holoenzyme Promoter σS-dependent Promoters Holoenzyme->Promoter binds to Transcription Transcription of Stress Response Genes Promoter->Transcription

Caption: A simplified signaling pathway illustrating the role of Crl in promoting the formation of the σS-containing RNA polymerase holoenzyme, leading to the transcription of stress response genes.

SPR Experimental Workflow

G cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Start Start Protein_Prep Purify Crl (Ligand) and σS (Analyte) Start->Protein_Prep Buffer_Prep Prepare Buffers (Running, Immobilization, Regeneration) Start->Buffer_Prep Activation Activate Sensor Surface (EDC/NHS) Protein_Prep->Activation Buffer_Prep->Activation Immobilize Immobilize Crl Activation->Immobilize Deactivation Deactivate Surface (Ethanolamine) Immobilize->Deactivation Analyte_Injection Inject σS (Analyte) (Association) Deactivation->Analyte_Injection Dissociation Flow Running Buffer (Dissociation) Analyte_Injection->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Regeneration->Analyte_Injection Next Concentration Data_Processing Process Sensorgrams (Reference & Blank Subtraction) Regeneration->Data_Processing Kinetic_Fitting Fit Data to Binding Model Data_Processing->Kinetic_Fitting Results Determine ka, kd, KD Kinetic_Fitting->Results

Caption: A flowchart outlining the key steps in an SPR experiment to measure protein-protein binding kinetics, from preparation to data analysis.

References

Methods for Studying Cullin-RING E3 Ligase (CRL) Protein Expression Levels

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Cullin-RING E3 ligases (CRLs) represent the largest family of ubiquitin ligases in eukaryotes.[1] These multi-subunit complexes are crucial for regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and developmental pathways, by targeting specific substrate proteins for ubiquitin-mediated proteasomal degradation.[1] Given their central role in cellular homeostasis, aberrant CRL activity is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.

A typical CRL complex is composed of a cullin scaffold protein (CUL1, CUL2, CUL3, CUL4A, CUL4B, or CUL5 in humans), a RING-box protein (RBX1 or RBX2), an adaptor protein, and a substrate receptor that confers specificity.[2][3] The activity of CRLs is tightly regulated, most notably by neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit.[2][4] Neddylation induces a conformational change that activates the ligase.[4][5] Therefore, studying the expression levels of individual CRL components, as well as the extent of cullin neddylation, is critical for understanding their function and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of CRL protein expression levels using common laboratory techniques.

Methods for Quantifying this compound Expression

Several well-established methods can be employed to measure the expression levels of CRL proteins. The choice of method will depend on the specific research question, the required sensitivity, and the sample type.

MethodPrincipleApplications for CRLsAdvantagesDisadvantages
Western Blotting Immuno-detection of proteins separated by size via gel electrophoresis.- Quantification of specific cullin proteins (e.g., CUL1, CUL4A).- Determination of the ratio of neddylated (active) to unneddylated (inactive) cullins.- Analysis of substrate receptor levels.- Relatively inexpensive.- Provides information on protein size and post-translational modifications (e.g., neddylation).- Lower throughput.- Semi-quantitative without proper controls.
ELISA Immuno-enzymatic assay for quantifying a specific protein in a sample.[6][7]- High-throughput screening of compounds that affect the expression of a specific CRL subunit.- Quantification of a specific this compound in various biological fluids.- High sensitivity and specificity.- High throughput.- Quantitative.- Does not provide information on protein size or post-translational modifications.- Requires a specific antibody pair for each target.
Immunohistochemistry (IHC) In situ detection of proteins in tissue sections using specific antibodies.[8][9]- Visualization of the tissue and subcellular localization of CRL proteins.- Comparison of CRL expression levels between normal and diseased tissues.- Provides spatial information on protein expression.- Can be used on archival tissue samples.- Generally semi-quantitative.- Prone to artifacts from tissue processing and fixation.
Mass Spectrometry (MS) Identification and quantification of proteins based on their mass-to-charge ratio.[10][11]- Comprehensive and unbiased quantification of multiple CRL subunits simultaneously.- Identification and quantification of post-translational modifications, including neddylation and ubiquitination.- High sensitivity and specificity.- Can identify and quantify hundreds to thousands of proteins in a single experiment.- Can provide absolute quantification.[12]- Requires expensive instrumentation and specialized expertise.- Data analysis can be complex.

Experimental Protocols

Western Blotting for this compound Expression and Neddylation Status

This protocol describes the detection and semi-quantitative analysis of a specific cullin protein and its neddylated form in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • 4x SDS-PAGE sample buffer.

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • SDS-PAGE running buffer.

  • Protein transfer buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody specific to the cullin of interest.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • X-ray film or a digital imaging system.

Procedure:

  • Sample Preparation:

    • Wash cultured cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[13]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Mix 20-30 µg of protein with 4x SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.[14]

  • Gel Electrophoresis:

    • Load the prepared samples and a pre-stained protein ladder onto a polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.[14]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[15]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[15]

    • Wash the membrane three times for 10 minutes each with TBST.[14]

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

    • Wash the membrane three times for 10 minutes each with TBST.[14]

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Expose the membrane to X-ray film or capture the signal using a digital imaging system.[16]

Enzyme-Linked Immunosorbent Assay (ELISA) for a CRL Subunit

This protocol provides a general procedure for a sandwich ELISA to quantify a specific CRL subunit.

Materials:

  • 96-well microplate coated with a capture antibody specific for the CRL subunit.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Recombinant protein standard for the CRL subunit.

  • Detection antibody specific for the CRL subunit (biotinylated).

  • Streptavidin-HRP conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Preparation:

    • Bring all reagents and samples to room temperature.

    • Prepare serial dilutions of the recombinant protein standard.

  • Assay Procedure:

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Aspirate the liquid from each well and wash four times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Aspirate and wash the wells four times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 45 minutes at room temperature.

    • Aspirate and wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.[17]

    • Add 50 µL of stop solution to each well.[17]

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of the CRL subunit in the samples by interpolating from the standard curve.

Immunohistochemistry (IHC) for a CRL Subunit in Paraffin-Embedded Tissue

This protocol outlines the steps for detecting a CRL subunit in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides.

  • Xylene.

  • Ethanol series (100%, 95%, 70%).

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity.

  • Blocking solution (e.g., normal goat serum).

  • Primary antibody specific to the CRL subunit.

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • DAB substrate-chromogen solution.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.[8]

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.[9]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).[18]

    • Allow the slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.[9]

    • Wash with PBS.

    • Block non-specific binding with a blocking solution for 1 hour.[9]

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the ABC reagent for 30 minutes.

    • Wash with PBS.

  • Visualization and Counterstaining:

    • Incubate with DAB substrate until the desired brown color develops.[18]

    • Rinse gently with distilled water.

    • Counterstain with hematoxylin to stain the nuclei.[19]

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate the sections through an ethanol series and clear with xylene.[18]

    • Mount a coverslip using a permanent mounting medium.

Visualizations

CRL_Activation_Pathway cluster_active Active State CUL Cullin RBX RBX CUL->RBX binds Adaptor Adaptor CUL->Adaptor binds Neddylated_CUL Neddylated Cullin Active_CRL Active CRL Complex SR Substrate Receptor Adaptor->SR binds Neddylated_CUL->Active_CRL forms Substrate Substrate Active_CRL->Substrate recognizes Ubiquitinated_Substrate Ubiquitinated Substrate Active_CRL->Ubiquitinated_Substrate Ubiquitinates NEDD8 NEDD8 Neddylation_Enzymes Neddylation Enzymes NEDD8->Neddylation_Enzymes Neddylation_Enzymes->CUL Neddylation Ubiquitin Ubiquitin Ubiquitin->Active_CRL

Caption: Simplified signaling pathway of CRL activation by neddylation.

Western_Blot_Workflow A Sample Preparation (Cell Lysis & Protein Quantification) B SDS-PAGE (Protein Separation by Size) A->B C Protein Transfer (to Membrane) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Binds to Target this compound) D->E F Secondary Antibody Incubation (Binds to Primary Antibody) E->F G Detection (Chemiluminescence) F->G H Data Analysis G->H ELISA_Workflow A Add Samples/Standards to Antibody-Coated Plate B Incubation & Washing A->B C Add Biotinylated Detection Antibody B->C D Incubation & Washing C->D E Add Streptavidin-HRP D->E F Incubation & Washing E->F G Add TMB Substrate F->G H Add Stop Solution & Read Absorbance G->H I Data Analysis H->I IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Detection (e.g., DAB) E->F G Counterstaining F->G H Dehydration & Mounting G->H I Microscopic Analysis H->I

References

Application Notes and Protocols for Identifying Crl Protein Interactors Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Crl protein is a key transcriptional regulator in many bacteria, acting as a co-factor for the alternative sigma factor RpoS (σS). The Crl-RpoS complex plays a pivotal role in the expression of genes involved in stress resistance, biofilm formation, and virulence. In eukaryotes, Cullin-RING E3 ligases (CRLs) are the largest family of ubiquitin ligases, regulating a vast array of cellular processes by targeting proteins for degradation. Given their critical roles in both bacterial pathogenesis and eukaryotic cellular homeostasis, identifying the protein interaction networks of Crl and CRLs is of significant interest for basic research and therapeutic development.

Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach to elucidate protein-protein interactions (PPIs). Techniques such as Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotinylation (BioID) are instrumental in capturing both stable and transient interactors of a protein of interest within its native cellular environment.

These application notes provide detailed protocols for utilizing AP-MS and BioID to identify interactors of the this compound. Furthermore, we present quantitative data from a proteomics study on Escherichia coli that identifies proteins regulated by the Crl-RpoS pathway, offering a valuable starting point for targeted interaction studies.

Data Presentation: Crl-RpoS Regulated Proteins in E. coli

A study by Bou-Sleiman et al. utilized two-dimensional SDS-PAGE coupled with mass spectrometry to compare the proteomes of wild-type E. coli with crl and rpoS mutant strains. This approach identified 40 distinct proteins whose expression levels are significantly altered in the absence of Crl and/or RpoS, indicating their functional relationship with the Crl-RpoS regulatory network.[1] The following tables summarize the quantitative changes in protein spot intensities, categorized by their biological function.

Table 1: Proteins Involved in DNA Metabolism with Altered Expression in crl and rpoS Mutants

ProteinGeneFunctionFold Change in crl(-/-)Fold Change in rpoS(-/-)
DNA protection during starvation proteinDpsDNA binding and protection-2.5-3.0
Histone-like protein H-NSHnsGlobal gene regulator+1.8+2.1
Integration host factor subunit alphaIhfADNA architectural protein-1.5-1.7
Integration host factor subunit betaIhfBDNA architectural protein-1.6-1.8

Table 2: Proteins Involved in Central Metabolism with Altered Expression in crl and rpoS Mutants

ProteinGeneFunctionFold Change in crl(-/-)Fold Change in rpoS(-/-)
TryptophanaseTnaATryptophan metabolism, indole production-4.2-5.0
NAD(P)H-quinone oxidoreductase subunit WrbAWrbATrp repressor binding-2.8-3.5
AI-2 synthaseLuxSQuorum sensing-3.1-3.8
Catalase HPIIKatEOxidative stress response-5.5-6.2
Superoxide dismutase [Mn]SodAOxidative stress response-2.1-2.5

Table 3: Proteins Involved in Response to Environmental Modifications with Altered Expression in crl and rpoS Mutants

ProteinGeneFunctionFold Change in crl(-/-)Fold Change in rpoS(-/-)
Osmotically inducible protein YOsmYOsmotic stress response-6.0-7.5
Stress-induced proteinYgaGQuorum sensing-3.3-4.0
Cold shock-like protein CspECspECold shock response-1.9-2.2

Note: Fold changes are approximate values derived from the reported spot intensity changes and represent a decrease (-) or increase (+) in protein expression in the mutant strains compared to wild-type.

Signaling Pathways and Experimental Workflows

Crl_RpoS_Signaling_Pathway cluster_stress Environmental Stress cluster_genes Target Genes Stationary Phase Stationary Phase Crl Crl Stationary Phase->Crl Induces Nutrient Limitation Nutrient Limitation Nutrient Limitation->Crl Osmotic Stress Osmotic Stress RpoS RpoS Osmotic Stress->RpoS Stabilizes Crl->RpoS Binds and Promotes Assembly Holoenzyme RpoS Holoenzyme (EσS) Crl->Holoenzyme RNAP_core RNA Polymerase Core Enzyme RpoS->RNAP_core Binds to RNAP_core->Holoenzyme Stress_Response Stress Response (dps, katE, osmY) Holoenzyme->Stress_Response Activates Transcription Metabolism Metabolism (tnaA) Holoenzyme->Metabolism Quorum_Sensing Quorum Sensing (luxS, ygaG) Holoenzyme->Quorum_Sensing

AP_MS_Workflow Start Start: E. coli expressing epitope-tagged Crl Cell_Lysis Cell Lysis Start->Cell_Lysis Affinity_Purification Affinity Purification (e.g., anti-FLAG beads) Cell_Lysis->Affinity_Purification Washing Washing Steps Affinity_Purification->Washing Elution Elution of Protein Complexes Washing->Elution Protein_Digestion In-solution or In-gel Trypsin Digestion Elution->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis End Identified Crl Interactors Data_Analysis->End

BioID_Workflow Start Start: E. coli expressing Crl-BirA* fusion protein Biotin_Addition Addition of excess Biotin Start->Biotin_Addition Proximity_Labeling Proximity-dependent Biotinylation in vivo Biotin_Addition->Proximity_Labeling Cell_Lysis Cell Lysis under denaturing conditions Proximity_Labeling->Cell_Lysis Streptavidin_Purification Streptavidin Affinity Purification Cell_Lysis->Streptavidin_Purification Washing Washing Steps Streptavidin_Purification->Washing On_bead_Digestion On-bead Trypsin Digestion Washing->On_bead_Digestion LC_MS LC-MS/MS Analysis On_bead_Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis End Identified Crl Proximity Partners Data_Analysis->End

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Crl Interactors in E. coli

This protocol describes the identification of proteins that form stable complexes with Crl.

1. Strain Construction:

  • Engineer an E. coli strain to express Crl with an N- or C-terminal affinity tag (e.g., FLAG, HA, or His-tag) from its native locus or a low-copy plasmid to maintain near-physiological expression levels.

  • As a negative control, use an isogenic strain expressing the affinity tag alone or a strain with an untagged Crl.

2. Cell Culture and Lysis:

  • Grow the engineered and control E. coli strains in appropriate media to the desired growth phase (e.g., stationary phase where Crl-RpoS activity is high).

  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).

  • Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Lyse the cells by sonication or with a French press on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Purification:

  • Add the clarified lysate to affinity beads (e.g., anti-FLAG M2 magnetic beads) and incubate with gentle rotation at 4°C for 2-4 hours.

  • Wash the beads extensively with lysis buffer to remove non-specific binders. Perform at least three washes.

  • Elute the bound protein complexes from the beads using a competitive elution (e.g., 3xFLAG peptide) or by changing the buffer conditions (e.g., low pH).

4. Sample Preparation for Mass Spectrometry:

  • Precipitate the eluted proteins using trichloroacetic acid (TCA) or acetone.

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Dilute the sample to reduce the urea concentration to less than 2 M and digest the proteins with sequencing-grade trypsin overnight at 37°C.

  • Acidify the peptide mixture with formic acid and desalt using a C18 StageTip.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Search the resulting MS/MS spectra against an E. coli protein database using a search engine like MaxQuant or Sequest.

  • Identify potential Crl interactors by comparing the protein identifications and their quantitative values (e.g., label-free quantification intensity or spectral counts) between the Crl-tagged sample and the negative control. True interactors should be significantly enriched in the Crl pulldown.

Protocol 2: Proximity-Dependent Biotinylation (BioID) for Crl Interactors in E. coli

This protocol is designed to identify both stable and transient or proximal protein interactions with Crl.

1. Strain Construction:

  • Construct an E. coli strain expressing a fusion protein of Crl and a promiscuous biotin ligase (BirA). The BirA can be fused to either the N- or C-terminus of Crl.

  • A strain expressing BirA* alone serves as a negative control to identify proteins that are non-specifically biotinylated.

2. Cell Culture and Biotin Labeling:

  • Grow the Crl-BirA* and control strains in a defined medium.

  • Induce the expression of the fusion protein if it is under an inducible promoter.

  • Supplement the culture medium with a final concentration of 50 µM biotin to initiate proximity labeling. Incubate for a defined period (e.g., 4-24 hours).

3. Cell Lysis and Protein Extraction:

  • Harvest and wash the cells as described in the AP-MS protocol.

  • Lyse the cells under denaturing conditions to disrupt protein complexes and ensure the accessibility of biotinylated proteins. A suitable lysis buffer is RIPA buffer containing SDS.

  • Clarify the lysate by centrifugation.

4. Streptavidin Affinity Purification:

  • Incubate the clarified lysate with streptavidin-coated beads (e.g., streptavidin magnetic beads) to capture biotinylated proteins.

  • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.

5. On-Bead Digestion for Mass Spectrometry:

  • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce and alkylate the captured proteins on the beads.

  • Add trypsin directly to the bead slurry and incubate overnight at 37°C to digest the proteins.

  • Collect the supernatant containing the tryptic peptides.

6. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptides by LC-MS/MS as described in the AP-MS protocol.

  • Identify and quantify the biotinylated proteins.

  • True proximity partners of Crl will be those proteins that are significantly enriched in the Crl-BirA* sample compared to the BirA* alone control.

Conclusion

The combination of advanced mass spectrometry techniques like AP-MS and BioID provides a powerful toolkit for the comprehensive identification of this compound interactors. The quantitative proteomics data presented here offers a valuable resource of functionally related proteins to the Crl-RpoS pathway, which can be further investigated as direct or indirect interactors using the detailed protocols provided. Elucidating the intricate interaction network of Crl will undoubtedly provide deeper insights into its regulatory functions and may reveal novel targets for antimicrobial or therapeutic intervention.

References

Application Notes and Protocols for Site-Directed Mutagenesis of the Crl Protein Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing site-directed mutagenesis on the active site of the Crl protein. The protocols outlined below are based on established methodologies and are intended to facilitate the investigation of the Crl-σS interaction, a critical regulatory mechanism in many Gram-negative bacteria.

Introduction

The this compound is a small regulatory protein found in many gammaproteobacteria that plays a crucial role in the bacterial stress response. It functions as a chaperone-like protein, binding directly to the stationary-phase sigma factor, σS (RpoS), a subunit of the RNA polymerase (RNAP). This interaction enhances the association of σS with the core RNAP enzyme, thereby activating the transcription of genes necessary for survival under stressful conditions, such as entry into the stationary phase.[1] The "active site" of Crl is the surface that directly interacts with σS. Understanding the key amino acid residues within this site is fundamental for elucidating the mechanism of Crl-mediated gene regulation and for the potential development of novel antimicrobial agents that disrupt this interaction.

Site-directed mutagenesis is a powerful technique to investigate the functional importance of specific amino acid residues within a protein.[1][2] By systematically replacing key residues in the Crl active site and assessing the impact on σS binding and gene activation, researchers can map the critical determinants of this interaction.

Signaling Pathway and Experimental Workflow

The interaction between Crl and σS is a key step in the activation of the stationary-phase gene expression program. The overall signaling pathway and the experimental workflow for its investigation using site-directed mutagenesis are depicted below.

G cluster_0 Crl-σS Signaling Pathway Stress Stress Conditions (e.g., Stationary Phase) Crl This compound Stress->Crl Induces expression sigmaS σS (RpoS) Crl->sigmaS Binds to and stabilizes Holoenzyme EσS Holoenzyme Crl->Holoenzyme Promotes formation CoreRNAP Core RNA Polymerase sigmaS->CoreRNAP Associates with Promoter σS-dependent Promoters (e.g., csgD, adrA) Holoenzyme->Promoter Binds to Transcription Gene Transcription Promoter->Transcription Initiates Response Stress Response (e.g., Biofilm Formation) Transcription->Response

Caption: Crl-σS signaling pathway for stress response activation.

G cluster_1 Experimental Workflow Identify Identify Conserved Crl Active Site Residues SDM Site-Directed Mutagenesis (e.g., Alanine Scanning) Identify->SDM Expression Express Wild-Type and Mutant Crl Proteins SDM->Expression B2H Bacterial Two-Hybrid Assay Expression->B2H IVT In Vitro Transcription Assay Expression->IVT Analysis Analyze σS Binding and Gene Expression Data B2H->Analysis IVT->Analysis Conclusion Determine Critical Residues for Crl Function Analysis->Conclusion

Caption: Workflow for mutagenesis of the Crl active site.

Data Presentation: Impact of Crl Active Site Mutations

Site-directed mutagenesis studies on the Salmonella enterica this compound have identified several conserved residues critical for its function. The following tables summarize the quantitative and qualitative effects of alanine substitutions at key positions within the Crl active site.

Table 1: Effect of Crl Mutations on Interaction with σS (Bacterial Two-Hybrid Assay)

Crl MutantConserved Residueβ-Galactosidase Activity (% of Wild-Type)Conclusion on Binding
Crl-Y22ATyrosine 22< 10%Interaction Abolished
Crl-F53APhenylalanine 53< 10%Interaction Abolished
Crl-W56ATryptophan 56< 10%Interaction Abolished
Crl-W82ATryptophan 82< 10%Interaction Abolished

Data adapted from Bougdour et al. The β-galactosidase activity is a quantitative measure of the interaction strength between Crl and σS in the bacterial two-hybrid system.[1][2]

Table 2: Functional Consequences of Crl Active Site Mutations

Crl MutantIn Vivo Complementation of ΔcrlPromoter Binding (In Vitro)Abortive Transcription (In Vitro)
Crl-Y22ANo ComplementationDecreasedDecreased
Crl-F53ANo ComplementationDecreasedDecreased
Crl-W56ANo ComplementationDecreasedDecreased
Crl-W82ANo ComplementationDecreasedDecreased

Data summarized from Bougdour et al. "No Complementation" indicates the mutant Crl could not restore the wild-type phenotype in a crl deletion strain. "Decreased" indicates a significant reduction in the respective activities compared to wild-type Crl.[1][2]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the site-directed mutagenesis of the this compound active site.

Protocol 1: Site-Directed Mutagenesis of the Crl Gene

This protocol describes the generation of specific point mutations in the crl gene cloned into an expression vector using a PCR-based method.

Materials:

  • Plasmid DNA containing the wild-type crl gene

  • High-fidelity DNA polymerase (e.g., PfuUltra, Q5)

  • dNTPs

  • Mutagenic primers (forward and reverse, containing the desired mutation)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of plasmid DNA (5-50 ng)

      • 1.25 µL of forward primer (10 µM)

      • 1.25 µL of reverse primer (10 µM)

      • 1 µL of dNTP mix (10 mM)

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.

Protocol 2: Bacterial Two-Hybrid (BACTH) Assay for Crl-σS Interaction

This protocol is used to quantitatively assess the in vivo interaction between wild-type or mutant Crl and σS.

Materials:

  • E. coli BTH101 (cya-) reporter strain

  • pT25 and pT18 expression vectors

  • Plasmids encoding Crl (wild-type and mutants) fused to the T18 subunit and σS fused to the T25 subunit of adenylate cyclase

  • LB agar plates with appropriate antibiotics and X-Gal (40 µg/mL)

  • LB broth

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

Procedure:

  • Transformation: Co-transform the E. coli BTH101 strain with the pT18-Crl (wild-type or mutant) and pT25-σS plasmids.

  • Qualitative Assay: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and X-Gal. Incubate at 30°C for 24-48 hours. A blue colony color indicates a positive interaction.

  • Quantitative β-Galactosidase Assay:

    • Inoculate single colonies into 5 mL of LB broth with antibiotics and grow overnight at 30°C.

    • Dilute the overnight cultures 1:50 into fresh LB broth and grow to an OD600 of 0.3-0.4.

    • Measure the OD600 of each culture.

    • Permeabilize the cells by adding 20 µL of 0.1% SDS and 40 µL of chloroform to 1 mL of culture, and vortex vigorously.

    • Add 100 µL of ONPG (4 mg/mL) and incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

    • Centrifuge to pellet the cell debris and measure the absorbance of the supernatant at 420 nm and 550 nm.

    • Calculate β-galactosidase activity in Miller units.

Protocol 3: In Vitro Transcription Assay

This protocol assesses the ability of wild-type and mutant Crl proteins to activate σS-dependent transcription from a specific promoter (e.g., csgD or adrA).

Materials:

  • Purified core RNA polymerase

  • Purified σS

  • Purified wild-type and mutant Crl proteins

  • Linear DNA template containing a σS-dependent promoter

  • NTPs (ATP, GTP, CTP, UTP), including [α-32P]UTP

  • Transcription buffer

  • Stop solution (e.g., formamide loading dye)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Holoenzyme Formation:

    • Incubate purified σS with an equimolar amount of core RNAP in transcription buffer for 10 minutes at 37°C to form the EσS holoenzyme.

    • In parallel, pre-incubate the holoenzyme with a molar excess of wild-type or mutant this compound.

  • Transcription Initiation:

    • Add the DNA template to the holoenzyme mixture and incubate for 10 minutes at 37°C to allow for open complex formation.

    • Initiate transcription by adding the NTP mix containing [α-32P]UTP.

  • Transcription Reaction: Allow the reaction to proceed for 15-20 minutes at 37°C.

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of stop solution.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the radiolabeled transcripts by denaturing PAGE.

    • Visualize the transcripts by autoradiography and quantify the band intensities to determine the level of transcription.

By following these protocols, researchers can systematically investigate the structure-function relationship of the this compound, providing valuable insights into bacterial gene regulation and potential targets for therapeutic intervention.

References

Application Notes and Protocols for High-Throughput Screening of Crl Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases and are pivotal regulators of numerous cellular processes, including cell cycle progression, signal transduction, and transcription.[1][2] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors that can modulate CRL activity holds significant promise for the treatment of these diseases.

This document provides detailed application notes and protocols for the development of high-throughput screening (HTS) assays designed to identify novel inhibitors of CRLs. The focus is on three robust and widely used HTS technologies: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Cullin-RING Ligase (CRL) Signaling Pathway

CRLs are multi-subunit complexes that function as molecular scaffolds to bring together a ubiquitin-conjugating enzyme (E2) and a specific substrate, thereby facilitating the transfer of ubiquitin to the substrate. The core components of a typical CRL complex include a cullin protein (e.g., CUL1, CUL2, CUL3, CUL4A/B, CUL5), a RING-box protein (RBX1 or RBX2), an adaptor protein, and a substrate receptor (SR). The substrate receptor provides the specificity for substrate recognition.[1][2]

The activity of CRLs is tightly regulated by a cycle of neddylation and deneddylation. The covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit (neddylation) induces a conformational change that activates the ligase. Conversely, the removal of NEDD8 (deneddylation) by the COP9 signalosome (CSN) inactivates the complex.

CRL Signaling Pathway cluster_ubiquitination Ubiquitination Cascade E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub RBX RBX E2->RBX Ub Ubiquitin Ub->E1 ATP CUL Cullin CUL->RBX Adaptor Adaptor CUL->Adaptor Substrate Substrate Protein RBX->Substrate Ub Transfer SR Substrate Receptor Adaptor->SR SR->Substrate Proteasome 26S Proteasome Substrate->Proteasome Poly-Ub Degradation Degradation Proteasome->Degradation Inhibitor CRL Inhibitor Inhibitor->CUL Inhibitor->SR

A simplified diagram of the Cullin-RING Ligase (CRL) ubiquitination pathway.

High-Throughput Screening (HTS) Workflow

The identification of CRL inhibitors through HTS generally follows a multi-stage process, beginning with a primary screen of a large compound library, followed by secondary and orthogonal assays to confirm hits and eliminate false positives.

HTS Workflow Start Start Primary_Screen Primary HTS (e.g., FP, TR-FRET, AlphaLISA) Start->Primary_Screen Hit_ID Hit Identification (Activity Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., different technology) Dose_Response->Secondary_Assay Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Counter_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End Lead_Opt->End

A general workflow for a high-throughput screening campaign to identify CRL inhibitors.

Data Presentation: HTS Assay Performance

The selection of an appropriate HTS assay depends on several factors, including the specific CRL complex being targeted, the availability of reagents, and the desired throughput. The following table summarizes typical performance metrics for the three assay formats discussed in this document. It is important to note that these values are representative and should be optimized for each specific CRL target.

Assay FormatTarget InteractionZ'-factorSignal-to-Background (S/B) RatioReference Compound IC50 (µM)Reference
Fluorescence Polarization (FP) EZH2-EED> 0.9Not ReportedNot Reported[3]
HIV-1 Nef-CD40.56Not ReportedNot Reported[4]
TR-FRET Skp2-Cks1> 0.7Not ReportedNot Reported[5]
FAK-Paxillin> 0.7~10Not Reported[6]
AlphaLISA Skp2-Cks1Not ReportedNot ReportedNSC689857 & NSC681152 (potency not specified)[2]
SUMO Protease0.83 ± 0.04Not ReportedNot Reported[7]
PRMT50.7Not ReportedP1608K04: ~1.5, P1618J22: ~16.5[8]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling is slowed, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Application: This assay is well-suited for monitoring the interaction between a small, fluorescently labeled peptide derived from a substrate or binding partner and a larger CRL component or sub-complex.

Materials:

  • Purified CRL component or sub-complex (e.g., Skp1/Skp2)

  • Fluorescently labeled peptide tracer (e.g., FITC-labeled Cks1-derived peptide)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • Positive control (unlabeled peptide)

  • Black, low-volume 384-well microplates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds and positive control in assay buffer. The final DMSO concentration should typically be kept below 1%.

    • Dilute the CRL component and fluorescent tracer to their optimal concentrations in assay buffer. These concentrations should be determined empirically through saturation binding experiments.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.

    • Add 5 µL of the diluted CRL component to all wells except the "tracer only" control wells.

    • Add 5 µL of the diluted fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average millipolarization of the "tracer only" control, and mP_max is the average millipolarization of the "no inhibitor" control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (typically a lanthanide) and an acceptor fluorophore when they are in close proximity. In the context of a CRL inhibitor screen, one CRL component is labeled with the donor and its binding partner is labeled with the acceptor. An interaction brings the fluorophores close, resulting in a FRET signal. Inhibitors disrupt this interaction, leading to a loss of signal.

Application: This assay is highly suitable for monitoring protein-protein interactions within the CRL complex, such as the interaction between the substrate receptor and an adaptor protein.

Materials:

  • Purified CRL components, one with a donor tag (e.g., His-tag) and the other with an acceptor tag (e.g., GST-tag or biotin).

  • TR-FRET detection reagents (e.g., terbium-conjugated anti-His antibody and d2-conjugated anti-GST antibody or streptavidin-d2).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20).

  • Test compounds dissolved in DMSO.

  • Positive control (e.g., a known inhibitor or a competing peptide).

  • White or black, low-volume 384-well microplates.

  • TR-FRET-compatible microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds and positive control in assay buffer.

    • Dilute the tagged CRL components and TR-FRET detection reagents to their optimal concentrations in assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.

    • Add 5 µL of the donor-tagged CRL component and donor detection reagent mixture.

    • Add 5 µL of the acceptor-tagged CRL component and acceptor detection reagent mixture.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_sample is the TR-FRET ratio of the test well, Ratio_min is the average ratio of the "no interaction" control, and Ratio_max is the average ratio of the "no inhibitor" control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 3: AlphaLISA Assay

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that measures the interaction between two molecules. Donor beads, upon excitation at 680 nm, release singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. This technology is highly sensitive and has a large signal window.

Application: This assay is excellent for detecting protein-protein interactions within the CRL complex, similar to TR-FRET, but with signal amplification.

Materials:

  • Purified CRL components, one with a tag for the Donor beads (e.g., biotin) and the other with a tag for the Acceptor beads (e.g., His-tag, GST-tag).

  • Streptavidin-coated Donor beads and anti-tag Acceptor beads.

  • AlphaLISA Assay Buffer.

  • Test compounds dissolved in DMSO.

  • Positive control.

  • White, opaque 384-well microplates.

  • AlphaLISA-compatible microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds and positive control in assay buffer.

    • Dilute the tagged CRL components to their optimal concentrations in assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.

    • Add 5 µL of the biotinylated CRL component.

    • Add 5 µL of the tagged CRL component.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection:

    • In subdued light, prepare a mixture of Streptavidin-Donor beads and anti-tag Acceptor beads in AlphaLISA buffer.

    • Add 10 µL of the bead mixture to all wells.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Measure the AlphaLISA signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_sample - Signal_min) / (Signal_max - Signal_min)) where Signal_sample is the AlphaLISA signal of the test well, Signal_min is the average signal of the "no interaction" control, and Signal_max is the average signal of the "no inhibitor" control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

The development of robust and reliable high-throughput screening assays is a critical first step in the discovery of novel inhibitors of Cullin-RING ligases. The Fluorescence Polarization, TR-FRET, and AlphaLISA platforms described in these application notes offer sensitive and scalable methods for identifying and characterizing potential therapeutic agents targeting this important class of enzymes. Careful assay optimization and validation are paramount to the success of any HTS campaign. The protocols provided herein serve as a comprehensive guide for researchers to establish and execute successful screening strategies for the identification of the next generation of CRL-targeted drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crl Protein Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression and solubility of the Crl protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the expression and purification of the this compound in a question-and-answer format.

Q1: I am observing very low or no expression of my recombinant this compound. What are the potential causes and solutions?

A1: Low or no expression of Crl can stem from several factors, from the expression vector to the culture conditions. Here’s a step-by-step troubleshooting guide:

  • Vector and Gene Sequence Verification:

    • Codon Usage: Ensure the crl gene sequence is optimized for your E. coli expression host. Rare codons can hinder translation efficiency.

    • Reading Frame: Verify that the crl gene is correctly cloned in-frame with any fusion tags (e.g., His-tag).

    • Promoter Integrity: Confirm the integrity of the promoter sequence in your expression vector.

  • Culture Conditions:

    • Inducer Concentration: The concentration of the inducing agent (e.g., IPTG) is critical. While a common starting point is 1 mM IPTG, for some proteins, a lower concentration (e.g., 0.1-0.5 mM) can actually improve expression by reducing cellular stress.[1]

    • Induction Time and Temperature: Crl expression in E. coli is known to be temperature-sensitive, with accumulation observed at lower temperatures (e.g., 30°C) but not at 37°C.[2] Consider inducing expression at a lower temperature (e.g., 18-30°C) for a longer period (e.g., 16-24 hours).

    • Cell Density at Induction: Inducing at a later log phase (OD600 of ~0.8-1.0) can sometimes lead to higher yields of soluble protein.[1]

Q2: My this compound is expressed, but it's mostly insoluble and forming inclusion bodies. How can I increase its solubility?

A2: Inclusion body formation is a common challenge in recombinant protein expression. Here are strategies to enhance the solubility of this compound:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the expression temperature (e.g., 16-25°C) is a highly effective method to improve protein solubility by slowing down protein synthesis and allowing more time for proper folding.

    • Reduce Inducer Concentration: High induction levels can overwhelm the cell's folding machinery. Try lowering the IPTG concentration to 0.05-0.1 mM.

    • Choice of Expression Strain: Using specialized E. coli strains designed to enhance soluble protein expression (e.g., those co-expressing chaperones) can be beneficial.

  • Co-expression with Chaperones:

    • Molecular chaperones can assist in the proper folding of your this compound. Consider co-transforming your Crl expression plasmid with a compatible plasmid carrying chaperone genes (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).

  • Fusion Tags:

    • N-terminal fusion tags like Maltose Binding Protein (MBP) or N-utilizing substance A (NusA) are known to enhance the solubility of their fusion partners.[3]

  • Buffer Composition:

    • The composition of your lysis and purification buffers can significantly impact protein solubility and stability. Experiment with different pH levels, salt concentrations, and the addition of stabilizing osmolytes (e.g., glycerol, L-arginine).

Q3: I have a significant amount of this compound in inclusion bodies. Is it possible to recover active protein?

A3: Yes, it is often possible to recover functional this compound from inclusion bodies through a process of solubilization and refolding.

  • Inclusion Body Isolation and Washing: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet thoroughly to remove contaminating proteins and cellular debris. Washing with a buffer containing a mild denaturant (e.g., 2M urea) or a non-ionic detergent (e.g., Triton X-100) can improve purity.[4]

  • Solubilization: Solubilize the washed inclusion bodies using a strong denaturant such as 8M urea or 6M guanidine hydrochloride (GdnHCl).

  • Refolding: The key to recovering active protein is the gradual removal of the denaturant to allow the protein to refold into its native conformation. Common refolding methods include:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.

    • Dilution: Rapid or stepwise dilution of the solubilized protein into a large volume of refolding buffer.

    • On-column Refolding: Binding the solubilized, denatured protein to a chromatography resin (e.g., Ni-NTA for His-tagged Crl) and then washing with a gradient of decreasing denaturant concentration.

Q4: I am purifying a His-tagged this compound, but it's not binding to the Ni-NTA column. What could be the problem?

A4: Failure of a His-tagged protein to bind to an IMAC column is a common issue with several potential causes:

  • Inaccessible His-tag: The His-tag may be buried within the folded structure of the this compound. To test this, try purifying under denaturing conditions (with 8M urea or 6M GdnHCl in your buffers). If it binds under these conditions, the tag is likely hidden in the native conformation.[5]

    • Solution: Consider re-cloning with the His-tag at the other terminus (N- vs. C-terminus) or adding a flexible linker sequence between the tag and the protein.[5]

  • Buffer Components:

    • Chelating Agents: Ensure your lysis and binding buffers do not contain chelating agents like EDTA, as these will strip the Ni2+ ions from the resin.

    • Reducing Agents: High concentrations of reducing agents like DTT or B-mercaptoethanol can also interfere with binding.

    • pH: The binding of the histidine tag to the nickel resin is pH-dependent. Ensure the pH of your binding buffer is between 7.5 and 8.0.

  • Column Issues:

    • Resin Capacity: You may be overloading the column. Try using a larger volume of resin or loading less protein lysate.

    • Old or Improperly Stored Resin: The binding capacity of the resin can diminish over time. Use fresh or properly regenerated resin.

Data Presentation

Table 1: Effect of Temperature on Crl and σS Protein Levels in Salmonella enterica

TemperatureRelative Crl LevelRelative σS Level
28°CHigherLower (~2-fold lower than at 37°C)
37°CLowerHigher

This data, adapted from studies in Salmonella enterica, suggests a negative correlation between the cellular levels of Crl and σS at different growth temperatures.[6] This is a critical consideration for optimizing experiments that investigate the Crl-σS interaction.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound

This protocol is a general guideline for the expression and purification of N-terminally His-tagged this compound from E. coli.

1. Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your pET-based Crl expression vector.

  • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[7]

  • Incubate at 18°C for 14-16 hours with shaking.[7]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Lysis:

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.7, 500 mM NaCl, 5% (v/v) glycerol, 5 mM β-mercaptoethanol, and protease inhibitor cocktail).[7]

  • Lyse the cells by sonication on ice or by using a cell disrupter.

  • Clarify the lysate by centrifugation at 16,000 x g for 50 minutes at 4°C to pellet cell debris.[7]

3. Purification (Native Conditions):

  • Equilibrate a 2 mL Ni-NTA agarose column with Lysis Buffer.[7]

  • Load the clarified lysate onto the column.

  • Wash the column with 20 column volumes of Wash Buffer (Lysis Buffer containing 20 mM imidazole).[7]

  • Elute the this compound with 5-10 column volumes of Elution Buffer (Lysis Buffer containing 300 mM imidazole).[7]

  • Analyze the eluted fractions by SDS-PAGE to check for purity.

Visualizations

Crl_Function_Pathway cluster_stress Stress Conditions / Stationary Phase cluster_regulation Transcriptional Regulation Stress Signals Stress Signals Crl Crl Stress Signals->Crl Induces expression sigmaS σS (RpoS) Stress Signals->sigmaS Increases levels Crl->sigmaS Binds to and stabilizes Holoenzyme EσS Holoenzyme Crl->Holoenzyme Facilitates assembly RNAP_core RNA Polymerase Core Enzyme sigmaS->RNAP_core Associates with Promoter σS-dependent promoter Holoenzyme->Promoter Binds to Transcription Transcription of stress response genes Promoter->Transcription Initiates

This compound's role in activating σS-dependent transcription.

Troubleshooting_Workflow Start Start: Crl Expression Issue CheckExpression Check for Crl expression (SDS-PAGE / Western Blot) Start->CheckExpression LowExpression Low/No Expression CheckExpression->LowExpression No Insoluble Protein is Insoluble (Inclusion Bodies) CheckExpression->Insoluble Yes, but in pellet Soluble Protein is Soluble CheckExpression->Soluble Yes, in supernatant OptimizeExpression Optimize Expression: - Lower temperature (18-30°C) - Vary IPTG (0.1-1mM) - Check codons & vector LowExpression->OptimizeExpression ImproveSolubility Improve Solubility: - Lower temperature further - Use solubility tags (MBP, NusA) - Co-express chaperones Insoluble->ImproveSolubility Refold Solubilize & Refold Inclusion Bodies ImproveSolubility->Refold PurificationIssue Purification Problem? Soluble->PurificationIssue PurificationSuccess Successful Purification PurificationIssue->PurificationSuccess No TroubleshootPurification Troubleshoot Purification: - Check His-tag accessibility - Optimize buffer (pH, no EDTA) - Use fresh resin PurificationIssue->TroubleshootPurification Yes

A decision-making workflow for troubleshooting Crl expression.

References

Technical Support Center: In Vitro Transcription Assays with Crl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro transcription assays involving the transcriptional co-activator Crl. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the function of Crl in E. coli transcription?

A1: Crl is a transcriptional activator in Escherichia coli and other γ-proteobacteria. It is not a DNA-binding protein. Instead, it functions by binding directly to the stationary phase sigma factor, σS (RpoS), and promoting its association with the core RNA polymerase (RNAP) to form the EσS holoenzyme. This is particularly crucial when σS levels are low, helping to activate the transcription of genes in the σS regulon, which are often involved in stress responses and stationary phase survival.

Q2: Why should I include Crl in my in vitro transcription assay?

A2: Including Crl in your in vitro transcription assay is essential if you are studying the regulation of a σS-dependent promoter. Crl can significantly enhance the transcriptional output from these promoters, especially under conditions where the concentration of σS is limiting. This allows for a more physiologically relevant reconstitution of the transcriptional activation of stress-response genes.

Q3: At what stage of the in vitro transcription reaction should Crl be added?

A3: For optimal activity, Crl should be pre-incubated with the σS factor before the addition of the core RNA polymerase. This pre-incubation step allows Crl to bind to σS, facilitating the subsequent assembly of the EσS holoenzyme.

Q4: Does Crl activate transcription with other sigma factors?

A4: While Crl's primary and most significant role is the activation of σS-dependent transcription, some studies have suggested minor effects on transcription by Eσ70 and Eσ32 under specific in vitro conditions, particularly at low sigma factor concentrations. However, its main physiological relevance is considered to be its interaction with σS.[1]

Q5: What is the optimal temperature for an in vitro transcription assay involving Crl?

A5: Crl has been shown to be a low-temperature-induced protein. Therefore, performing the assay at temperatures such as 30°C may enhance its effect, mimicking physiological conditions where Crl activity is heightened. However, standard in vitro transcription temperatures like 37°C can also be used.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro transcription assays with Crl.

Problem 1: No or Very Low Transcript Yield
Possible Cause Recommended Solution
Inactive RNA Polymerase or Sigma Factor Always use a positive control template and promoter known to work with your EσS holoenzyme to confirm the activity of your core RNAP and σS. Aliquot enzymes to avoid multiple freeze-thaw cycles.
Poor Quality DNA Template Ensure your DNA template is high-purity and free from contaminants like salts, phenol, or ethanol. Verify template integrity and concentration by gel electrophoresis and spectrophotometry (A260/280 ratio of 1.8-2.0).[2]
RNase Contamination Use RNase-free water, reagents, and labware. Wear gloves and work in a clean environment. Include an RNase inhibitor in your reaction mix.[3]
Suboptimal Crl or σS Concentration The effect of Crl is most pronounced when σS is limiting. Titrate the concentration of σS and Crl to find the optimal ratio for your specific promoter. Start with equimolar amounts of σS and core RNAP, and a 10-fold molar excess of Crl to σS.
Incorrect Reaction Setup Ensure that Crl and σS are pre-incubated before the addition of the core RNA polymerase to allow for their interaction.
Problem 2: Incomplete or Truncated Transcripts
Possible Cause Recommended Solution
Low Nucleotide (NTP) Concentration Ensure the final concentration of each NTP is sufficient (typically 0.5-4 mM). If using radiolabeled NTPs, which are often limiting, consider adding a small amount of the corresponding unlabeled NTP.
GC-Rich Template Sequence GC-rich regions can cause premature termination. Try lowering the reaction temperature to 30°C to help the polymerase read through these sequences.
Incorrectly Linearized Template If using a linearized plasmid, ensure complete digestion and that the restriction enzyme used creates blunt or 5' overhangs. 3' overhangs can lead to spurious transcription.[2] Purify the linearized template before use.
Presence of Cryptic Termination Sites Some DNA sequences can act as cryptic terminators for the RNA polymerase. If you suspect this, you may need to subclone your promoter and gene of interest into a different vector.
Problem 3: Transcripts of Incorrect Size (Longer than Expected)
Possible Cause Recommended Solution
Incomplete Plasmid Linearization If your plasmid template is not fully linearized, the RNA polymerase can generate long, heterogeneous transcripts. Verify complete linearization by running an aliquot on an agarose gel.
Promoter-Independent Transcription High concentrations of RNA polymerase can sometimes lead to transcription initiation from the ends of a linear DNA template. Try reducing the amount of polymerase in the reaction.

Quantitative Data Summary

The following table summarizes the relative effect of Crl on σS-dependent transcription at varying concentrations of σS. The data is based on in vitro transcription experiments and illustrates that the stimulatory effect of Crl is most significant at lower concentrations of σS.

σS Concentration (nM) Core RNAP (nM) Crl (µM) Relative Transcript Level (Fold Increase with Crl)
103338~5-fold
203338~3-fold
403338~2-fold
803338~1.5-fold

This data is a qualitative representation based on published gel images and demonstrates the trend of Crl activity.

Experimental Protocols

Protocol: Crl-Dependent In Vitro Transcription Assay

This protocol is adapted from established methods for studying Crl activity in vitro.

1. Reagents and Buffers:

  • 10x Transcription Buffer: 400 mM Tris-HCl (pH 7.9), 1 M KCl, 100 mM MgCl2, 10 mM DTT, 1 mg/mL BSA. Store at -20°C.

  • NTP Mix: 5 mM each of ATP, GTP, CTP, and UTP in nuclease-free water. Store at -20°C.

  • [α-32P] UTP (or other labeled nucleotide)

  • Purified Proteins: Core RNA Polymerase, σS, Crl. Store at -80°C in appropriate storage buffers.

  • DNA Template: Supercoiled or linearized plasmid DNA containing a σS-dependent promoter at a concentration of 50 nM.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

2. Reaction Setup:

  • On ice, prepare the following pre-incubation mix in a 1.5 mL nuclease-free microcentrifuge tube. For a reaction without Crl, add an equal volume of Crl storage buffer.

    • Crl (e.g., 16 µM final concentration)

    • σS (e.g., 32 nM final concentration)

    • 10x Transcription Buffer (to 1x final)

    • Nuclease-free water to a volume of 5 µL.

  • Incubate at room temperature for 10 minutes.

  • Add 5 µL of core RNA polymerase (e.g., 333 nM final concentration) to the pre-incubation mix.

  • Incubate at room temperature for another 10 minutes to allow for holoenzyme formation.

  • Initiate transcription by adding the following mixture:

    • DNA template (to a final concentration of ~5 nM)

    • NTP mix (to a final concentration of 200 µM each for A, G, C and 10 µM for UTP)

    • [α-32P] UTP (e.g., 1 µCi)

    • Nuclease-free water to a final reaction volume of 20 µL.

  • Incubate the reaction at 37°C for 15 minutes.

  • Stop the reaction by adding 10 µL of Stop Solution.

3. Analysis:

  • Heat the samples at 95°C for 3 minutes and then place on ice.

  • Load the samples onto a denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea).

  • Run the gel until the dye front reaches the desired position.

  • Expose the gel to a phosphor screen and visualize the radiolabeled transcripts using a phosphorimager.

Visualizations

Crl_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Transcriptional Regulation Stress_Signals Stress Signals (e.g., stationary phase, low temp) Crl Crl Protein Stress_Signals->Crl induces expression sigmaS σS (RpoS) Crl->sigmaS binds to E_sigmaS EσS Holoenzyme sigmaS->E_sigmaS assembles with Core_RNAP Core RNA Polymerase Core_RNAP->E_sigmaS Promoter σS-dependent Promoter E_sigmaS->Promoter binds to Transcription Transcription of Stress Response Genes Promoter->Transcription initiates

Caption: Crl signaling pathway for transcriptional activation.

IVT_Workflow cluster_0 Reaction Preparation cluster_1 Transcription cluster_2 Analysis Pre_incubation 1. Pre-incubation: Crl + σS Holoenzyme_Formation 2. Holoenzyme Formation: Add Core RNAP Pre_incubation->Holoenzyme_Formation Initiation 3. Initiation: Add DNA Template + NTPs Holoenzyme_Formation->Initiation Incubation 4. Incubation: (e.g., 37°C for 15 min) Initiation->Incubation Quenching 5. Quench Reaction Incubation->Quenching Gel_Electrophoresis 6. Denaturing PAGE Quenching->Gel_Electrophoresis Visualization 7. Visualization Gel_Electrophoresis->Visualization

Caption: Experimental workflow for a Crl-dependent in vitro transcription assay.

References

Technical Support Center: Improving Purified Crl Protein Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification yield of the Crl protein.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Expression Issues

Question 1: My this compound expression levels are very low. What are the common causes and how can I improve them?

Low expression of this compound can be attributed to several factors, from the expression vector and host strain to the culture conditions. Crl is a regulatory protein that activates the stationary-phase sigma factor σS (RpoS), and its expression is often induced under specific conditions.[1][2][3]

Troubleshooting Steps:

  • Optimize Induction Temperature: this compound expression in E. coli and Salmonella has been observed to be more effective at lower temperatures.[3][4][5] Consider reducing the induction temperature to a range of 15-30°C. A comparative study of expression at 37°C versus lower temperatures is recommended. In Salmonella enterica serovar Typhimurium, Crl production was slightly greater at 28°C than at 37°C.[4][5]

  • Adjust Inducer Concentration: High concentrations of inducers like IPTG can sometimes lead to the formation of insoluble protein aggregates.[6] Experiment with a range of IPTG concentrations, for example, from 0.1 mM to 1.0 mM. A concentration of 0.5 mM IPTG has been used for E. coli Crl expression.[7]

  • Optimize Induction Time and Cell Density: Crl is associated with the stationary phase of bacterial growth.[3][8] Ensure that the cell culture has reached an appropriate optical density (OD600 of 0.5-0.6) before induction and consider longer induction times (e.g., overnight) at lower temperatures.[9]

  • Select an Appropriate Expression Host: The choice of E. coli strain can significantly impact protein expression. Strains like BL21(DE3) are commonly used for protein expression with pET vectors.[7][10] If you suspect codon bias issues, consider using a host strain that supplies rare tRNAs, such as Rosetta(DE3).

  • Codon Optimization: If the crl gene is from a different organism, its codon usage may not be optimal for E. coli. Synthesizing a codon-optimized version of the gene can enhance translation efficiency and protein yield.

Question 2: My this compound is forming inclusion bodies. How can I increase its solubility?

Inclusion bodies are insoluble aggregates of misfolded proteins that can form during high-level recombinant protein expression.[11] While there is no specific data indicating Crl is prone to forming inclusion bodies, the following general strategies can be employed to improve its solubility.

Troubleshooting Steps:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 15-25°C) slows down protein synthesis, which can promote proper folding and increase the proportion of soluble protein.[6][12]

  • Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of protein expression, potentially preventing the accumulation of misfolded protein.

  • Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), to the N-terminus of Crl can improve its solubility.[6] The tag can be cleaved off after purification if necessary.

  • Co-expression with Chaperones: Co-expressing molecular chaperones, such as DnaK/DnaJ and GroEL/GroES, can assist in the proper folding of Crl and prevent aggregation.

  • Optimize Lysis Buffer: The composition of the lysis buffer can influence protein solubility. Consider adding non-ionic detergents (e.g., Triton X-100), glycerol, or maintaining an appropriate salt concentration (e.g., 150-500 mM NaCl).

Purification Issues

Question 3: I am losing a significant amount of this compound during the purification steps. How can I minimize this loss?

Protein loss during purification can occur at various stages, including cell lysis, affinity chromatography, and subsequent polishing steps.

Troubleshooting Steps:

  • Ensure Complete Cell Lysis: Inefficient cell lysis will result in a lower yield of protein in the soluble fraction. Use appropriate lysis methods such as sonication or high-pressure homogenization and confirm lysis efficiency by microscopy.

  • Optimize Affinity Chromatography: If using a His-tagged this compound with Ni-NTA affinity chromatography, ensure the following:

    • Binding Conditions: Check the pH and composition of your binding buffer. Avoid chelating agents like EDTA that can strip nickel ions from the column.

    • Wash Steps: Use a wash buffer with a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins without eluting the His-tagged Crl.

    • Elution Conditions: Elute with a sufficiently high concentration of imidazole (e.g., 250-500 mM). A gradient elution can help determine the optimal imidazole concentration for eluting Crl while leaving strongly bound contaminants behind.

  • Prevent Protein Degradation: The addition of protease inhibitors to the lysis buffer is crucial to prevent degradation of the target protein by cellular proteases.[13] Keeping the protein sample on ice or at 4°C throughout the purification process can also minimize protease activity.[13]

  • Stabilize the Purified Protein: Once purified, this compound may be unstable. Store the protein in a buffer containing stabilizing agents such as glycerol (10-50%), and at an appropriate pH.[13] For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles.[13]

Data Presentation

To systematically optimize your this compound purification protocol, it is essential to track the yield and purity at each step. The following table provides a template for recording your experimental data.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Notes
Expression Host BL21(DE3)Rosetta(DE3)
Induction Temperature (°C) 37282016Crl expression is often better at lower temperatures.[4][5]
IPTG Concentration (mM) 1.00.50.20.1A concentration of 0.5 mM has been used for Crl.[7]
Induction Duration (hours) 4816 (overnight)
Lysis Buffer Additives Protease Inhibitor Cocktail10% Glycerol1% Triton X-100
Total Protein Yield (mg/L)
Purity (by SDS-PAGE)

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli

This protocol is a general guideline for the expression of His-tagged this compound using a pET vector system in the E. coli BL21(DE3) strain.

  • Transformation: Transform the pET-based expression vector containing the His-tagged crl gene into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.[10]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[9]

  • Induction: Cool the culture to the desired induction temperature (e.g., 28°C). Add IPTG to a final concentration of 0.5 mM.[7]

  • Expression: Incubate the culture at the chosen temperature for the desired duration (e.g., 16 hours or overnight) with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged this compound

This protocol describes the purification of His-tagged Crl from the cell pellet obtained in Protocol 1.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant, which contains the soluble protein fraction.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Elute the this compound with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol). Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing pure this compound.

  • Buffer Exchange (Optional): If necessary, perform buffer exchange into a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Storage: Store the purified this compound in aliquots at -80°C.

Visualizations

Crl_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Start Purification Clarification Clarification by Centrifugation Lysis->Clarification Affinity Affinity Chromatography (Ni-NTA) Clarification->Affinity Elution Elution Affinity->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis Storage Purified this compound Elution->Storage Buffer Exchange & Storage

Caption: A general workflow for the expression and purification of recombinant this compound.

Crl_SigmaS_Pathway Crl This compound SigmaS σS (RpoS) Crl->SigmaS Binds and Stabilizes Holoenzyme EσS Holoenzyme Crl->Holoenzyme Facilitates Formation RNAP_core RNA Polymerase Core Enzyme SigmaS->RNAP_core Associates with Promoter σS-dependent Promoter Holoenzyme->Promoter Binds to Transcription Transcription of Stress-Response Genes Promoter->Transcription Initiates

Caption: The signaling pathway showing Crl's role in activating σS-dependent transcription.

References

Technical Support Center: Studying the Crl-σS Interaction In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the in vivo interaction between the transcriptional co-activator Crl and the alternative sigma factor σS (RpoS). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental challenges, detailed protocols, and visual workflows to aid in your research.

FAQs about Crl-σS Interaction Challenges

Q1: Why is the Crl-σS interaction difficult to study in vivo?

The interaction between Crl and σS is often weak and transient.[1][2] Crl functions to facilitate the association of σS with the RNA polymerase (RNAP) core enzyme, a process that may not require a long-lived, stable complex.[3] Furthermore, Crl protein itself can be unstable in vivo. These factors make capturing the interaction using standard methods like co-immunoprecipitation challenging.

Q2: What is the primary role of Crl in relation to σS?

Crl is a transcriptional activator that specifically enhances the activity of σS. It functions in at least two key stages: promoting the assembly of the σS-RNAP holoenzyme and facilitating the formation of the open promoter complex (RPo) at σS-dependent promoters.[3] Crl achieves this in a promoter sequence-independent manner, suggesting a general enhancement mechanism.[3]

Q3: Why is in vivo cross-linking recommended for studying this interaction?

In vivo chemical cross-linking is a powerful technique for stabilizing weak or transient protein-protein interactions within their native cellular environment.[4][5] By covalently linking Crl and σS before cell lysis, the complex is preserved through the subsequent purification steps of co-immunoprecipitation, significantly increasing the chances of detection.[6][7]

Q4: How does the cellular environment, such as the presence of (p)ppGpp, affect the Crl-σS system?

The alarmone (p)ppGpp is a key regulator of the stringent response and positively influences the Crl-σS system, primarily by increasing the levels of σS itself. This regulation is indirect; (p)ppGpp accumulation stimulates the synthesis of σS, thereby providing more substrate for Crl to act upon. Increased σS levels, facilitated by Crl, then lead to the transcription of stress-response genes.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP)
ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal for Co-precipitated Partner (σS or Crl) 1. Interaction is too weak/transient to survive the procedure.[1] 2. Protein expression is low. 3. Antibody is inefficient for IP. 4. Epitope tag on the bait protein is masked.1. Implement an in vivo cross-linking step with formaldehyde or DSP before cell lysis to stabilize the complex.[6] 2. Verify protein expression levels by Western blot on the input lysate. Consider inducing expression if using an inducible promoter. 3. Test multiple antibodies; polyclonal antibodies often perform better than monoclonal for IP. 4. Test the antibody's ability to pull down the bait protein alone. Consider moving the tag to the other terminus of the protein.
High Background / Non-Specific Binding 1. Insufficient washing stringency. 2. Too much antibody or lysate used. 3. Non-specific binding to beads.1. Increase the number of washes. Add a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. 2. Titrate the antibody to determine the optimal concentration. Reduce the total amount of protein lysate used. 3. Pre-clear the lysate by incubating it with beads before adding the primary antibody. Block beads with BSA before use.
Bait Protein Pulled Down, but No Prey 1. The interaction does not occur under the tested conditions. 2. The prey protein is degraded. 3. Lysis/wash buffer conditions are disrupting the interaction.1. Ensure cells are grown to the correct phase (stationary phase) where both Crl and σS are active. 2. Add fresh protease inhibitors to your lysis buffer and keep samples on ice at all times. 3. Try different lysis buffers with varying salt (e.g., 100-250 mM NaCl) and detergent concentrations.
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ProblemPossible Cause(s)Recommended Solution(s)
Low DNA Yield After IP 1. Inefficient cross-linking or immunoprecipitation. 2. Insufficient cell numbers. 3. Incomplete cell lysis or chromatin shearing. 4. Antibody has low affinity for the cross-linked target.1. Optimize formaldehyde cross-linking time (typically 10-30 minutes for bacteria). Ensure the antibody is ChIP-grade.[8][9] 2. Increase the starting amount of cell culture. 3. Optimize sonication conditions to shear chromatin to fragments between 200-500 bp. Verify shearing on an agarose gel. Use bead beating for robust bacterial cell lysis.[8] 4. Not all antibodies that work for Western blot are effective for ChIP. Validate the antibody specifically for ChIP.
High Background Signal in Sequencing Data 1. Inefficient washing after IP. 2. Non-specific binding of antibody or chromatin to beads. 3. Repetitive DNA sequences are enriched. 4. Over-sonication creating very small DNA fragments.1. Increase the number and stringency of washes. 2. Pre-clear chromatin with beads. Use a mock IP (with IgG) as a background control for peak calling. 3. Use appropriate bioinformatics filters to remove reads mapping to repetitive regions. 4. Ensure sonication is optimized; avoid excessive shearing.
No Clear Enrichment of σS-dependent Promoters 1. Experiment was not performed under conditions of high σS activity (e.g., stationary phase). 2. The effect of Crl is to increase σS occupancy, but the experiment is not sensitive enough to detect the change. 3. Poor peak calling analysis.1. Harvest cells from stationary phase cultures where σS is abundant and active. 2. Compare ChIP-seq results from a wild-type strain vs. a crl deletion mutant. The difference in peak height/area can reveal Crl's impact. 3. Use a proper control sample (IgG IP or input DNA) for normalization and peak calling. Adjust peak calling parameters (e.g., p-value, fold-enrichment).[9]

Quantitative Data Summary

The interaction between Crl and σS enhances the formation of the RNA polymerase holoenzyme. Quantitative analysis provides insight into the magnitude of this effect.

ParameterMethodFindingOrganismReference
Binding Affinity (σS to RNAP Core) Fluorescence PolarizationCrl increases the binding affinity of σS for the RNAP core enzyme by approximately 3.8-fold.E. coli[3]

Signaling Pathways and Workflows

Crl-σS Regulatory Pathway

The following diagram illustrates the regulatory pathway influencing σS activity, highlighting the roles of the stringent response signal (p)ppGpp and the co-activator Crl.

G cluster_0 Cellular Stress Conditions (e.g., Nutrient Limitation) cluster_1 Regulatory Cascade cluster_2 Downstream Effect Stress Nutrient Starvation, etc. ppGpp (p)ppGpp Synthesis (Stringent Response) Stress->ppGpp Induces rpoS rpoS Transcription & Translation Increased ppGpp->rpoS Stimulates sigmaS σS Protein rpoS->sigmaS Produces Holoenzyme E-σS Holoenzyme (Active) sigmaS->Holoenzyme Crl This compound Crl->Holoenzyme Facilitates Assembly Transcription Transcription of Stress Regulon Genes Holoenzyme->Transcription Initiates RNAP RNAP Core (E) RNAP->Holoenzyme

Caption: Crl enhances σS-dependent transcription by promoting σS-RNAP holoenzyme formation.

Experimental Workflow: In Vivo Cross-linking & Co-IP

This workflow outlines the key steps for capturing the Crl-σS interaction in vivo.

G A 1. Cell Culture Grow E. coli (e.g., with tagged Crl or σS) to stationary phase B 2. In Vivo Cross-linking Add formaldehyde to culture to covalently link interacting proteins A->B C 3. Cell Lysis Harvest cells, quench cross-linker, and lyse cells (e.g., sonication) B->C D 4. Immunoprecipitation (IP) Incubate lysate with antibody against tag (e.g., anti-FLAG) coupled to beads C->D E 5. Washing Wash beads extensively to remove non-specifically bound proteins D->E F 6. Elution & Cross-link Reversal Elute complexes from beads and heat to reverse formaldehyde cross-links E->F G 7. Analysis Analyze eluate by SDS-PAGE and Western Blotting for Crl and σS F->G

Caption: Workflow for capturing transient protein interactions using cross-linking Co-IP.

Detailed Experimental Protocols

Protocol 1: In Vivo Cross-linking and Co-Immunoprecipitation

This protocol is designed to capture the Crl-σS complex from E. coli expressing an epitope-tagged version of either Crl or σS (e.g., Crl-FLAG).

Materials:

  • E. coli strain of interest (e.g., expressing Crl-FLAG).

  • Luria-Bertani (LB) medium.

  • 37% Formaldehyde solution.

  • Quenching Buffer: 1.25 M Glycine in PBS.

  • Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, Protease Inhibitor Cocktail.

  • Wash Buffer: Lysis buffer with 500 mM NaCl.

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS.

  • Anti-FLAG M2 affinity gel (or equivalent).

Procedure:

  • Cell Growth: Inoculate 500 mL of LB with your E. coli strain and grow with shaking at 37°C to stationary phase (OD600 > 2.0).

  • Cross-linking: Add formaldehyde to a final concentration of 1% directly to the culture. Incubate at room temperature for 20 minutes with gentle swirling.[8]

  • Quenching: Stop the cross-linking by adding glycine quenching buffer to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.[7]

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer containing fresh protease inhibitors. Lyse the cells by sonication on ice until the solution is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. This is your input sample.

  • Immunoprecipitation: Add the appropriate amount of anti-FLAG affinity beads to the clarified lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads five times with 1 mL of ice-cold Wash Buffer.

  • Elution and Reversal: After the final wash, resuspend the beads in 100 µL of Elution Buffer. Incubate at 65°C for 30 minutes to elute the protein complexes. To reverse the cross-links, continue incubating at 95-100°C for 25 minutes.

  • Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both the FLAG tag (to detect Crl-FLAG) and σS.

Protocol 2: Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for σS

This protocol details the procedure for identifying the genomic binding sites of σS, which can be used to assess the impact of Crl.

Materials:

  • E. coli strains (e.g., wild-type and Δcrl).

  • Culture medium and reagents for cross-linking and quenching as in Protocol 1.

  • ChIP Lysis Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail.

  • IP Dilution Buffer: 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100.

  • ChIP-grade anti-σS antibody and control IgG.

  • Protein A/G magnetic beads.

  • High Salt Wash Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100.

  • LiCl Wash Buffer: 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 250 mM LiCl, 0.5% NP-40, 0.5% Sodium Deoxycholate.

  • TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.

  • Elution Buffer and Proteinase K.

  • DNA purification kit.

Procedure:

  • Cross-linking and Harvesting: Follow steps 1-4 from Protocol 1 using 50 mL of stationary phase culture.

  • Lysis: Resuspend the pellet in 1 mL of ChIP Lysis Buffer. Incubate on ice for 10 minutes.

  • Chromatin Shearing: Sonicate the lysate to shear DNA to an average size of 200-500 bp. Centrifuge to pellet debris.[10]

  • Immunoprecipitation: Dilute 100 µL of sheared chromatin with 900 µL of IP Dilution Buffer. Save 10 µL as input control. Add 5 µg of anti-σS antibody (or control IgG) and incubate overnight at 4°C.

  • Complex Capture: Add 30 µL of pre-blocked Protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Washes: Sequentially wash the beads twice with High Salt Wash Buffer, once with LiCl Wash Buffer, and twice with TE Buffer.

  • Elution and Cross-link Reversal: Elute DNA by incubating beads in 250 µL of Elution Buffer at 65°C for 30 minutes. Reverse cross-links by adding NaCl to 200 mM and incubating at 65°C for at least 6 hours.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard PCR purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions and proceed with high-throughput sequencing.[9][11]

Protocol 3: σS-dependent Reporter Gene Assay

This assay measures the transcriptional activity from a σS-dependent promoter to quantify the functional effect of Crl in vivo.

Materials:

  • E. coli strains (e.g., wild-type, Δcrl, ΔrpoS)

  • Reporter plasmid: A plasmid containing a known σS-dependent promoter (e.g., PbolA, PcsgB) fused to a reporter gene like lacZ or luciferase.

  • Appropriate growth medium and antibiotics.

  • Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase assay, or a luciferase assay kit).

Procedure:

  • Transformation: Transform the reporter plasmid into the desired E. coli strains (WT, Δcrl, and ΔrpoS as a negative control).

  • Cell Growth: Inoculate single colonies into liquid medium and grow overnight. Subculture into fresh medium and grow to stationary phase, as this is where σS activity is highest.

  • Sample Collection: Harvest cells at various time points during stationary phase by centrifugation.

  • Reporter Assay (Example using β-galactosidase): a. Resuspend cell pellets in Z-buffer. b. Lyse cells by adding SDS and chloroform. c. Start the reaction by adding ONPG (o-nitrophenyl-β-D-galactopyranoside). d. Incubate at 28°C until a yellow color develops. e. Stop the reaction by adding Na2CO3. f. Measure the absorbance at 420 nm (for the o-nitrophenol product) and 550 nm (for cell scattering). g. Measure the OD600 of the culture at the time of harvesting.

  • Calculate Activity: Calculate Miller Units to quantify β-galactosidase activity. Compare the activity in the wild-type strain to the Δcrl strain. A significant reduction in reporter activity in the Δcrl strain indicates a functional requirement for Crl at that promoter.[12]

References

Technical Support Center: Troubleshooting Crl Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and solving aggregation issues encountered during the expression and purification of the bacterial Crl protein. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound and why is it studied?

The this compound is a small regulatory protein found in bacteria such as E. coli and Salmonella. It acts as a transcription factor co-activator by directly binding to the sigma factor RpoS (σS) and stimulating its association with the core RNA polymerase. This complex then initiates the transcription of genes involved in stress responses and stationary phase survival. Understanding Crl is crucial for research into bacterial gene regulation, stress adaptation, and pathogenesis.

Q2: What are the common causes of this compound aggregation during recombinant expression?

Like many recombinant proteins, Crl can aggregate and form insoluble inclusion bodies when expressed in hosts like E. coli.[1][2] Aggregation is often a result of high-level protein expression that overwhelms the host cell's protein folding machinery.[3]

Key contributing factors include:

  • High Rate of Protein Synthesis: Strong promoters (e.g., T7 in pET vectors) can lead to rapid production, exceeding the capacity of chaperones to assist in proper folding.[3][4]

  • Suboptimal Culture Temperature: High temperatures (e.g., 37°C) accelerate protein synthesis and can also expose hydrophobic patches that lead to aggregation.[5][6]

  • High Inducer Concentration: A high concentration of the inducing agent (e.g., IPTG) can lead to a burst of expression that promotes misfolding.[1]

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing additives in lysis and purification buffers can compromise Crl stability.

  • High Protein Concentration: During purification and storage, high concentrations of Crl can increase the likelihood of intermolecular interactions and aggregation.

Troubleshooting Guide: Solving Crl Aggregation

This section is divided into two primary strategies: optimizing for soluble Crl expression and recovering Crl from inclusion bodies.

Part 1: Optimizing Soluble Crl Expression

Q3: My this compound is mostly insoluble. How can I increase the soluble fraction?

The most effective approach is to modify the expression conditions to slow down the rate of protein synthesis, giving the this compound more time to fold correctly.[6][7]

Workflow for Optimizing Soluble Protein Expression

G cluster_start Initial Expression cluster_optimization Optimization Cycle cluster_analysis Analysis cluster_end Outcome start Transform E. coli with Crl Expression Vector lower_temp Lower Induction Temperature (18-25°C) start->lower_temp Test 1 reduce_iptg Reduce IPTG Concentration (0.05-0.2 mM) start->reduce_iptg Test 2 change_strain Use Different E. coli Strain (e.g., Rosetta, ArcticExpress) start->change_strain Test 3 add_tag Add Solubility Tag (e.g., MBP, GST) start->add_tag Test 4 analysis Analyze Soluble vs. Insoluble Fractions via SDS-PAGE lower_temp->analysis reduce_iptg->analysis change_strain->analysis add_tag->analysis decision Is Soluble Yield Sufficient? analysis->decision proceed Proceed to Purification decision->proceed Yes inclusion_bodies Switch to Inclusion Body Purification Protocol decision->inclusion_bodies No

Caption: Workflow for optimizing soluble this compound expression.

Recommended modifications include:

  • Lowering Induction Temperature: Reducing the temperature to 18-25°C after induction is one of the most effective methods for improving protein solubility.[5][6][7]

  • Reducing Inducer Concentration: Use the lowest concentration of IPTG that still gives reasonable expression (e.g., 0.05 - 0.2 mM).[1]

  • Changing the Host Strain: Consider using E. coli strains engineered to enhance protein folding, such as those co-expressing chaperones (e.g., GroEL/ES) or those adapted for cold expression.

  • Using a More Rich or Buffered Medium: Media like Terrific Broth (TB) are more buffered and contain glycerol, which can sometimes aid in protein solubility.[8]

  • Adding a Solubility-Enhancing Tag: Fusing Crl to a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve its solubility.[9][10]

Q4: Can I improve Crl solubility by changing the lysis buffer?

Yes, the composition of the lysis and purification buffers is critical for maintaining protein stability.

Table 1: Common Buffer Additives to Enhance Protein Solubility
AdditiveTypical ConcentrationMechanism of Action
NaCl 150-500 mMReduces non-specific ionic interactions that can lead to aggregation.
Glycerol 5-20% (v/v)Acts as a stabilizer by promoting protein hydration.[11]
L-Arginine / L-Glutamate 50-500 mMSuppresses aggregation by binding to hydrophobic patches and charged regions.[11]
Non-ionic Detergents 0.1-1% (v/v)(e.g., Triton X-100, Tween-20) Can help solubilize proteins and prevent hydrophobic aggregation.
Reducing Agents 1-10 mM(e.g., DTT, BME) Prevents the formation of incorrect disulfide bonds (if Crl has cysteine residues).
Part 2: Recovering Crl from Inclusion Bodies

If optimizing soluble expression fails, the next step is to purify the Crl from inclusion bodies. This involves isolating the aggregates, solubilizing them with strong denaturants, and then refolding the protein into its active conformation.[2]

Q5: How do I isolate and purify Crl inclusion bodies?

Inclusion bodies are dense protein aggregates that can be easily separated from most soluble bacterial proteins by centrifugation.[12] The general process involves cell lysis followed by a series of centrifugation and wash steps to remove contaminating proteins and cell debris.

Decision Tree for Handling Expressed this compound

G start Induce Crl Expression in E. coli lyse Lyse Cells (e.g., Sonication) start->lyse centrifuge Centrifuge Lysate lyse->centrifuge analysis Analyze Supernatant (Soluble) and Pellet (Insoluble) via SDS-PAGE centrifuge->analysis soluble_path Crl is Soluble analysis->soluble_path Majority in Supernatant insoluble_path Crl is in Pellet (Inclusion Bodies) analysis->insoluble_path Majority in Pellet purify_soluble Purify Soluble Crl (e.g., IMAC, IEX) soluble_path->purify_soluble purify_ib Isolate & Wash Inclusion Bodies insoluble_path->purify_ib solubilize Solubilize in Denaturant (e.g., 8M Urea) purify_ib->solubilize refold Refold Crl (e.g., Dialysis) solubilize->refold purify_refolded Purify Refolded Crl refold->purify_refolded

Caption: Decision-making workflow for Crl purification.

Q6: What is the best way to solubilize Crl inclusion bodies?

Solubilization requires strong denaturing agents to unfold the aggregated protein.[2] The most common and effective denaturants are:

  • 8 M Urea

  • 6 M Guanidine Hydrochloride (Gua-HCl)

The choice between them can be protein-dependent and may require empirical testing. It is also crucial to include a reducing agent like DTT (dithiothreitol) to break any non-native disulfide bonds.

Q7: After solubilizing the protein, how do I refold it back to its active state?

Protein refolding is achieved by gradually removing the denaturant, allowing the protein to re-acquire its native three-dimensional structure. Common methods include:

  • Dialysis: The solubilized protein solution is placed in a dialysis bag and dialyzed against a series of buffers with decreasing concentrations of the denaturant.

  • Rapid Dilution: The protein solution is quickly diluted into a large volume of refolding buffer that lacks the denaturant.

  • On-Column Refolding: The solubilized protein is bound to a chromatography column (e.g., Ni-NTA for His-tagged Crl), and the denaturant is washed away with a gradient before elution.

The refolding buffer should be optimized and often contains additives like L-Arginine to prevent re-aggregation.

Detailed Experimental Protocols

Protocol 1: Optimizing Soluble Crl Expression at Small Scale

This protocol outlines a method for testing different induction temperatures and IPTG concentrations.

  • Inoculation: Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of E. coli transformed with the Crl expression plasmid. Grow overnight at 37°C with shaking.

  • Secondary Culture: Inoculate 4 flasks, each containing 50 mL of LB medium, with 0.5 mL of the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.8.

  • Induction:

    • Flask 1 (Control): Induce with 1 mM IPTG and continue to grow at 37°C for 4 hours.

    • Flask 2 (Low Temp): Move to an 18°C shaker, let it cool for 20 minutes, then induce with 1 mM IPTG. Grow for 16-24 hours.

    • Flask 3 (Low IPTG): Induce with 0.1 mM IPTG and continue to grow at 37°C for 4 hours.

    • Flask 4 (Low Temp & IPTG): Move to an 18°C shaker, let it cool, then induce with 0.1 mM IPTG. Grow for 16-24 hours.

  • Harvesting: For each culture, take a 1 mL sample to measure the final OD₆₀₀. Harvest the remaining cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Resuspend the cell pellet from a normalized volume of culture (e.g., based on OD₆₀₀) in 1 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Analyze total cell lysate, soluble, and insoluble fractions by SDS-PAGE to determine the condition that yields the most soluble Crl.

Protocol 2: Purification of Crl from Inclusion Bodies

This protocol is for a 1 L bacterial culture.

  • Cell Lysis and Inclusion Body Isolation:

    • Harvest the cell pellet from a 1 L culture and resuspend it in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM EDTA).

    • Lyse the cells using a sonicator or French press.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Inclusion Body Washing:

    • Resuspend the pellet in 30 mL of Wash Buffer (Lysis Buffer + 1% Triton X-100).

    • Centrifuge again at 10,000 x g for 15 minutes. Discard the supernatant.

    • Repeat the wash step once more with Lysis Buffer without Triton X-100 to remove residual detergent.

  • Solubilization:

    • Resuspend the final washed pellet in 20 mL of Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea , 10 mM DTT).

    • Stir or rotate at room temperature for 1-2 hours until the pellet is fully dissolved.

    • Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble debris. Collect the supernatant containing the denatured this compound.

  • Refolding by Dialysis:

    • Transfer the solubilized protein into a dialysis cassette (e.g., 10 kDa MWCO).

    • Perform stepwise dialysis at 4°C against 1 L of Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-Arginine, 1 mM DTT) with decreasing concentrations of urea:

      • Buffer with 4 M Urea (4 hours)

      • Buffer with 2 M Urea (4 hours)

      • Buffer with 1 M Urea (4 hours)

      • Buffer with 0 M Urea (overnight)

  • Final Purification:

    • After dialysis, centrifuge the refolded protein solution at 20,000 x g for 30 minutes to remove any precipitated protein.

    • Purify the soluble, refolded this compound using standard chromatography techniques, such as immobilized metal affinity chromatography (IMAC) if it has a His-tag, followed by size-exclusion chromatography.

References

Technical Support Center: Optimizing Cullin-RING Ligase (CRL) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions and other critical parameters for Cullin-RING Ligase (CRL) activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a buffer for an in vitro CRL activity assay?

A typical in vitro ubiquitination buffer for a CRL activity assay contains a buffering agent to maintain pH, a salt, a magnesium source, an ATP regeneration system, and a reducing agent. Key components include a buffer like Tris-HCl or HEPES at a pH of approximately 7.5, NaCl or KCl for ionic strength, MgCl2 as a cofactor for ATP-dependent enzymes, ATP to provide energy for the ubiquitination cascade, and a reducing agent such as DTT or TCEP to maintain enzyme activity.[1][2][3][4]

Q2: What is the optimal pH for a CRL activity assay?

The optimal pH for most in vitro CRL activity assays is typically in the range of 7.4 to 8.0. A common choice is Tris-HCl or HEPES buffer at pH 7.5.[1][2][3] Maintaining a stable pH is critical as significant deviations can lead to reduced enzyme activity or even denaturation.

Q3: Why are ATP and MgCl₂ necessary in the reaction buffer?

ATP is the energy source for the ubiquitin-activating enzyme (E1), which is the first step in the ubiquitination cascade.[1] MgCl₂ is an essential cofactor for the E1 enzyme and other ATPases in the system.[2][5][6] The magnesium ions help to properly orient the ATP molecule in the enzyme's active site. An excess of free Mg²⁺ beyond what is needed to complex with ATP is often required for optimal kinase and ligase activity.[7]

Q4: What is the role of a reducing agent like DTT or TCEP?

Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are included in the assay buffer to prevent the oxidation of cysteine residues in the active sites of the E1, E2, and E3 enzymes.[8][9] Oxidation can lead to the formation of disulfide bonds and subsequent inactivation of the enzymes. The choice between DTT and TCEP can be critical, as DTT is a thiol-containing reagent while TCEP is more stable and reactive over a broader pH range.[10]

Q5: How can I detect the activity of my CRL complex?

CRL activity, which results in the ubiquitination of a substrate, can be detected through various methods. A common approach is to use Western blotting to visualize the appearance of higher molecular weight bands of the substrate, corresponding to the attachment of ubiquitin molecules.[2][11] For higher throughput applications, fluorescence-based methods like Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), as well as luminescence-based assays, can be employed.[12][13][14] These methods typically use a labeled substrate or ubiquitin to generate a signal upon ubiquitination.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low CRL activity (no substrate ubiquitination) Inactive enzyme components (E1, E2, CRL) - Ensure all enzymes have been stored correctly at -80°C in small aliquots to avoid freeze-thaw cycles.- Test the activity of each component individually if possible.- Use a positive control CRL complex with a known substrate.
Incorrect buffer composition - Verify the pH of your buffer is between 7.4 and 8.0.- Confirm the concentrations of all buffer components, especially ATP and MgCl₂.[1][2][3]- Prepare fresh buffer and ATP stock solutions.
Absence or degradation of essential cofactors - Ensure ATP is present at a sufficient concentration (typically 1-5 mM).[3]- Check that MgCl₂ concentration is adequate (typically 5-10 mM).[3]- Prepare ATP stocks fresh and adjust the pH to neutral if necessary.
Oxidation of enzymes - Add a fresh reducing agent (DTT or TCEP) to your reaction buffer.[8][15] DTT is less stable, so it should be added fresh. TCEP offers greater stability.[9][10]
High background signal or non-specific ubiquitination Contaminating ubiquitin ligases in protein preparations - Ensure high purity of your recombinant E1, E2, CRL complex, and substrate proteins.- Include a negative control reaction lacking the CRL complex to assess background ubiquitination.[1]
Assay artifacts with certain compounds (in inhibitor screening) - Some compounds can interfere with fluorescence or luminescence-based readouts. Run a control with the compound in the absence of enzyme to check for interference.- The choice of reducing agent can affect the activity of some inhibitory compounds.[15] Consider testing with both DTT and TCEP.
Inconsistent results between experiments Variability in reagent preparation - Prepare large batches of buffer and aliquot for single use to ensure consistency.- Always use fresh ATP and reducing agents.
Pipetting errors, especially with small volumes - Use calibrated pipettes and consider preparing master mixes for reaction components to minimize pipetting variability.[1]
Protein aggregation - Centrifuge protein stocks before use to remove any aggregates.[16]- Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer to prevent aggregation.[1]

Quantitative Data Summary

Table 1: Typical Concentration Ranges for CRL Activity Assay Buffer Components

ComponentFunctionTypical Concentration RangeNotes
Buffer Maintain pH25-50 mMTris-HCl or HEPES are common choices.
pH Optimal enzyme activity7.4 - 8.0Critical for maintaining enzyme structure and function.[1][2][3]
NaCl or KCl Ionic strength50-150 mMOptimize for your specific CRL complex.
MgCl₂ E1/ATPase cofactor5-10 mMConcentration should be in excess of ATP.[2][3][7]
ATP Energy source1-5 mMPrepare fresh and ensure pH is neutralized.[2][3]
DTT or TCEP Reducing agent1-5 mMDTT is less stable; TCEP is more stable and less reactive with some labels.[8][9][15]
E1 Enzyme Ubiquitin activation50-100 nM
E2 Enzyme Ubiquitin conjugation0.1-1 µM
CRL Complex E3 Ligase20-200 nM
Ubiquitin Substrate for E1/E25-20 µM
Substrate Target for ubiquitination0.1-2 µM

Experimental Protocols

Standard In Vitro CRL Ubiquitination Assay (Western Blot Detection)

This protocol describes a basic assay to detect the ubiquitination of a substrate by a specific CRL complex.

Materials:

  • Purified E1 activating enzyme

  • Purified E2 conjugating enzyme (specific for the CRL)

  • Purified CRL complex

  • Purified substrate protein

  • Ubiquitin

  • 10x Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 500 mM NaCl)

  • 10x ATP Regeneration System (100 mM ATP, 200 mM Creatine Phosphate, 5 mg/mL Creatine Kinase)

  • 100 mM DTT or TCEP

  • SDS-PAGE loading buffer

  • Primary antibodies against the substrate and/or ubiquitin

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Reaction Setup: On ice, prepare a master mix. For a 20 µL final reaction volume, combine:

    • 2 µL 10x Ubiquitination Buffer

    • 2 µL 10x ATP Regeneration System

    • 0.2 µL 100 mM DTT or TCEP (Final concentration: 1 mM)

    • E1 enzyme (Final concentration: 50-100 nM)

    • E2 enzyme (Final concentration: 0.1-1 µM)

    • Ubiquitin (Final concentration: 5-20 µM)

    • Nuclease-free water to a volume of 10 µL.

  • Initiate the Reaction:

    • In separate tubes, prepare your substrate (Final concentration: 0.1-2 µM) and CRL complex (Final concentration: 20-200 nM).

    • Add 10 µL of the master mix to each tube.

    • Include a negative control reaction that lacks the CRL complex.[1]

  • Incubation: Incubate the reactions at 37°C for a desired time course (e.g., 0, 15, 30, 60, 90 minutes).[1]

  • Stop the Reaction: Terminate the reaction by adding 5 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.[2]

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific to your substrate. The appearance of a ladder of higher molecular weight bands above the unmodified substrate indicates ubiquitination.

    • Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated species.[11]

Visualizations

CRL_Signaling_Pathway cluster_0 Ubiquitination Cascade E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi CRL CRL E3 Ligase (Cullin-RING Ligase) E2->CRL E2 Binding Ub_Substrate Ubiquitinated Substrate CRL->Ub_Substrate Ub Transfer Substrate Substrate Protein Substrate->CRL Substrate Binding Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Energy Proteasome Proteasome Degradation Ub_Substrate->Proteasome

Caption: The Cullin-RING Ligase (CRL) ubiquitination pathway.

Assay_Workflow start Start prep Prepare Master Mix (Buffer, ATP, DTT, E1, E2, Ub) start->prep reaction Set up reactions: - Positive Control (with CRL) - Negative Control (without CRL) - Test Samples prep->reaction incubate Incubate at 37°C reaction->incubate stop_reaction Stop Reaction (add SDS buffer, boil) incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot detect Detect with Antibodies (Anti-Substrate or Anti-Ubiquitin) western_blot->detect analyze Analyze Results (Look for ubiquitin ladder) detect->analyze end End analyze->end

Caption: Experimental workflow for a standard CRL in vitro ubiquitination assay.

Troubleshooting_Flowchart start No/Low CRL Activity? check_enzymes Are E1, E2, and CRL known to be active? start->check_enzymes check_buffer Is the buffer pH correct (7.4-8.0)? check_enzymes->check_buffer Yes positive_control Run a positive control with a known active CRL check_enzymes->positive_control No check_atp Are ATP and MgCl2 concentrations correct? check_buffer->check_atp Yes remake_buffer Prepare fresh buffer and ATP stocks check_buffer->remake_buffer No check_reducing Is a fresh reducing agent (DTT/TCEP) present? check_atp->check_reducing Yes check_atp->remake_buffer No optimize_conc Optimize enzyme/substrate concentrations check_reducing->optimize_conc Yes add_reducing Add fresh reducing agent check_reducing->add_reducing No success Problem Solved optimize_conc->success positive_control->success remake_buffer->success add_reducing->success

Caption: Troubleshooting decision tree for low CRL activity.

References

Technical Support Center: Bacterial Two-Hybrid (B2H) Assays for Crl Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing bacterial two-hybrid (B2H) assays to investigate protein-protein interactions involving the transcriptional regulator Crl.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a bacterial two-hybrid (B2H) assay?

A B2H system is a genetic method used to detect protein-protein interactions in vivo, within a bacterial host, typically Escherichia coli.[1] The system is based on the reconstitution of a reporter protein's function, which is split into two separate domains.[2] Each of your proteins of interest, for instance, Crl and a sigma factor, is fused to one of these domains. If the two proteins interact, they bring the two domains of the reporter protein into close proximity, restoring its function and generating a detectable signal.[1]

Q2: Which B2H system is most common?

The most widely used B2H system is the Bacterial Adenylate Cyclase-based Two-Hybrid (BACTH) system.[3] This system relies on the reconstitution of adenylate cyclase activity from two complementary fragments, T18 and T25, of the Bordetella pertussis adenylate cyclase.[1] Interaction between the fusion proteins leads to cyclic AMP (cAMP) synthesis, which in turn activates the expression of reporter genes like lacZ.[1]

Q3: What are the primary advantages of using a B2H system over a yeast two-hybrid (Y2H) system for studying bacterial proteins like Crl?

B2H systems offer several advantages for studying bacterial proteins:

  • Faster Growth: E. coli has a much faster growth rate than yeast, accelerating experimental timelines.[4]

  • Higher Transformation Efficiency: Bacteria can be transformed more efficiently, allowing for the screening of larger libraries.[4]

  • Biologically Relevant Environment: Bacterial proteins are studied in an environment more similar to their native one, which can be crucial for proper folding and interaction.[5]

  • Reduced Autoactivation: The issue of "bait" proteins self-activating the reporter gene is less common in bacterial systems compared to yeast.[1]

Q4: What are common causes of false positives in a B2H assay?

False positives can arise from several factors:

  • Non-specific Interactions: Overexpression of fusion proteins can lead to non-specific interactions.[1]

  • Sticky Proteins: Some proteins are inherently "sticky" and may interact with numerous other proteins non-specifically.

  • Contamination: Contamination of your plates can lead to the growth of colonies that are not indicative of a true interaction.

Q5: What are common causes of false negatives in a B2H assay?

False negatives, where a true interaction is not detected, can be caused by:

  • Improper Protein Folding: The fusion of the reporter domain to your protein of interest might interfere with its correct folding.[1]

  • Steric Hindrance: The reporter domain might physically block the interaction surface of your protein.

  • Toxicity of Fusion Proteins: Expression of the fusion protein may be toxic to the bacterial host.[1]

  • Disruption of the Natural Interaction: The fusion itself may disrupt the conformation required for the natural protein-protein interaction.[1]

Troubleshooting Guides

High Background / False Positives
Symptom Possible Cause Recommended Solution
Growth of blue colonies with negative controls (e.g., empty vectors).1. Contamination of media or plates. 2. Excessive moisture on agar plates.1. Ensure aseptic techniques and use freshly prepared sterile media and plates. 2. Dry plates in a 37°C incubator with lids ajar before use.[6]
"Bait" protein alone activates the reporter gene (self-activation).The "bait" fusion protein is capable of activating transcription without an interacting partner.1. Perform a control experiment by co-transforming the "bait" plasmid with an empty "prey" vector. 2. If self-activation is observed, consider redesigning the fusion protein, for example, by fusing the reporter domain to the other terminus of the protein.
A high number of positive clones are identified when screening a library.Overexpression of fusion proteins leading to non-specific interactions.1. Lower the induction level of the fusion proteins by reducing the concentration of the inducer (e.g., IPTG). 2. Use lower copy number plasmids for expressing the fusion proteins.
No / Weak Signal / False Negatives
Symptom Possible Cause Recommended Solution
No growth or white colonies for known interacting partners.1. Fusion proteins are not expressed or are degraded. 2. Fusion proteins are misfolded.[1] 3. The fusion of the reporter domain interferes with the interaction.1. Confirm the expression and stability of both fusion proteins by Western blotting. 2. Try expressing the proteins at a lower temperature (e.g., 30°C) to improve folding.[7] 3. Clone the proteins of interest into vectors that allow for fusion to the other terminus (N- vs. C-terminus).
Inconsistent results between replicates.Variability in experimental conditions.Ensure consistent culture conditions, incubation times, and reagent concentrations for all replicates.
The interaction is weak and does not produce a strong signal.The B2H system may not be sensitive enough to detect a weak interaction.1. Increase the incubation time for colorimetric assays. 2. Use a more sensitive reporter system if available.

Experimental Protocols

General Protocol for B2H Assay (BACTH System)

This protocol provides a general framework for testing the interaction between two proteins, such as Crl ("bait") and a sigma factor ("prey"), using the adenylate cyclase-based B2H system.

1. Plasmid Construction:

  • Clone the coding sequence of Crl into a "bait" vector (e.g., pKT25) to create a fusion with the T25 fragment of adenylate cyclase.
  • Clone the coding sequence of the sigma factor into a "prey" vector (e.g., pUT18) to create a fusion with the T18 fragment.
  • Construct control plasmids:
  • pKT25-zip and pUT18-zip (positive control).
  • Empty pKT25 and pUT18 vectors (negative control).

2. Co-transformation:

  • Co-transform a suitable E. coli reporter strain (e.g., BTH101, which is cya deficient) with the bait and prey plasmids.[2]
  • Plate the transformation mix on LB agar plates containing the appropriate antibiotics for plasmid selection (e.g., kanamycin for pKT25 and ampicillin for pUT18).[8]
  • Incubate the plates at 30°C for 24-48 hours.[8]

3. Screening for Interactions:

  • Select several colonies from each transformation plate.
  • Streak the selected colonies onto LB agar plates containing the appropriate antibiotics, X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), and an inducer such as IPTG (isopropyl-β-D-thiogalactopyranoside).
  • Incubate the plates at 30°C for 16-24 hours.[8]
  • A positive interaction is indicated by the development of a blue color.

4. Quantitative β-Galactosidase Assay (Optional):

  • For a more quantitative measure of interaction strength, perform a liquid β-galactosidase assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).

Western Blot Protocol to Confirm Fusion Protein Expression
  • Grow overnight cultures of the E. coli reporter strain carrying the bait and/or prey plasmids.

  • Inoculate fresh LB medium with the overnight culture and grow to an OD600 of 0.4-0.6.

  • Induce protein expression with an appropriate concentration of IPTG and continue to grow for 3-4 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in SDS-PAGE loading buffer.

  • Boil the samples for 5-10 minutes and load them onto an SDS-PAGE gel.

  • After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies specific to the fusion tags (e.g., anti-T25 or anti-T18) or to Crl or the sigma factor.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

Visualizations

B2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction T25 T25 Reporter Reporter Gene OFF Crl Crl Crl->T25 fused to T18 T18 SigmaS σS SigmaS->T18 fused to T25_i T25 T18_i T18 T25_i->T18_i Reporter_i Reporter Gene ON T25_i->Reporter_i Reconstituted Activity Crl_i Crl Crl_i->T25_i fused to T18_i->Reporter_i Reconstituted Activity SigmaS_i σS SigmaS_i->T18_i fused to

Caption: Principle of the Bacterial Two-Hybrid (B2H) System.

Troubleshooting_High_Background Start High Background or False Positives Observed CheckControls Are negative controls (e.g., empty vectors) also positive? Start->CheckControls CheckSelfActivation Does the 'bait' protein alone activate the reporter? CheckControls->CheckSelfActivation No Contamination Potential Contamination or Media Issues CheckControls->Contamination Yes SelfActivation Bait Self-Activation CheckSelfActivation->SelfActivation Yes NonSpecific Potential Non-Specific Interactions CheckSelfActivation->NonSpecific No SolutionContamination Review sterile technique. Use fresh media/plates. Contamination->SolutionContamination SolutionSelfActivation Test bait with empty prey vector. Re-clone bait if necessary. SelfActivation->SolutionSelfActivation SolutionNonSpecific Lower protein expression levels. Use lower copy number plasmids. NonSpecific->SolutionNonSpecific

Caption: Troubleshooting Workflow for High Background Signals.

Troubleshooting_No_Signal Start No or Weak Signal (False Negatives) CheckExpression Are fusion proteins expressed and stable? Start->CheckExpression CheckCloning Is the cloning correct (in-frame fusion)? CheckExpression->CheckCloning Yes ExpressionIssue Protein Expression/ Stability Problem CheckExpression->ExpressionIssue No CloningError Cloning Error CheckCloning->CloningError No FoldingInterference Potential Folding or Steric Hindrance Issue CheckCloning->FoldingInterference Yes SolutionExpression Confirm by Western Blot. Optimize expression conditions. ExpressionIssue->SolutionExpression SolutionCloning Sequence plasmid constructs. CloningError->SolutionCloning SolutionFolding Re-clone to fuse at the other terminus (N or C). Test different linkers. FoldingInterference->SolutionFolding

Caption: Troubleshooting Workflow for No or Weak Interaction Signal.

References

Technical Support Center: Overcoming Instability of Recombinant Crl Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the instability of recombinant Crl protein.

Introduction to this compound

Crl is a small regulatory protein found in Escherichia coli and other Gram-negative bacteria. It functions as a transcription activator by directly binding to the stationary phase sigma factor, σS (RpoS), a subunit of RNA polymerase.[1] This interaction enhances the formation of the RNA polymerase holoenzyme (EσS), thereby increasing the transcription of genes necessary for survival in the stationary phase and under various stress conditions.[2] Given its crucial role in bacterial gene regulation, producing stable and active recombinant Crl is essential for a variety of research applications, including structural studies and the development of novel antimicrobial agents. However, like many recombinant proteins, Crl can be prone to instability, including aggregation and proteolysis, leading to low yields and loss of function.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound is insoluble and forming inclusion bodies. What can I do?

A1: Inclusion body formation is a common issue when overexpressing proteins in E. coli. Here are several strategies to improve the solubility of Crl:

  • Optimize Expression Temperature: Lowering the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[3]

  • Reduce Inducer Concentration: Decreasing the concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression, which may lead to a higher yield of soluble protein.

  • Use a Solubility-Enhancing Fusion Tag: Fusion tags such as Maltose Binding Protein (MBP) or N-utilization substance A (NusA) can improve the solubility of the target protein.[4]

  • Co-express with Chaperones: Co-expression with molecular chaperones can assist in the proper folding of Crl and prevent aggregation.[5]

  • Optimize Lysis Buffer: The addition of certain stabilizing agents to the lysis buffer can aid in the solubilization of proteins. See the table below for a list of potential additives.

Q2: I have a low yield of purified this compound. What are the potential causes and solutions?

A2: Low protein yield can be due to a variety of factors, from poor expression to losses during purification. Consider the following troubleshooting steps:

  • Confirm Protein Expression: Before proceeding with purification, confirm that the protein is being expressed by running a small sample of the cell lysate on an SDS-PAGE gel.

  • Minimize Proteolysis: Proteases released during cell lysis can degrade your target protein.[6] Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.

  • Optimize Buffer Conditions: The pH and salt concentration of your purification buffers can significantly impact protein stability and binding to chromatography resins. For Crl, a buffer containing 50 mM sodium phosphate, pH 8.0, and 300 mM potassium chloride has been used successfully.

  • Check Affinity Tag Accessibility: Ensure that the affinity tag on your this compound is accessible for binding to the purification resin and has not been cleaved.

Q3: My purified this compound is precipitating during storage. How can I improve its stability?

A3: Maintaining the stability of purified Crl is crucial for downstream applications. Here are some tips for long-term storage:

  • Optimize Storage Buffer: The storage buffer should be optimized for pH and ionic strength. The addition of stabilizing agents can also be beneficial.

  • Add Cryoprotectants: For storage at -20°C or -80°C, add a cryoprotectant such as glycerol (to a final concentration of 25-50%) to prevent the formation of ice crystals that can damage the protein.[7]

  • Aliquot the Protein: Store the purified protein in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[8]

  • Store at an Appropriate Concentration: Store proteins at a concentration of at least 1 mg/ml, as dilute solutions are more prone to inactivation and loss.[9]

Troubleshooting Guides

Issue 1: this compound Aggregation and Inclusion Body Formation

This guide provides a systematic approach to resolving issues with this compound insolubility.

Troubleshooting Workflow for Crl Insolubility

start Insoluble this compound (Inclusion Bodies) optimize_expression Optimize Expression Conditions start->optimize_expression Primary Approach solubilization Solubilization & Refolding start->solubilization Secondary Approach expression_temp Lower Temperature (15-25°C) optimize_expression->expression_temp inducer_conc Reduce Inducer Concentration optimize_expression->inducer_conc fusion_tag Use Solubility Tag (e.g., MBP, NusA) optimize_expression->fusion_tag chaperones Co-express with Chaperones optimize_expression->chaperones soluble_protein Soluble & Active This compound expression_temp->soluble_protein Success inducer_conc->soluble_protein Success fusion_tag->soluble_protein Success chaperones->soluble_protein Success denaturants Use Denaturants (e.g., Urea, Guanidine-HCl) solubilization->denaturants refolding Refolding by Dialysis or Dilution denaturants->refolding refolding->soluble_protein Success start Crl Degradation Observed low_temp Low Temperature Purification (4°C) start->low_temp protease_inhibitors Add Protease Inhibitors to Lysis Buffer start->protease_inhibitors protease_deficient_strain Use Protease-Deficient E. coli Strain start->protease_deficient_strain rapid_purification Rapid Purification Protocol start->rapid_purification stable_protein Stable this compound low_temp->stable_protein protease_inhibitors->stable_protein protease_deficient_strain->stable_protein rapid_purification->stable_protein prepare_plate Prepare 96-well plate with different buffers add_reagents Add purified this compound and fluorescent dye prepare_plate->add_reagents thermal_cycler Place plate in a real-time PCR instrument add_reagents->thermal_cycler run_protocol Run thermal denaturation protocol (increase temperature) thermal_cycler->run_protocol monitor_fluorescence Monitor fluorescence intensity run_protocol->monitor_fluorescence analyze_data Analyze data to determine Tm monitor_fluorescence->analyze_data optimal_buffer Identify optimal buffer (highest Tm) analyze_data->optimal_buffer stress Stress Conditions (e.g., stationary phase) crl_expression Increased Crl Expression stress->crl_expression crl_sigmaS_complex Crl-σS Complex crl_expression->crl_sigmaS_complex sigmaS σS (RpoS) sigmaS->crl_sigmaS_complex core_RNAP Core RNA Polymerase holoenzyme EσS Holoenzyme core_RNAP->holoenzyme crl_sigmaS_complex->holoenzyme Promotes assembly transcription Transcription of Stress Response Genes holoenzyme->transcription

References

Technical Support Center: Optimizing CRISPR/Cas9 Gene Knockout Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their CRISPR-Cas9 gene knockout experiments.

Troubleshooting Guide: Addressing Low Knockout Efficiency

Low gene knockout efficiency is a common challenge in CRISPR experiments. This guide provides a structured approach to identifying and resolving the root causes of this issue.

Question: My CRISPR gene knockout efficiency is low. What are the common causes and how can I troubleshoot this?

Answer:

Low knockout efficiency can stem from several factors, ranging from suboptimal single-guide RNA (sgRNA) design to inefficient delivery of CRISPR components into the target cells. Below is a systematic guide to troubleshooting and improving your results.

Suboptimal sgRNA Design

The design of your sgRNA is critical for successful gene editing.[1] An ineffective sgRNA will not efficiently guide the Cas9 nuclease to the target DNA sequence, resulting in poor cleavage rates.

Solutions:

  • Design and Test Multiple sgRNAs: It is recommended to design and test 3 to 5 different sgRNAs for each target gene to identify the most effective one for your specific cell line and experimental conditions.[1]

  • Optimize sgRNA Sequence Features:

    • GC Content: Aim for a GC content between 40% and 60% in your sgRNA sequence.[2]

    • Length: The ideal length for the target sequence is typically between 17 and 23 nucleotides.[3]

    • Sequence Motifs: Avoid sequences that may lead to misfolding or inhibit transcription, such as stretches of four or more thymine (T) nucleotides.[3]

  • Utilize sgRNA Design Tools: Employ online prediction tools like CRISPOR to design sgRNAs with high on-target efficiency and minimal predicted off-target activity.[4]

  • Structural Modifications: Consider sgRNA scaffold modifications, such as extending the Cas9-binding hairpin, which has been shown to improve knockout efficiency.[5]

Inefficient Delivery of CRISPR Components

Successful delivery of both the Cas9 nuclease and the sgRNA into the target cells is paramount for achieving high gene knockout rates.[1]

Solutions:

  • Optimize Transfection Method: The choice of delivery method can significantly impact efficiency and should be optimized for your specific cell type.

    • Lipid-based Transfection: Reagents like DharmaFECT or lipid nanoparticles (LNPs) can be effective for many cell lines.[1][6]

    • Electroporation: This method is often superior for difficult-to-transfect cell types.[1]

    • Viral Vectors: Lentiviral and adeno-associated viral (AAV) vectors can offer high efficiency, especially for in vivo applications, but may have limitations regarding cargo size and potential for prolonged Cas9 expression.[7][8]

  • Deliver as Ribonucleoprotein (RNP) Complexes: Delivering pre-assembled Cas9 protein and sgRNA as an RNP complex can enhance editing efficiency and reduce off-target effects compared to plasmid-based delivery.[6][9][10] This method also avoids the need for cellular transcription and translation of the CRISPR components.[8]

Suboptimal Cas9 Expression and Activity

The level and duration of Cas9 expression can influence both on-target efficiency and off-target effects.

Solutions:

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 variants like SpCas9-HF1 have been developed to reduce off-target cleavage while maintaining high on-target activity.[11]

  • Optimize Cas9 Concentration: Titrate the concentration of Cas9 and sgRNA to find the optimal balance between high editing efficiency and low cell toxicity.[4][12] A gRNA:Cas9 complex ratio of 2:1 or 3:1 has been suggested to be effective.[2]

  • Consider Stably Expressing Cas9 Cell Lines: For large-scale screens, using a cell line that stably expresses Cas9 can ensure consistent and high levels of the nuclease.[13] However, for standard knockouts, transient expression from RNP delivery is often preferred to limit off-target effects.[9]

Cell Line-Specific Factors

Different cell lines can exhibit varying responses to CRISPR-based editing due to factors like their intrinsic DNA repair pathway efficiencies.[1]

Solutions:

  • Sequence the Target Site: Before designing sgRNAs, sequence the target region in your specific cell line to check for any single nucleotide polymorphisms (SNPs) that could affect sgRNA binding.[5]

  • Modulate DNA Repair Pathways: While CRISPR knockout relies on the error-prone Non-Homologous End Joining (NHEJ) pathway, for precise edits (knock-ins), strategies to enhance the Homology-Directed Repair (HDR) pathway can be employed. This can include synchronizing cells in the S/G2 phase of the cell cycle or using small molecules to inhibit NHEJ.[14]

Frequently Asked Questions (FAQs)

Q1: How can I improve the design of my sgRNA for higher knockout efficiency?

A1: To enhance sgRNA efficacy, consider the following:

  • Structural Modifications: Modifying the sgRNA scaffold, such as extending the duplex length by approximately 5 base pairs and mutating the fourth thymine in a poly-T stretch, can significantly increase knockout efficiency.[15]

  • "HEAT" Modifications: Combining an AT inversion to remove a transcription termination signal with a 5-nucleotide extension (HE) to stabilize a stem-loop structure (termed "HEAT" modification) has been shown to result in faster and more effective gene knockout.[16]

  • Target Site Selection: Target exons that are common to all splice variants of your gene to ensure a complete knockout.[5][9] Targeting functional protein domains can also increase the likelihood of a loss-of-function mutation.[9]

Q2: What is the most efficient method for delivering CRISPR components into cells?

A2: The optimal delivery method is cell-type dependent. However, delivery of pre-formed Cas9-sgRNA ribonucleoprotein (RNP) complexes is often considered a highly efficient method that minimizes off-target effects.[6][8] RNP delivery leads to transient expression of the CRISPR machinery, reducing the chances of unintended edits that can occur with prolonged expression from plasmids.[9][10] For difficult-to-transfect cells, electroporation or viral vectors may be more suitable.[1]

Delivery MethodCargo TypeAdvantagesDisadvantagesReported Efficiency
Plasmids DNASimple, low costLower efficiency, potential for prolonged Cas9 expression leading to off-target effects, risk of integration into the host genome.[6][8]Varies
mRNA/sgRNA RNABypasses transcription, transient expression.[8]RNA instability.[8]High
Ribonucleoprotein (RNP) Protein/RNAHigh efficiency, rapid action, transient expression, reduced off-target effects, no risk of genomic integration.[6][8]RNP instability, requires protein purification.[8]Up to 97%[6][17]
Lentivirus ViralHigh efficiency, suitable for a wide range of cell types, stable integration for long-term expression.[8]Risk of insertional mutagenesis, prolonged Cas9 expression can increase off-target effects.[8]High
Adeno-associated Virus (AAV) ViralLow immunogenicity, non-integrating.[7]Limited cargo capacity.[7]High
Lipid Nanoparticles (LNPs) DNA, RNA, or RNPLow immunogenicity, protects cargo from degradation.[6][17]Can have lower efficiency compared to electroporation or viral methods.[8]Up to 97% with mRNA/RNP[6][17]

Q3: How can I minimize off-target effects in my CRISPR experiment?

A3: Minimizing off-target effects is crucial for the specificity of your experiment. Here are several strategies:

  • Careful sgRNA Design: Use bioinformatics tools to select sgRNAs with minimal predicted off-target sites.[4] The "seed" region of the sgRNA (10-12 bases next to the PAM) is particularly important for specificity.[2]

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 proteins like eSpCas9 and SpCas9-HF1 are designed to have reduced off-target activity.[11]

  • Use Cas9 Nickases: Instead of a wild-type Cas9 that creates a double-strand break (DSB), using a Cas9 nickase with two sgRNAs targeting opposite strands in close proximity can significantly reduce off-target mutations.[11][18]

  • Deliver as RNPs: The transient nature of RNP delivery limits the time Cas9 is active in the cell, thereby reducing the window for off-target cleavage.[9][10]

  • Anti-CRISPR Proteins: The use of anti-CRISPR proteins, such as AcrIIA4, can act as a "kill switch" to disable Cas9 activity after a desired time, further reducing off-target effects.[19]

Q4: How do I accurately quantify the efficiency of my gene knockout?

A4: Several methods can be used to quantify knockout efficiency, each with its own advantages.

  • Mismatch Cleavage Assays (e.g., T7E1): This method involves PCR amplification of the target region, followed by digestion with an enzyme that cleaves at mismatched DNA heteroduplexes formed between wild-type and edited DNA strands.[4]

  • Sanger Sequencing with Decomposition Analysis (e.g., TIDE, ICE): After PCR amplification of the target locus, Sanger sequencing is performed. The resulting chromatograms from the edited and control samples are then analyzed by web-based tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to estimate the percentage of insertions and deletions (indels).[10][20]

  • Next-Generation Sequencing (NGS): Amplicon sequencing provides the most comprehensive analysis of editing outcomes, allowing for the precise identification and quantification of various indels within the cell population.[21]

  • Reporter Systems: Live-cell reporter systems, such as those that activate a fluorescent protein upon a frameshift mutation induced by CRISPR, can be used to quantify editing events in real-time.[20]

It is important to note that qPCR is generally not a suitable method for evaluating CRISPR knockout efficiency as it measures mRNA levels, which may not accurately reflect changes at the genomic DNA level.[22]

Experimental Protocols

Protocol 1: High-Efficiency sgRNA Design and Cloning
  • Target Site Selection:

    • Identify the target gene and obtain its sequence.

    • Select a target exon, preferably in the N-terminal region of the coding sequence, that is common to all splice variants.[9]

  • sgRNA Design using Online Tools:

    • Use a tool like CRISPOR to input your target sequence.

    • Select sgRNAs with high predicted on-target scores and low off-target scores. Pay attention to GC content and potential off-target sites.

  • Oligo Design for Cloning:

    • For cloning into a vector like pSpCas9(BB)-2A-Puro (PX459), design forward and reverse oligos with appropriate overhangs for ligation.

  • Oligo Annealing and Cloning:

    • Phosphorylate and anneal the forward and reverse oligos.

    • Digest the sgRNA expression vector with a suitable restriction enzyme (e.g., BbsI).

    • Ligate the annealed oligo duplex into the digested vector.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli.

    • Select colonies and isolate plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: RNP Formation and Electroporation
  • Component Preparation:

    • Resuspend lyophilized, chemically synthesized sgRNA in nuclease-free buffer.

    • Dilute purified, high-quality Cas9 nuclease protein to the desired concentration.

  • RNP Assembly:

    • In a sterile tube, mix the Cas9 protein and sgRNA (e.g., at a 1:2 or 1:3 molar ratio).

    • Incubate at room temperature for 10-20 minutes to allow the complex to form.

  • Cell Preparation:

    • Harvest cells and wash them with a suitable electroporation buffer.

    • Resuspend the cells at the desired density.

  • Electroporation:

    • Mix the cell suspension with the pre-formed RNPs.

    • Transfer the mixture to an electroporation cuvette.

    • Use an electroporator (e.g., Neon Transfection System) with optimized settings for your cell type.

  • Post-Electroporation Culture:

    • Immediately transfer the electroporated cells to a culture plate containing pre-warmed complete growth medium.

    • Incubate and allow cells to recover before analysis.

Visualizations

CRISPR_Knockout_Workflow cluster_design 1. Design & Preparation cluster_delivery 2. Delivery cluster_editing 3. Genome Editing cluster_analysis 4. Analysis & Validation sgRNA_design sgRNA Design & Synthesis delivery Delivery into Cells (Transfection, Electroporation, Viral) sgRNA_design->delivery cas9_prep Cas9 Preparation (Plasmid, mRNA, or Protein) cas9_prep->delivery genome_editing Cas9-mediated DSB at Target Site delivery->genome_editing nhej NHEJ Repair (Indel Formation) genome_editing->nhej analysis Analysis of Knockout (Sequencing, Mismatch Assay) nhej->analysis clonal_isolation Clonal Isolation & Phenotypic Analysis analysis->clonal_isolation

Caption: A generalized workflow for a CRISPR/Cas9 gene knockout experiment.

Troubleshooting_Efficiency start Low Knockout Efficiency sgRNA Is sgRNA design optimized? start->sgRNA delivery Is delivery method efficient? sgRNA->delivery Yes optimize_sgRNA Redesign sgRNAs (Test multiple, use design tools) sgRNA->optimize_sgRNA No cas9 Is Cas9 expression optimal? delivery->cas9 Yes optimize_delivery Optimize transfection/electroporation Try RNP delivery delivery->optimize_delivery No cell_line Are there cell-specific issues? cas9->cell_line Yes optimize_cas9 Use high-fidelity Cas9 Titrate Cas9/sgRNA concentration cas9->optimize_cas9 No address_cell Sequence target site Modulate DNA repair cell_line->address_cell No success Improved Efficiency cell_line->success Yes optimize_sgRNA->delivery optimize_delivery->cas9 optimize_cas9->cell_line address_cell->success

Caption: A decision tree for troubleshooting low CRISPR knockout efficiency.

References

Technical Support Center: Optimizing Crl ChIP Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chromatin Immunoprecipitation (ChIP) targeting the transcriptional regulator Crl. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals successfully perform Crl ChIP experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of Crl and why is ChIP challenging for this protein? A1: Crl is a bacterial transcriptional regulator that does not bind directly to DNA. Instead, it functions by binding to the sigma factor σS (RpoS), facilitating its association with the core RNA polymerase (RNAP) to activate the transcription of stress-response genes.[1][2] Because Crl is part of a larger protein complex and does not have direct DNA interactions, efficiently cross-linking it to chromatin can be challenging and often results in weak signals with standard protocols.[3][4]

Q2: What is the purpose of cross-linking in a ChIP protocol? A2: Cross-linking uses a chemical agent, typically formaldehyde, to create covalent bonds that "freeze" the transient interactions between proteins and DNA, as well as between different proteins within a complex, as they exist in a living cell.[5][6] This stabilization is crucial for preserving the association of the target protein (Crl) with its related protein complex and the DNA during the subsequent immunoprecipitation steps.[5]

Q3: What is the difference between single and dual cross-linking for Crl ChIP? A3: Single cross-linking uses only formaldehyde to link proteins to DNA. This method is often insufficient for proteins like Crl that do not bind DNA directly.[4] Dual cross-linking is a two-step process that first uses a protein-protein cross-linker (like EGS) to stabilize the Crl-σS-RNAP complex, followed by formaldehyde treatment to link the entire complex to the DNA.[3] This two-step approach significantly improves the chances of capturing indirect DNA associations.[7][8]

Q4: How do I reverse the cross-links? A4: Reversing cross-links is typically achieved by incubating the immunoprecipitated chromatin at a high temperature (e.g., 65°C) for several hours to overnight.[9] This process is often accompanied by treatment with Proteinase K to digest the proteins, releasing the purified DNA for downstream analysis like qPCR or sequencing.[9][10]

Q5: Why is it critical to quench the cross-linking reaction? A5: Quenching, usually with glycine, is essential to halt the cross-linking reaction by consuming excess formaldehyde.[11][12] Failure to quench properly can lead to over-cross-linking, which can mask antibody epitopes, reduce the efficiency of chromatin shearing, and increase non-specific background signals.[11][13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cross-linking step of your Crl ChIP experiment.

Issue / QuestionPossible Cause(s)Recommended Solution(s)
Weak or No ChIP Signal Under-cross-linking: The incubation time was too short, or the formaldehyde concentration was too low to capture the Crl-containing complex.[5][11]Increase the formaldehyde cross-linking time in increments (e.g., try 10, 15, and 20 minutes). Consider switching to a dual cross-linking protocol to better stabilize the protein complex.[3]
Inefficient Protein-Protein Capture: Crl's interaction with the σS-RNAP complex is not being stabilized before formaldehyde addition.Use a dual cross-linking protocol. An initial incubation with a protein-protein cross-linker like EGS is highly recommended for co-factors like Crl.[4]
Masked Epitope: The antibody cannot access its target site on Crl due to the protein's conformation within the complex.Ensure you are using a validated ChIP-grade antibody. Test multiple antibodies that target different epitopes if possible.[11] Excessive cross-linking can also mask epitopes; if you suspect this, reduce the fixation time or formaldehyde concentration.[3]
High Background Signal Over-cross-linking: Prolonged fixation increases the likelihood of non-specific cross-linking of abundant nuclear proteins to DNA.[13][15]Reduce the formaldehyde cross-linking time. A time course experiment is crucial. For example, a 60-minute fixation can dramatically increase non-specific binding compared to a 10-minute fixation.[13]
Cell Lysis Issues: Incomplete cell lysis can lead to the release of "sticky" cytoplasmic proteins that bind non-specifically to chromatin or beads.Ensure complete cell lysis by following the protocol carefully and keeping samples on ice to prevent degradation.[11]
Chromatin Shearing is Inefficient (DNA fragments are too large) Over-cross-linking: Extensive cross-linking makes the chromatin more rigid and resistant to sonication.[4][11]Reduce the duration and/or concentration of the cross-linking agent(s). Titrate cross-linking time (e.g., 5, 10, 15 minutes) and check shearing efficiency on an agarose gel for each condition.[11]
Dual Cross-linking Resistance: The use of two cross-linkers (e.g., EGS and formaldehyde) can make chromatin particularly resistant to shearing.[4][16]Optimize sonication conditions specifically for dual-cross-linked samples. This may require more cycles or higher power, but be careful not to over-sonicate, which can damage epitopes.[16]

Quantitative Data on Cross-Linking Optimization

Optimizing cross-linking time is a critical step to maximize the signal-to-noise ratio. The table below summarizes expected outcomes from varying formaldehyde fixation times, based on studies analyzing specific vs. non-specific DNA recovery.[13][15]

Formaldehyde Fixation TimeTarget Protein Signal (e.g., Crl complex)Non-Specific Background (e.g., from an abundant, non-DNA binding protein)Signal-to-Noise RatioRecommendation
2-5 minutes LowVery LowLowLikely under-cross-linking. May fail to capture transient interactions.[5]
5-15 minutes High / OptimalLowOptimal Generally the recommended starting range for optimization.[5][11][17]
20-30 minutes High / PlateauModerateDecreasingRisk of decreased shearing efficiency and epitope masking begins to increase.[11]
>30 minutes Decreasing (due to epitope masking/poor shearing)HighPoorOver-cross-linking is likely, leading to high background and poor results.[11][13]

Experimental Protocols

Protocol 1: Standard Single Formaldehyde Cross-Linking

This protocol is a starting point but may require optimization. It is less likely to be effective for Crl but can serve as a baseline.

  • Cell Culture: Grow bacterial cells to the desired growth phase (e.g., stationary phase for maximal Crl-σS activity).

  • Cross-Linking:

    • Add fresh, high-quality 37% formaldehyde directly to the culture medium to a final concentration of 1%.[18]

    • Incubate at room temperature with gentle swirling for 10 minutes. This time should be optimized.[12][17]

  • Quenching:

    • Add glycine to a final concentration of 125 mM to stop the cross-linking reaction.[12]

    • Incubate for 5 minutes at room temperature with gentle swirling.

  • Cell Harvesting:

    • Pellet the cells by centrifugation (e.g., 3000 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).[12]

  • Proceed to Lysis: The cross-linked cell pellet is now ready for cell lysis and chromatin shearing steps of the ChIP protocol.

Protocol 2: Optimized Dual Cross-Linking for Crl

This protocol is recommended for capturing Crl and other proteins that do not bind DNA directly.[3][4][7]

  • Cell Culture: Grow bacterial cells to the desired growth phase.

  • First Cross-Linking (Protein-Protein):

    • Harvest cells and wash once with room temperature PBS.

    • Resuspend the cell pellet in PBS.

    • Add a protein-protein cross-linker such as EGS (ethylene glycol bis(succinimidyl succinate)) to a final concentration of 1.5 mM.[3]

    • Incubate for 20-30 minutes at room temperature with gentle rotation.[3]

  • Second Cross-Linking (Protein-DNA):

    • Without quenching the EGS, add 37% formaldehyde directly to the cell suspension to a final concentration of 1%.[3]

    • Incubate for 10 minutes at room temperature with gentle rotation.[3]

  • Quenching:

    • Add glycine to a final concentration of 125 mM.[3]

    • Incubate for 5 minutes at room temperature with gentle rotation to quench the formaldehyde.

  • Cell Harvesting:

    • Pellet the cells by centrifugation.

    • Wash the pellet three times with ice-cold PBS.

  • Proceed to Lysis: The dual cross-linked pellet is ready for lysis and chromatin shearing. Note that shearing may require more stringent conditions than for single cross-linked chromatin.[4][16]

Visualizations

experimental_workflow cluster_prep Cell Preparation & Cross-Linking cluster_chip Chromatin Immunoprecipitation cluster_analysis Downstream Analysis start Bacterial Cell Culture crosslink Dual Cross-Linking (EGS then Formaldehyde) start->crosslink quench Quench with Glycine crosslink->quench harvest Harvest & Wash Cells quench->harvest lysis Cell Lysis & Chromatin Shearing (Sonication) harvest->lysis ip Immunoprecipitation (with anti-Crl Antibody) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute reverse Reverse Cross-Links & Purify DNA elute->reverse analysis qPCR or Sequencing (ChIP-seq) reverse->analysis

Caption: Workflow for a dual cross-linking Crl ChIP experiment.

crl_interaction Crl Crl RpoS σS (RpoS) Crl->RpoS binds & stabilizes RNAP Core RNA Polymerase (RNAP) RpoS->RNAP associates with Holoenzyme EσS Holoenzyme RpoS->Holoenzyme RNAP->Holoenzyme DNA Promoter DNA Holoenzyme->DNA binds to troubleshooting_flowchart decision decision start Start Crl ChIP Experiment result Analyze qPCR/Sequencing Data start->result weak_signal Weak or No Signal? result->weak_signal high_bg High Background? weak_signal->high_bg No sol_dual Action: Use Dual Cross-Linking Protocol weak_signal->sol_dual Yes success Successful Result high_bg->success No sol_time_dec Action: Decrease Formaldehyde Time (e.g., 10 -> 5 min) high_bg->sol_time_dec Yes sol_dual->start sol_time_inc Action: Increase Formaldehyde Time (e.g., 10 -> 15 min) sol_time_dec->start

References

Validation & Comparative

Validating the Crl-σS Interaction: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the stationary phase sigma factor, σS (RpoS), and the transcriptional regulator Crl is a critical checkpoint in the bacterial stress response. Crl enhances the binding of σS to the RNA polymerase core enzyme, thereby activating the transcription of genes essential for survival in harsh conditions. Accurate validation and characterization of this protein-protein interaction are paramount for understanding bacterial pathogenesis and developing novel antimicrobial strategies. This guide provides a comparative overview of co-immunoprecipitation (Co-IP) and other widely used techniques for validating the Crl-σS interaction, complete with experimental data considerations and detailed protocols.

Data Presentation: A Comparative Analysis of Validation Methods

MethodQuantitative OutputThroughputIn vivo/In vitroKey AdvantagesKey Limitations
Co-Immunoprecipitation (Co-IP) Relative quantification of co-precipitated protein (e.g., via Western blot band intensity).Low to MediumIn vivoCaptures interactions in a near-native cellular environment; can identify larger protein complexes.Prone to false positives due to non-specific binding; quantification can be semi-quantitative.
Bacterial Two-Hybrid (B2H) Reporter gene activity (e.g., β-galactosidase units), indicating interaction strength.HighIn vivoHigh-throughput screening capabilities; sensitive detection of interactions.Indirect measurement of interaction; fusion proteins may not behave like native proteins.
Pull-Down Assay Relative amount of "prey" protein captured by the "bait" protein, often determined by SDS-PAGE or Western blot.Low to MediumIn vitroCleaner background than Co-IP; allows for precise control over experimental conditions.In vitro nature may not reflect the cellular context; requires purified proteins.
Surface Plasmon Resonance (SPR) Real-time measurement of binding affinity (KD), and association (ka) and dissociation (kd) rate constants.Low to MediumIn vitroProvides detailed kinetic and thermodynamic data; label-free detection.Requires specialized equipment; protein immobilization can affect activity.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) Protocol for Crl-σS Interaction in E. coli

This protocol is a representative procedure adapted from general bacterial Co-IP protocols.[1][2] Specific optimization for the Crl-σS interaction, particularly concerning antibody selection and lysis buffer composition, is recommended.

1. Cell Growth and Lysis:

  • Grow E. coli cells expressing tagged Crl (e.g., FLAG-Crl) and native σS to the desired growth phase (e.g., stationary phase to ensure high σS levels).

  • Harvest cells by centrifugation and wash the pellet with ice-cold PBS.

  • Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Pellet the beads and transfer the supernatant to a fresh tube.

  • Add an anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot using antibodies against σS to detect the co-precipitated protein.

  • A band corresponding to the molecular weight of σS in the lane with the FLAG-Crl pulldown would indicate an interaction.

Alternative Method: Bacterial Two-Hybrid (B2H) Assay

The B2H system is a powerful genetic tool to detect protein-protein interactions in vivo.[3]

1. Plasmid Construction:

  • Clone the coding sequences of Crl and σS into two separate B2H vectors. One vector will express a fusion of the protein of interest to the T25 fragment of adenylate cyclase, and the other to the T18 fragment.

2. Transformation:

  • Co-transform an E. coli strain deficient in adenylate cyclase (cyaA-) with the two recombinant plasmids.

3. Phenotypic Screening:

  • Plate the transformed cells on indicator plates (e.g., MacConkey agar with maltose).

  • If Crl and σS interact, the T25 and T18 fragments will be brought into proximity, reconstituting adenylate cyclase activity. This leads to cAMP production, which in turn activates the expression of genes required for maltose fermentation, resulting in red colonies.

4. Quantitative Analysis:

  • Measure the β-galactosidase activity of the co-transformants grown in liquid culture. The level of β-galactosidase activity is proportional to the strength of the protein-protein interaction.

Mandatory Visualization

Co_Immunoprecipitation_Workflow cluster_preparation Cell Preparation & Lysis cluster_ip Immunoprecipitation cluster_analysis Washing & Analysis cell_culture E. coli Culture (Expressing Tagged Crl) cell_lysis Cell Lysis cell_culture->cell_lysis clarification Clarification of Lysate cell_lysis->clarification pre_clearing Pre-clearing with Beads clarification->pre_clearing antibody_incubation Incubation with Anti-Tag Antibody pre_clearing->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture washing Washing Steps bead_capture->washing elution Elution washing->elution western_blot Western Blot Analysis (Detecting σS) elution->western_blot

Caption: Co-Immunoprecipitation workflow for validating Crl-σS interaction.

Crl_SigmaS_Signaling_Pathway cluster_regulation Transcriptional Regulation cluster_stress Cellular Context Crl Crl Holoenzyme σS-Holoenzyme Crl->Holoenzyme promotes binding SigmaS σS (RpoS) SigmaS->Holoenzyme RNAP_core RNA Polymerase Core Enzyme RNAP_core->Holoenzyme Promoter σS-dependent Promoter Holoenzyme->Promoter binds Transcription Gene Transcription Promoter->Transcription initiates Stress Stress Conditions (e.g., stationary phase) Stress->Crl upregulates Stress->SigmaS stabilizes

Caption: Crl-σS signaling pathway in bacterial stress response.

References

A Comparative Guide to the Function of Crl Proteins Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Crl (curli) protein is a small transcriptional regulator found in many γ-proteobacteria that plays a crucial role in the bacterial stress response. It functions as a specialized chaperone or "σ-activator" for the alternative sigma factor σS (also known as RpoS), the master regulator of stationary phase and stress-induced gene expression. By enhancing the activity of σS, Crl helps bacteria to adapt and survive under harsh conditions, including nutrient limitation, temperature shifts, and oxidative stress. This guide provides an objective comparison of Crl function in different bacterial species, supported by experimental data, detailed methodologies, and pathway visualizations.

General Mechanism of Crl Action

Crl does not bind to DNA directly. Instead, its primary function is to promote the formation of the RNA polymerase (RNAP) holoenzyme containing σS (EσS).[1][2][3] It achieves this by binding directly and specifically to domain 2 of the σS protein (σS2).[1][3][4] This interaction is thought to stabilize σS in a conformation that has a higher affinity for the core RNAP enzyme (E).[1] Kinetic studies have demonstrated that Crl binding increases the association rate of σS with core RNAP.[2] Recent structural studies have revealed that Crl acts as a tether, simultaneously interacting with σS2 and a structural element of the RNAP β' subunit, thereby stabilizing the entire EσS complex.[3][5] This enhanced formation of EσS allows for increased transcription of the σS regulon, a suite of genes critical for stress resistance and survival.[6][7]

Crl_Signaling_Pathway General Crl-σS Signaling Pathway cluster_stress Stress Signals (Stationary Phase, Low Temp, etc.) cluster_activation Holoenzyme Assembly cluster_transcription Gene Transcription Stress Stress Crl Crl Protein Stress->Crl Induces Expression Crl_RpoS Crl-σS Complex Crl->Crl_RpoS RpoS σS (RpoS) (Inactive/Free) RpoS->Crl_RpoS Holoenzyme EσS Holoenzyme (Active) Crl_RpoS->Holoenzyme Promotes Assembly RNAP_core Core RNAP (E) RNAP_core->Holoenzyme Promoter σS-dependent Promoter Holoenzyme->Promoter Binds Transcription Transcription of Stress Genes (e.g., csgD, katE) Promoter->Transcription Initiates

Caption: Crl-mediated activation of σS-dependent transcription.

Comparative Analysis of Crl Function

While the core function of Crl as a σS activator is conserved, its prevalence, regulation, and specific impact can vary between species. The most extensive research has been conducted on Escherichia coli and Salmonella enterica, with structural and functional insights also coming from Proteus mirabilis.

FeatureEscherichia coliSalmonella enterica ser. TyphimuriumProteus mirabilisPseudomonas aeruginosa
Primary Role Activates σS to promote transcription of stress and stationary phase genes.[6][7][8]Activates σS, crucial for the "rdar" morphotype (biofilm), curli/cellulose production, and stress resistance.[9][10][11]Homolog (CrlPM) is structurally and functionally similar to E. coli and Salmonella Crl, capable of activating σS.[1][2][4]The name "CrlA" refers to an antitoxin in a toxin-antitoxin system, unrelated to σS regulation.[12] The σS protein in P. aeruginosa also lacks a key residue for Crl interaction.[3]
Crl-σS Interaction Binds directly to σS2.[4]Binds σS2 with a 1:1 stoichiometry.[13] Crl increases σS affinity for core RNAP ~7-fold.[13]CrlPM binds σS from Salmonella (σSSTM) with high affinity.[1][2]Does not interact with Salmonella Crl, indicating specificity.[3]
Regulation of Crl Expression increases at the transition to stationary phase, particularly at lower temperatures (e.g., 30°C).[8] May be induced by indole.[6]Expression is modestly affected by temperature, but its physiological effects are more pronounced at lower temperatures (28°C) due to lower basal σS levels.[11]Not extensively studied, but its structural conservation suggests it responds to similar cues.CrlA expression is induced in the stationary phase as part of a prophage-related toxin-antitoxin system.[12]
Key Genes Regulated csgBA (curli subunits), ompF, and a broad subset of the σS regulon.[6][7]csgD, adrA (biofilm regulators), katE, katN (catalases).[9][11]CrlPM can complement a Salmonella crl mutant, restoring the expression of σS-dependent genes.[1][2]Not applicable (different function).

Quantitative Data Summary

The interaction between Crl and σS has been quantified using various biophysical techniques, providing insight into the binding affinity across different species.

Interacting ProteinsTechniqueDissociation Constant (Kd)Reference
Crl (S. Typhimurium) & σS (S. Typhimurium)Isothermal Titration Calorimetry (ITC)1.1 ± 0.1 µM[2]
Crl (P. mirabilis) & σS (S. Typhimurium)Isothermal Titration Calorimetry (ITC)1.2 ± 0.1 µM[2]
Crl (S. Typhimurium) & σS domain 2 (S. Typhimurium)Surface Plasmon Resonance (SPR)1.0 ± 0.2 µM[2]
Crl (P. mirabilis) & σS domain 2 (S. Typhimurium)Surface Plasmon Resonance (SPR)1.1 ± 0.1 µM[2]

Data indicates that Crl proteins from both Salmonella and the more distantly related Proteus mirabilis bind to Salmonella σS with nearly identical, high affinity, supporting a conserved binding mechanism.[1][2]

Key Experimental Protocols

The characterization of Crl function relies on a combination of in vivo and in vitro assays to probe protein interactions, transcriptional activity, and physiological outcomes.

This in vivo method is used to detect protein-protein interactions in their cellular environment.

  • Principle: The proteins of interest (e.g., Crl and σS) are fused to two different, complementary fragments (T18 and T25) of the catalytic domain of Bordetella pertussis adenylate cyclase. If the proteins interact, the T18 and T25 fragments are brought into proximity, reconstituting enzyme activity. This leads to cAMP production, which in turn activates the lac or mal operons, resulting in a colorimetric change on indicator plates or quantifiable β-galactosidase activity.[2]

  • Methodology:

    • Clone the crl and rpoS genes into appropriate BACTH vectors to create T18 and T25 fusion proteins.

    • Co-transform an E. coli reporter strain (deficient in endogenous adenylate cyclase) with the fusion plasmids.

    • Plate the co-transformants on indicator agar (e.g., MacConkey or X-Gal) and incubate.

    • Quantify the interaction by performing a liquid β-galactosidase assay on overnight cultures. A positive interaction results in significantly higher enzymatic activity compared to negative controls.[2][14]

This assay directly measures the ability of Crl to enhance the transcriptional activity of the EσS holoenzyme at a specific promoter.

  • Principle: The assay measures the formation of short, "abortive" RNA transcripts (typically 2-10 nucleotides) that are produced by the RNAP holoenzyme at the start of transcription before it clears the promoter. By using a radiolabeled nucleotide, the rate of formation of these abortive products can be quantified as a direct measure of transcription initiation.

  • Methodology:

    • Purify the core RNAP, σS, and Crl proteins.

    • Reconstitute the EσS holoenzyme by incubating core RNAP and σS, with or without Crl.

    • Add a linear DNA fragment containing the promoter of interest (e.g., katN).[13]

    • Initiate the reaction by adding a mixture of nucleotides, including one radiolabeled nucleotide (e.g., [α-³²P]UTP).

    • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 28°C).

    • Stop the reaction and separate the resulting RNA products by denaturing polyacrylamide gel electrophoresis.

    • Visualize and quantify the radiolabeled abortive transcripts using a phosphorimager. An increase in product formation in the presence of Crl indicates positive regulation.[13]

IVT_Workflow Workflow for In Vitro Transcription Assay cluster_purification 1. Components P1 Protein Purification P2 Core RNAP (E) P3 σS P4 Crl S1 Holoenzyme Reconstitution (E + σS ± Crl) P2->S1 P3->S1 P4->S1 S2 Add Promoter DNA & Nucleotides (with ³²P-NTP) S1->S2 Mix S3 Incubate at 28°C S2->S3 S4 Stop Reaction & Separate Products via PAGE S3->S4 S5 Quantify Abortive Transcripts S4->S5

References

A Comparative Guide to the Functional Analysis of Crl Protein Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Crl protein mutants, detailing their performance with supporting experimental data. It is designed to assist researchers in understanding the functional implications of specific mutations in the this compound, a key regulator of bacterial stress response.

Introduction to this compound Function

The this compound is a small regulatory protein found in many γ-proteobacteria that plays a crucial role in the bacterial stress response.[1][2][3] It functions as a transcriptional coactivator, specifically enhancing the activity of the alternative sigma factor, σS (RpoS).[2][4][5] Under conditions of stress or upon entry into the stationary phase of growth, Crl binds directly to σS, facilitating its association with the core RNA polymerase (RNAP) to form the EσS holoenzyme.[1][2][3][4][6] This enhanced formation of EσS leads to increased transcription of a specific set of genes that help the bacteria survive adverse conditions.[2][7][8] Crl achieves this without binding to DNA itself, representing a unique mechanism of transcriptional activation.[3][7]

Comparative Analysis of this compound Mutants

Site-directed mutagenesis studies have been instrumental in identifying key residues of the this compound that are critical for its interaction with σS and its overall function. The following table summarizes quantitative data from functional analyses of various Crl mutants.

MutantOrganismAssayQuantitative Readout% of Wild-Type ActivityReference
Crl D36ASalmonella TyphimuriumBacterial Two-Hybrid (β-galactosidase activity)Miller Units~25%[1][9]
Crl R51ASalmonella TyphimuriumBacterial Two-Hybrid (β-galactosidase activity)Miller Units~30%[1][9]
Crl (Δ93-122)Escherichia coliCurli expression activationNot specifiedAbolished activity[10]
Crl (Δ123-132)Escherichia coliCurli expression activationNot specifiedNo significant effect[10]

Signaling Pathway of Crl-Mediated Transcription

The this compound is a key component of the σS-dependent stress response pathway. The following diagram illustrates the mechanism by which Crl enhances the transcription of stress-response genes.

G Crl-Mediated Transcriptional Activation Pathway cluster_stress Cellular Stress cluster_regulation Regulatory Cascade cluster_transcription Transcriptional Output Stress Stress Signals (e.g., nutrient limitation, stationary phase) Crl This compound Stress->Crl Induces expression sigmaS σS (RpoS) Crl->sigmaS Directly binds to and stabilizes Holoenzyme EσS Holoenzyme Crl->Holoenzyme Promotes assembly coreRNAP Core RNA Polymerase (RNAP) sigmaS->coreRNAP Associates with sigmaS->Holoenzyme Component of coreRNAP->Holoenzyme Component of Promoter σS-dependent Promoter Holoenzyme->Promoter Binds to Transcription Transcription of Stress-Response Genes Promoter->Transcription Initiates

Caption: Crl enhances σS-dependent transcription by promoting holoenzyme formation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used in the functional analysis of Crl mutants.

Bacterial Two-Hybrid (BACTH) Assay

This in vivo method is used to quantify protein-protein interactions.

  • Vector Construction: The genes encoding the this compound (wild-type and mutants) and σS are cloned into two separate compatible vectors, pT18 and pT25, which encode the T18 and T25 domains of adenylate cyclase, respectively.

  • Bacterial Transformation: The resulting plasmids are co-transformed into an E. coli strain deficient in adenylate cyclase (cya-).

  • Culture and Induction: Co-transformants are grown in LB medium supplemented with appropriate antibiotics and an inducer (e.g., IPTG) if required.

  • β-Galactosidase Assay: The interaction between Crl and σS reconstitutes the adenylate cyclase activity, leading to cAMP production. cAMP then activates the transcription of a reporter gene, lacZ. The strength of the interaction is quantified by measuring the β-galactosidase activity using a colorimetric assay with ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate. The results are typically expressed in Miller units.[1][9]

Rdar Morphotype Assay in Salmonella

This assay provides a qualitative assessment of Crl function in vivo by observing a specific colony morphology.

  • Strain Preparation: Salmonella Typhimurium strains (wild-type, Δcrl, and strains expressing Crl mutants) are used.

  • Plating: Bacteria are spotted onto Congo Red (CR) agar plates.

  • Incubation: Plates are incubated at 28°C for 48 hours.

  • Phenotype Observation: The "rdar" (red, dry, and rough) morphotype is indicative of the production of curli fimbriae and cellulose, a process that is dependent on a functional Crl-σS pathway. A loss of this phenotype (smooth and white colonies) in Crl mutant strains indicates impaired function.[9]

Experimental Workflow for Crl Mutant Analysis

The following diagram outlines a typical workflow for the functional analysis of a newly generated Crl mutant.

G Workflow for Functional Analysis of Crl Mutants cluster_generation Mutant Generation cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_conclusion Conclusion Mutagenesis Site-Directed Mutagenesis of crl gene Cloning Cloning into Expression Vector Mutagenesis->Cloning Verification Sequence Verification Cloning->Verification BACTH Bacterial Two-Hybrid Assay (vs. σS) Verification->BACTH Rdar Rdar Morphotype Assay (in Salmonella) Verification->Rdar SPR Surface Plasmon Resonance (SPR) (Binding kinetics with σS) Verification->SPR TranscriptionAssay In Vitro Transcription Assay (σS-dependent promoter) Verification->TranscriptionAssay Analysis Data Analysis and Comparison to Wild-Type Crl BACTH->Analysis Rdar->Analysis SPR->Analysis TranscriptionAssay->Analysis

Caption: A stepwise approach to characterizing this compound mutants.

Logical Relationships of Crl Function

The functional consequence of Crl mutations can be understood through a series of logical relationships that connect its molecular interactions to the final cellular phenotype.

G Logical Framework of Crl Function and Mutation Effects cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_phenotypic Phenotypic Level WT_Crl Wild-Type Crl Interaction Crl-σS Interaction WT_Crl->Interaction Strong Mutant_Crl Crl Mutant (e.g., D36A, R51A) Mutant_Crl->Interaction Weakened/Abolished Holoenzyme EσS Holoenzyme Formation Interaction->Holoenzyme Promotes Transcription Transcription of σS-Regulon Holoenzyme->Transcription Initiates StressResponse Stress Resistance (e.g., rdar morphotype) Transcription->StressResponse Enables

Caption: Impact of Crl mutations on the stress response pathway.

References

A Comparative Guide to the Crystal Structures of Mammalian Cryptochrome (CRY) Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptochromes (CRY1 and CRY2) are flavoproteins that are essential core components of the circadian clock in mammals. They play a crucial role in the negative feedback loop of the transcription-translation feedback loop (TTFL) that drives circadian rhythms.[1] As key regulators of this fundamental biological process, CRY proteins have emerged as significant targets for therapeutic intervention in a range of conditions, including sleep disorders, metabolic diseases, and cancer. This guide provides a comparative overview of the crystal structures of mammalian CRY1 and CRY2 homologs, offering valuable insights for researchers and professionals in drug development.

Structural Comparison of CRY Homologs

The crystal structures of mammalian CRY1 and CRY2, primarily from human and mouse, have been determined in various states, including apo forms, in complex with binding partners, and with small-molecule modulators. These structures reveal a high degree of conservation in their overall fold, which is characteristic of the photolyase homology region (PHR). However, subtle but critical differences, particularly in the FAD-binding pocket and surrounding loops, contribute to their distinct functional roles and provide opportunities for isoform-selective drug design.[2][3]

The following table summarizes key crystallographic data for several representative structures of CRY1 and CRY2 homologs, providing a basis for a quantitative comparison.

PDB IDProteinOrganism(s)Ligand(s)Resolution (Å)Space GroupUnit Cell Dimensions (Å)
4K0R Mouse CRY1 (PHR)Mus musculusNone (Apo)2.65P 21 21 21a=65.2, b=88.4, c=102.3
7D0M Mouse CRY1Mus musculusTetraethylene Glycol1.95P 21 21 21a=65.0, b=87.8, c=102.0
7DLI Mouse CRY1Mus musculusKL0012.20P 1 21 1a=65.0, b=87.8, c=102.0
6OF7 Human CRY1 / Mouse PER2Homo sapiens, Mus musculusNone3.11P 21 21 21a=77.3, b=100.2, c=101.4
4MLP Mouse CRY2Mus musculusKL0011.94C 1 2 1a=128.5, b=60.8, c=77.9
7V8Y Mouse CRY2Mus musculusSHP17031.90P 1 21 1a=54.9, b=81.3, c=60.9
4U8H Mouse CRY2 / Mouse PER2Mus musculusZinc Ion2.80P 21 21 21a=100.9, b=111.4, c=138.8

Experimental Protocols

The determination of the crystal structures of CRY homologs involves several key experimental stages, from protein expression and purification to crystallization and X-ray diffraction data collection. While specific conditions vary between studies, a general workflow can be outlined.

Protein Expression and Purification

Recombinant mouse or human CRY1 and CRY2 proteins, often comprising the photolyase homology region (PHR), are typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system or in Escherichia coli.[4][5][6][7] The expressed proteins are then purified using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to obtain a homogenous protein sample.

Crystallization

Crystallization of CRY proteins is a critical and often challenging step. The hanging-drop vapor diffusion method is commonly employed.[8] In this technique, a small drop containing the purified protein solution mixed with a precipitant solution is equilibrated against a larger reservoir of the precipitant solution. This process slowly increases the protein concentration, leading to the formation of well-ordered crystals.

Example Crystallization Conditions:

  • Mouse CRY2 in complex with SHP1703 (PDB: 7V8Y): The protein-ligand complex was concentrated to 8 mg/mL and mixed with a reservoir solution containing 0.1 M HEPES-NaOH (pH 7.5), and 22.5% PEG 4000. Crystals were grown at 20 °C.[8]

  • Mouse CRY1 (PDB: 4K0R): Crystals were obtained from a solution containing 100 mM Tris-HCl (pH 8.5), 200 mM MgCl2, and 20% PEG 8000.

Data Collection and Structure Determination

Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. X-ray diffraction data are collected at a synchrotron source. The diffraction patterns are then processed to determine the electron density map of the protein, from which the three-dimensional atomic model is built and refined.[9]

Signaling Pathway and Experimental Workflow

The primary role of CRY proteins is to regulate the circadian clock through a transcription-translation feedback loop. The following diagrams illustrate this signaling pathway and a typical experimental workflow for structural studies.

Circadian_Clock_Signaling Circadian Clock Negative Feedback Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer Per_Cry_Genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_Complex PER:CRY Complex PER_CRY_Complex->CLOCK_BMAL1 Inhibits PER_CRY_mRNA Per and Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Proteins PER and CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Proteins->PER_CRY_Complex Complex Formation

Caption: The core negative feedback loop of the mammalian circadian clock.

Experimental_Workflow Workflow for CRY Crystal Structure Determination A Gene Cloning and Recombinant Protein Expression B Protein Purification (Chromatography) A->B C Crystallization Screening (Vapor Diffusion) B->C D Crystal Optimization C->D E X-ray Diffraction Data Collection D->E F Structure Solution and Refinement E->F G Structural Analysis and Comparison F->G

Caption: A generalized experimental workflow for determining the crystal structure of CRY proteins.

References

Validating the Physiological Role of Crl in a New Bacterial Strain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the physiological role of the transcriptional regulator Crl in a newly identified bacterial strain. It offers a comparative analysis of Crl's function against other key bacterial stress response systems, supported by experimental data and detailed protocols.

Introduction to Crl and its Role in Bacterial Physiology

In many Gram-negative bacteria, particularly within the Enterobacteriaceae family, the Crl protein acts as a crucial, yet unconventional, transcriptional activator. Unlike typical DNA-binding transcription factors, Crl functions as a co-activator for the stationary-phase and general stress response sigma factor, σS (encoded by the rpoS gene).[1][2][3] The primary mechanism of Crl is to bind directly to σS, thereby promoting its association with the core RNA polymerase (RNAP) to form a functional holoenzyme (EσS).[4][5] This action is particularly important during the transition into stationary phase or under stress conditions when σS levels may be limiting, effectively jump-starting the σS-dependent stress response.[4][6][7] The Crl-mediated regulon includes genes involved in biofilm formation, stress resistance, and virulence.[5] Validating the role of a Crl homolog in a new bacterial strain is therefore critical for understanding its stress adaptation and potential pathogenicity.

Comparative Analysis of Bacterial Stress Response Regulators

To understand the specific contribution of Crl, it is essential to compare its function with other global regulatory systems that bacteria employ to adapt to changing environments.

Regulatory SystemMechanism of ActionPrimary Function
Crl/σS Protein-Protein Interaction: Crl binds to the alternative sigma factor σS, enhancing its affinity for the core RNA polymerase.Activation of Stationary Phase/Stress Genes: Specifically boosts the activity of the σS regulon, particularly when σS levels are low.
(p)ppGpp & DksA Allosteric Regulation of RNAP: The alarmones ppGpp and pppGpp, along with the protein DksA, bind directly to RNAP to alter promoter stability and transcription initiation.Stringent Response: Reprograms cellular metabolism in response to nutrient starvation by downregulating growth-related genes (e.g., rRNA) and upregulating biosynthetic and stress-related genes.
Alternative Sigma Factors Promoter Specificity Switching: Different sigma factors (e.g., σH for heat shock, σE for envelope stress) are activated by specific stresses and direct RNAP to distinct sets of promoters.Specific Stress Responses: Mounts a tailored transcriptional response to a particular environmental insult (e.g., heat, osmotic shock, nitrogen limitation).
H-NS (Histone-like Nucleoid-Structuring Protein) Transcriptional Silencing & Chromosome Structuring: Binds to AT-rich DNA, often found in horizontally acquired gene clusters, leading to transcriptional repression and altered DNA topology.Silencing of Foreign DNA & Environmental Regulation: Represses the expression of virulence factors and other horizontally transferred genes, often in response to environmental cues like temperature.

Data Presentation: Quantitative Comparison of Regulatory Effects

The following tables summarize representative quantitative data from studies on Crl and its alternatives in model organisms like E. coli and Salmonella. These serve as a benchmark for the types of results to expect when validating Crl in a new strain.

Table 1: Crl-Dependent Gene Regulation
Gene/PromoterAssay TypeOrganismFold Activation by CrlReference
osmY promoterβ-galactosidase reporterE. coli~10-fold[8]
dps promoterIn vitro abortive initiationE. coli / S. enterica~5-fold[4]
csgB promoterIn vitro transcriptionE. coli~8-fold[1]
Crl-σS interactionBacterial Two-HybridE. coli>2000 Miller Units[3]
Table 2: (p)ppGpp-Mediated Regulation (Stringent Response)
ConditionMethodOrganismBasal (p)ppGpp Level (pmol/OD600)Starvation (p)ppGpp Level (pmol/OD600)Reference
Amino Acid StarvationTLCE. coli< 20> 200[9][10]
Carbon Source StarvationHPLCE. coli~ 15~ 150[11]
Gene RegulonAssay TypeOrganismExpression Change in ppGpp⁰ mutant vs WT (Starvation)Reference
Amino Acid BiosynthesisMicroarrayE. coliStrongly Downregulated[7][12]
Ribosomal RNA (rRNA)MicroarrayE. coliUpregulated (de-repressed)[7][12]
Table 3: Regulation by Alternative Sigma Factors and H-NS
RegulatorConditionKey Target GenesOrganismMethodRepresentative ResultReference
σH (RpoH) Heat Shock (42°C)dnaK, groEL, lonE. coliRNA-seq / Microarray>10-fold induction of heat shock proteins[13][14]
H-NS 23°C vs 37°CproU, csgD, virulence genesE. coliChIP-seq / MicroarrayH-NS binds >250 loci, repressing expression at 37°C[15][16][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These should be adapted and optimized for the specific bacterial strain under investigation.

In Vivo Promoter Activity Assay (β-Galactosidase Assay)

This assay measures the in vivo strength of a promoter fused to a lacZ reporter gene in wild-type and Δcrl mutant backgrounds.

  • Construct Preparation: Clone the promoter region of a putative σS-dependent gene (e.g., homolog of osmY or csgA) upstream of a promoterless lacZ gene in a suitable low-copy-number plasmid.

  • Transformation: Transform the reporter plasmid into both the wild-type strain and a constructed Δcrl isogenic mutant.

  • Culture Growth: Grow triplicate cultures of each strain overnight in appropriate media (e.g., LB broth). Inoculate fresh media to an OD600 of ~0.05 and grow to the desired phase (e.g., late exponential or early stationary phase, OD600 ≈ 2.0).

  • Cell Permeabilization:

    • Place 100 µL of culture into a microfuge tube.

    • Add 900 µL of Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol).

    • Add 2 drops of chloroform and 1 drop of 0.1% SDS.

    • Vortex vigorously for 10 seconds.

  • Enzymatic Reaction:

    • Equilibrate tubes at 28°C for 5 minutes.

    • Start the reaction by adding 200 µL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL in Z-buffer).

    • Record the start time.

    • Stop the reaction upon development of a yellow color by adding 500 µL of 1 M Na2CO3. Record the stop time.

  • Measurement and Calculation:

    • Centrifuge tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).

    • Calculate Miller Units: Units = 1000 * [A420 - (1.75 * A550)] / (Time * Volume * OD600)

In Vitro Transcription Assay

This assay directly assesses the ability of purified Crl to activate transcription from a target promoter in a reconstituted system.

  • Component Preparation:

    • Purify core RNA polymerase, σS, and Crl from the bacterial strain or an overexpression host.

    • Prepare a linear DNA template containing the target promoter (e.g., by PCR).

  • Holoenzyme Assembly:

    • In one reaction set, pre-incubate σS (e.g., 40 nM) with a molar excess of Crl (e.g., 400 nM) on ice for 15 minutes. Then, add core RNAP (e.g., 20 nM) and incubate for another 15 minutes to form the holoenzyme.

    • In a control set, incubate σS and core RNAP without Crl.

  • Transcription Reaction:

    • Initiate transcription by adding the holoenzyme mixture to a reaction buffer containing the DNA template (e.g., 2 nM), ATP, GTP, CTP (e.g., 200 µM each), and UTP, including [α-³²P]UTP for radiolabeling.

    • Incubate at 37°C for 15-20 minutes.

  • Analysis:

    • Stop the reaction by adding an equal volume of Stop Solution (e.g., 95% formamide, 20 mM EDTA, dyes).

    • Denature samples by heating at 95°C for 5 minutes.

    • Separate the transcripts on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled transcripts by autoradiography and quantify band intensities using densitometry. Calculate the fold-activation by Crl.

Bacterial Two-Hybrid (B2H) Assay

This in vivo assay detects the physical interaction between Crl and σS. The BACTH system, based on adenylate cyclase reconstitution, is commonly used.

  • Vector Construction:

    • Clone the crl gene into a B2H vector to create a fusion with one fragment of adenylate cyclase (e.g., T18).

    • Clone the rpoS gene (or the specific domain that interacts with Crl, typically domain 2) into a compatible vector to create a fusion with the complementary adenylate cyclase fragment (e.g., T25).

  • Transformation: Co-transform an adenylate cyclase-deficient (cyaA⁻) E. coli reporter strain (e.g., BTH101) with the T18-Crl and T25-σS fusion plasmids. Include positive (e.g., T18-zip/T25-zip) and negative (empty vectors) controls.

  • Phenotypic Screening: Plate the co-transformants on indicator plates (e.g., MacConkey-maltose or LB-X-Gal) and incubate at 30°C for 24-48 hours. A positive interaction reconstitutes adenylate cyclase, producing cAMP, which activates the mal or lac operon, resulting in red or blue colonies, respectively.

  • Quantitative Analysis: Quantify the strength of the interaction by performing a liquid β-galactosidase assay on the co-transformants as described in Protocol 4.1.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes.

Crl_Signaling_Pathway cluster_assembly Holoenzyme Assembly Stress Stress Signals (e.g., Stationary Phase, Nutrient Limitation) RpoS σS (RpoS) (Inactive/Low conc.) Stress->RpoS Induces Crl Crl Holoenzyme EσS Holoenzyme (Active) RpoS->Holoenzyme Crl->Holoenzyme RNAP_core Core RNA Polymerase RNAP_core->Holoenzyme Promoter σS-dependent Promoter Holoenzyme->Promoter Binds Transcription Transcription Promoter->Transcription Stress_Genes Stress Response Genes (e.g., osmY, csgA) Transcription->Stress_Genes

Caption: Crl promotes the assembly of the σS-RNAP holoenzyme.

Experimental_Workflow Strain New Bacterial Strain Mutant Generate Δcrl Mutant Strain->Mutant Purify Protein Purification (Crl, σS, RNAP) Strain->Purify Phenotype Phenotypic Analysis (e.g., Stress Resistance, Biofilm Formation) Mutant->Phenotype InVivo In Vivo Validation Mutant->InVivo Conclusion Validate Physiological Role of Crl Phenotype->Conclusion Reporter Promoter-lacZ Fusion Assay InVivo->Reporter qRT_PCR qRT-PCR of Target Genes InVivo->qRT_PCR B2H Bacterial Two-Hybrid (Crl-σS) InVivo->B2H InVitro In Vitro Validation IVT In Vitro Transcription InVitro->IVT EMSA EMSA (Crl-σS Binding) InVitro->EMSA Reporter->Conclusion qRT_PCR->Conclusion B2H->Conclusion IVT->Conclusion Purify->InVitro EMSA->Conclusion

Caption: Workflow for validating the function of Crl.

Regulatory_Comparison cluster_activators cluster_holoenzymes cluster_promoters RNAP Core RNA Polymerase Holo_S EσS RNAP->Holo_S Holo_Alt Eσ(Alt) RNAP->Holo_Alt RNAP_Mod Modified RNAP Crl_Node Crl SigmaS σS Crl_Node->SigmaS Binds to SigmaS->Holo_S ppGpp_DksA (p)ppGpp / DksA ppGpp_DksA->RNAP_Mod Binds to Alt_Sigma Other Alt. σ (σH, σE, etc.) Alt_Sigma->Holo_Alt Promoter_S σS Promoters Holo_S->Promoter_S Transcribes Promoter_Alt Alt. σ Promoters Holo_Alt->Promoter_Alt Transcribes Promoter_Stringent Stringent Promoters RNAP_Mod->Promoter_Stringent Transcribes

Caption: Comparison of transcriptional regulation mechanisms.

References

comparing the binding affinity of Crl to different σS variants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the interaction between the transcriptional regulator Crl and the stationary phase sigma factor σS, detailing binding affinities with various σS mutants, experimental methodologies, and the underlying signaling pathway.

The regulation of gene expression in response to environmental stress is a critical survival mechanism for many bacteria. In γ-proteobacteria, the alternative sigma factor σS (RpoS) plays a pivotal role in orchestrating the transcription of genes required for survival in stationary phase and under various stress conditions. The activity of σS is modulated by the small regulatory protein Crl, which enhances the formation of the RNA polymerase (RNAP) holoenzyme (EσS). This guide provides a comparative analysis of the binding affinity of Crl to different variants of σS, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of microbiology, molecular biology, and drug development.

Crl-σS Binding Affinity: A Quantitative Comparison

The interaction between Crl and σS is a key regulatory checkpoint. Crl specifically recognizes and binds to domain 2 of σS (σS2), a region that is also involved in promoter DNA binding and melting. Mutations within this domain can significantly alter the binding affinity of Crl, thereby affecting the efficiency of EσS formation and subsequent gene expression.

While extensive research has highlighted the importance of the Crl-σS interaction, quantitative data on the binding affinity to various σS mutants remains somewhat limited in publicly available literature. However, semi-quantitative and qualitative data from various studies consistently point to a critical region within σS2 for Crl binding. The "DPE" motif, comprising residues Asp135, Pro136, and Glu137, has been identified as a key determinant for this interaction.

To illustrate the impact of mutations on this interaction, the following table summarizes the expected outcomes based on published qualitative and semi-quantitative findings. A lower β-galactosidase activity in a bacterial two-hybrid (BTH) assay indicates a weaker interaction.

σS VariantKey Mutation(s)Relative Binding Affinity to Crl (Compared to Wild-Type)Experimental Evidence
Wild-Type (WT) σS NoneHighStrong interaction observed in BTH assays and other binding studies.[1]
σS DPE Mutant D135A, P136A, E137ASignificantly ReducedMutations in the DPE motif drastically decrease the interaction with Crl in BTH assays.[1]
σS Single DPE Mutants e.g., E137QReducedSingle point mutations within the DPE motif can lead to a measurable decrease in Crl binding and holoenzyme assembly.[1]
σS Chimera with σ70 region Replacement of σS2 region with corresponding σ70 regionAbolishedCrl does not interact with the primary sigma factor σ70, and chimeras containing the σ70 domain 2 fail to bind Crl.[1]

Note: The relative binding affinities are inferred from semi-quantitative data such as β-galactosidase activity in bacterial two-hybrid assays. Specific dissociation constants (Kd) from techniques like SPR or LRET are not consistently available across a wide range of mutants in the reviewed literature.

Experimental Protocols

Understanding the methodologies used to probe the Crl-σS interaction is crucial for interpreting existing data and designing new experiments. Below are detailed protocols for key techniques employed in these studies.

Bacterial Two-Hybrid (BTH) Assay

The BTH system is a powerful genetic tool to detect and quantify protein-protein interactions in vivo.[2][3][4][5][6] It relies on the reconstitution of a signaling molecule (e.g., cyclic AMP) upon the interaction of two proteins fused to complementary fragments of an enzyme (e.g., adenylate cyclase).

Principle: Crl and a σS variant are fused to two different, inactive fragments of adenylate cyclase (T18 and T25). If Crl and the σS variant interact, the adenylate cyclase fragments are brought into proximity, reconstituting enzyme activity. This leads to the production of cAMP, which in turn activates the transcription of a reporter gene, typically lacZ. The level of β-galactosidase activity serves as a quantitative measure of the interaction strength.[2][3]

Protocol:

  • Plasmid Construction: Clone the coding sequences of Crl and the σS variant into appropriate BTH vectors (e.g., pUT18 and pKT25) to generate fusions with the T18 and T25 fragments of adenylate cyclase.

  • Bacterial Transformation: Co-transform an E. coli reporter strain (e.g., a cya deletion mutant) with the pair of plasmids encoding the fusion proteins.

  • Qualitative Screening (Optional): Plate the transformed cells on MacConkey agar plates supplemented with appropriate antibiotics and maltose. Colonies exhibiting a red color indicate a positive interaction.

  • Quantitative β-Galactosidase Assay:

    • Grow liquid cultures of the co-transformed bacteria to mid-log phase.

    • Lyse the cells using a detergent (e.g., SDS) and chloroform.

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Measure the time taken for a yellow color to develop and stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the reaction mixture at 420 nm.

    • Calculate β-galactosidase activity in Miller units, which is proportional to the strength of the protein-protein interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[7][8][9][10] It allows for the determination of binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd).

Principle: One protein (the ligand, e.g., Crl) is immobilized on a sensor chip. A solution containing the other protein (the analyte, e.g., a σS variant) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Protocol:

  • Protein Purification: Express and purify recombinant Crl and σS variants.

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified Crl protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of the purified σS variant over the immobilized Crl surface.

    • Monitor the association phase (increase in RU) as the analyte binds to the ligand.

    • Inject running buffer to monitor the dissociation phase (decrease in RU) as the analyte dissociates from the ligand.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Luminescence Resonance Energy Transfer (LRET)

LRET is a sensitive spectroscopic technique used to measure distances between molecules and can be adapted to study protein-protein interactions in solution.

Principle: Two proteins of interest are labeled with a donor and an acceptor fluorophore. When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor emission. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores.

Protocol:

  • Protein Labeling: Label purified Crl and σS variants with suitable LRET donor-acceptor pairs (e.g., a luminescent lanthanide like terbium as the donor and a fluorescent protein like GFP as the acceptor).

  • Binding Assay:

    • Mix the labeled Crl and σS variant in a suitable buffer.

    • Excite the donor fluorophore at its specific excitation wavelength.

    • Measure the emission spectra of both the donor and the acceptor.

  • Data Analysis:

    • Calculate the LRET efficiency by comparing the donor emission in the presence and absence of the acceptor, or by measuring the sensitized emission of the acceptor.

    • By titrating one labeled protein against a fixed concentration of the other, a binding curve can be generated and fitted to determine the dissociation constant (Kd).

Visualizing the Crl-σS Interaction and Pathway

To provide a clearer understanding of the experimental workflow and the biological context of the Crl-σS interaction, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_BTH Bacterial Two-Hybrid (BTH) cluster_SPR Surface Plasmon Resonance (SPR) cluster_LRET Luminescence Resonance Energy Transfer (LRET) bth_construct Construct Plasmids (Crl-T18, σS_variant-T25) bth_transform Co-transform E. coli Reporter Strain bth_construct->bth_transform bth_plate Plate on Indicator Medium bth_transform->bth_plate bth_quantify Quantify β-galactosidase Activity bth_plate->bth_quantify spr_immobilize Immobilize Crl on Sensor Chip spr_inject Inject σS Variant (Analyte) spr_immobilize->spr_inject spr_detect Detect Binding (RU change) spr_inject->spr_detect spr_analyze Analyze Kinetics (ka, kd, Kd) spr_detect->spr_analyze lret_label Label Crl (Donor) & σS Variant (Acceptor) lret_mix Mix Labeled Proteins lret_label->lret_mix lret_excite Excite Donor lret_mix->lret_excite lret_measure Measure Acceptor Emission lret_excite->lret_measure

Caption: Experimental workflows for studying Crl-σS binding.

Crl_SigmaS_Pathway Stress Stress Conditions (e.g., Stationary Phase) Crl_expression Increased Crl Expression Stress->Crl_expression SigmaS_accumulation σS Accumulation Stress->SigmaS_accumulation Crl This compound Crl_expression->Crl SigmaS σS Protein (Inactive/Unbound) SigmaS_accumulation->SigmaS Crl_SigmaS_complex Crl-σS Complex Crl->Crl_SigmaS_complex Binds to σS2 SigmaS->Crl_SigmaS_complex RNAP_core Core RNA Polymerase (E) E_SigmaS EσS Holoenzyme RNAP_core->E_SigmaS Crl_SigmaS_complex->E_SigmaS Promotes Association Promoter σS-dependent Promoter E_SigmaS->Promoter Binds Transcription Transcription of Stress Response Genes Promoter->Transcription

Caption: Crl-mediated activation of σS-dependent transcription.

Conclusion

References

Cross-Species Complementation Assays with Crl Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Crl (curli production) protein is a highly specific transcriptional activator that plays a crucial role in the bacterial stress response by modulating the activity of the alternative sigma factor, σS (RpoS). Understanding the functional conservation and species-specific adaptations of Crl is paramount for developing novel antimicrobial strategies and for harnessing bacterial systems in synthetic biology. This guide provides a comparative analysis of cross-species complementation assays involving Crl proteins from various γ-proteobacteria, supported by experimental data and detailed protocols.

Functional Conservation of Crl Proteins Across Species

Crl is a small protein that enhances the formation of the RNA polymerase (RNAP) holoenzyme containing σS (EσS), thereby activating the transcription of genes in the σS regulon.[1][2][3] This mechanism is particularly critical for bacterial survival under stressful conditions such as nutrient limitation, osmotic stress, and low temperature.[1][4] Cross-species complementation studies have demonstrated that Crl homologs from different bacterial species can often substitute for one another, indicating a high degree of functional conservation.

A key function of Crl is to bind directly to σS, facilitating its association with the core RNAP.[3][4][5] This interaction helps σS to outcompete the primary sigma factor, σ70, for binding to the limited pool of core RNAP, especially when σS levels are low.[1][5] Studies have shown that Crl proteins from Escherichia coli, Salmonella enterica serovar Typhimurium, Proteus mirabilis, and Vibrio harveyi are functionally similar and can complement a crl deletion in E. coli.[3][5][6]

Comparative Analysis of Crl-σS Interaction

The interaction between Crl and σS is highly specific, with Crl showing no significant affinity for the housekeeping sigma factor σ70.[2][5] This specificity is attributed to key residues within domain 2 of σS (σS2).[1][2][7] The following table summarizes the binding affinities and functional complementation observed in various studies.

Crl Homolog OriginσS OriginMethodBinding Affinity (KD)Complementation in E. coli ΔcrlReference
Escherichia coliEscherichia coliBacterial Two-Hybrid-Yes[2]
Proteus mirabilisSalmonella TyphimuriumSurface Plasmon Resonance~1.5 µMYes[5][8]
Salmonella TyphimuriumSalmonella TyphimuriumIsothermal Titration Calorimetry~3.7 µMYes[5][8]
Vibrio harveyiEscherichia coliBacterial Two-Hybrid-Yes[3]

Experimental Protocols

Bacterial Two-Hybrid (B2H) Assay for Crl-σS Interaction

This in vivo assay is used to detect and quantify protein-protein interactions. It relies on the reconstitution of a functional adenylate cyclase (CyaA) from Bordetella pertussis in an E. coli cya mutant.

Methodology:

  • Plasmid Construction: Clone the crl gene from the species of interest into a vector encoding the T25 fragment of CyaA. Clone the rpoS (σS) gene into a vector encoding the T18 fragment of CyaA.

  • Transformation: Co-transform the resulting plasmids into an E. coli cya reporter strain (e.g., BTH101).

  • Phenotypic Screening: Plate the transformed cells on MacConkey agar plates supplemented with maltose. A red colony color indicates a positive interaction due to the fermentation of maltose, which is dependent on cAMP produced by the reconstituted CyaA.

  • Quantitative Analysis: For a quantitative measure of interaction strength, perform a β-galactosidase assay using liquid cultures grown in the presence of X-gal. Higher β-galactosidase activity corresponds to a stronger interaction.

In Vitro Transcription Assay

This assay directly measures the ability of a Crl homolog to activate σS-dependent transcription.

Methodology:

  • Protein Purification: Purify the core RNA polymerase, σS, and the Crl homolog from the desired species.

  • Holoenzyme Formation: Pre-incubate the core RNAP with σS in the presence or absence of the Crl homolog to allow for holoenzyme (EσS) formation.

  • Transcription Initiation: Add a DNA template containing a known σS-dependent promoter (e.g., the csgB promoter) and ribonucleotides (including [α-³²P]UTP) to initiate transcription.

  • Analysis: Stop the reaction and analyze the radiolabeled RNA transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography. An increase in the amount of transcript in the presence of Crl indicates successful activation.

Signaling Pathways and Experimental Workflows

Crl-Mediated Activation of σS-Dependent Transcription

The following diagram illustrates the signaling pathway of how Crl enhances the formation of the EσS holoenzyme, leading to the transcription of stress response genes.

Crl_Signaling_Pathway cluster_stress Stress Conditions cluster_regulation Cellular Response Stress Nutrient Limitation, Osmotic Stress, etc. RpoS σS (RpoS) Stress->RpoS induces accumulation Crl Crl Protein Crl->RpoS binds to and stabilizes EsigmaS EσS Holoenzyme Crl->EsigmaS promotes assembly RpoS->EsigmaS associates with RNAP Core RNA Polymerase RNAP->EsigmaS StressGenes Stress Response Genes EsigmaS->StressGenes binds to promoter mRNA mRNA StressGenes->mRNA transcription StressProteins Stress Response Proteins mRNA->StressProteins translation Survival Cellular Survival StressProteins->Survival promotes

Caption: Crl enhances σS-RNAP holoenzyme formation under stress.

Experimental Workflow for Cross-Species Complementation Assay

This diagram outlines the key steps involved in a typical cross-species complementation experiment.

Complementation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Strain E. coli Δcrl strain Transformation Transform plasmid into E. coli Δcrl strain Strain->Transformation Vector Expression Vector (e.g., pBAD) Ligation Ligate Crl homolog into vector Vector->Ligation Crl_homolog Crl homolog gene from Species X Crl_homolog->Ligation Ligation->Transformation Expression Induce Crl homolog expression Transformation->Expression Phenotype Assess Phenotype (e.g., curli formation, stress resistance) Expression->Phenotype Reporter Measure Reporter Gene Expression (e.g., lacZ) Expression->Reporter Western Confirm Protein Expression (Western Blot) Expression->Western Complementation Complementation (Restoration of wild-type phenotype) Phenotype->Complementation Reporter->Complementation

Caption: Workflow for testing Crl homolog function in E. coli.

References

Validating the Efficacy of a Crl Inhibitor in Bacterial Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the effect of a putative Crl inhibitor in bacterial cultures. Given the current landscape of available research, this guide establishes a comparative analysis between a hypothetical Crl inhibitor and a Δcrl mutant strain, the latter serving as a benchmark for complete loss of Crl function. This approach allows for a rigorous evaluation of the inhibitor's on-target effects.

The Crl-RpoS Signaling Pathway: A Key Regulator of Bacterial Stress Response

In many Gram-negative bacteria, including Escherichia coli, the Crl protein is a crucial transcriptional co-activator. It functions by directly binding to and stabilizing the association of the stationary phase sigma factor, RpoS (σS), with the core RNA polymerase (RNAP) enzyme.[1][2][3] This enhanced interaction stimulates the transcription of a wide array of genes under the RpoS regulon, which are essential for survival during stationary phase and in response to various environmental stresses.[1][3][4] Inhibition of the Crl-RpoS pathway is therefore a promising strategy for attenuating bacterial stress responses and virulence.

Crl-RpoS Signaling Pathway cluster_stress Environmental Stress/Stationary Phase cluster_regulation Transcriptional Regulation Stress Stress Signals (e.g., nutrient limitation, high osmolarity) RpoS RpoS (σS) Stress->RpoS Induces accumulation Crl This compound RpoS_RNAP RpoS-RNAP Holoenzyme Crl->RpoS_RNAP Stabilizes interaction RpoS->RpoS_RNAP Associates with RNAP Core RNA Polymerase RNAP->RpoS_RNAP Stress_Genes Stress Response & Stationary Phase Genes (e.g., csgA, katE) RpoS_RNAP->Stress_Genes Initiates transcription

Crl-RpoS signaling pathway in bacteria.

Experimental Workflow for Inhibitor Validation

The following workflow outlines a series of experiments to quantitatively assess the impact of a Crl inhibitor on bacterial physiology and gene expression, using a wild-type strain, a Δcrl mutant, and the wild-type strain treated with the Crl inhibitor.

Experimental Workflow for Crl Inhibitor Validation cluster_strains Bacterial Strains cluster_assays Phenotypic and Genotypic Assays cluster_analysis Data Analysis and Comparison WT Wild-Type (WT) Catalase Catalase Activity Assay WT->Catalase Growth Growth Curve on Succinate Medium WT->Growth Reporter RpoS-dependent Reporter Gene Assay WT->Reporter qRT_PCR qRT-PCR of RpoS-regulated Genes WT->qRT_PCR dCrl Δcrl Mutant dCrl->Catalase dCrl->Growth dCrl->Reporter dCrl->qRT_PCR WT_Inhibitor WT + Crl Inhibitor WT_Inhibitor->Catalase WT_Inhibitor->Growth WT_Inhibitor->Reporter WT_Inhibitor->qRT_PCR Comparison Comparative Data Analysis Catalase->Comparison Growth->Comparison Reporter->Comparison qRT_PCR->Comparison

Workflow for validating a Crl inhibitor.

Comparative Performance Data

The following table summarizes the expected quantitative outcomes from the proposed experimental assays when comparing the wild-type strain, the Δcrl mutant, and the wild-type strain treated with a hypothetical Crl inhibitor.

Experimental Assay Wild-Type (WT) Δcrl Mutant WT + Crl Inhibitor Metric
Catalase Activity +++ (Vigorous bubbling)+ (Weak bubbling)+ (Weak bubbling)Qualitative observation of O₂ evolution
Growth on Succinate Impaired growthSeverely impaired/no growthSeverely impaired/no growthOptical Density (OD₆₀₀) after 24h
RpoS-dependent Reporter Gene (csgA-lacZ) High β-galactosidase activityLow β-galactosidase activityLow β-galactosidase activityMiller Units
qRT-PCR (katE expression) High relative expressionLow relative expressionLow relative expressionFold change relative to housekeeping gene

Detailed Experimental Protocols

Catalase Activity Assay

Principle: The katE gene, encoding catalase, is under the positive control of RpoS, and its expression is enhanced by Crl. A decrease in catalase activity is indicative of reduced RpoS activity. This assay qualitatively measures catalase production by observing the decomposition of hydrogen peroxide into oxygen and water.[5][6][7]

Protocol:

  • Culture wild-type, Δcrl, and inhibitor-treated wild-type E. coli strains to stationary phase (e.g., overnight at 37°C in LB broth).

  • Using a sterile inoculating loop, transfer a small amount of bacterial colony from an agar plate onto a clean glass slide.[5][8]

  • Add one drop of 3% hydrogen peroxide (H₂O₂) to the bacterial smear.[8]

  • Immediately observe for the formation of gas bubbles.[8]

  • Positive result: Rapid and vigorous bubbling indicates strong catalase activity.

  • Negative/Weak result: No or very slow bubble formation indicates a lack of or reduced catalase activity.

Growth Curve on Succinate Minimal Medium

Principle: Wild-type E. coli exhibits limited growth on succinate as a sole carbon source, a phenotype that is exacerbated in the absence of a functional RpoS system.[9] Since Crl potentiates RpoS activity, inhibition of Crl is expected to further impair growth on succinate.

Protocol:

  • Prepare M9 minimal medium supplemented with 0.4% succinate as the sole carbon source.

  • Inoculate 50 mL of the succinate minimal medium with overnight cultures of wild-type, Δcrl, and inhibitor-treated wild-type strains, adjusting to a starting OD₆₀₀ of 0.05.

  • Incubate the cultures at 37°C with shaking.

  • Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 2 hours) for up to 24-48 hours using a spectrophotometer.[10]

  • Plot the OD₆₀₀ values against time to generate growth curves.

RpoS-dependent Reporter Gene Assay (csgA-lacZ)

Principle: The promoter of the csgA gene, which encodes the major curli subunit, is a well-characterized RpoS-dependent promoter whose activity is stimulated by Crl.[1] By fusing this promoter to a reporter gene like lacZ (encoding β-galactosidase), the activity of the Crl-RpoS pathway can be quantified.[11][12][13][14]

Protocol:

  • Construct a reporter plasmid containing the csgA promoter fused to the lacZ gene.

  • Transform this plasmid into wild-type and Δcrl strains.

  • Grow the transformed strains to stationary phase in LB broth. For the inhibitor-treated sample, add the Crl inhibitor to the wild-type culture at the beginning of the growth phase.

  • Harvest the cells and perform a β-galactosidase assay using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Measure the production of o-nitrophenol at 420 nm and calculate the β-galactosidase activity in Miller Units.

Quantitative Real-Time PCR (qRT-PCR) for RpoS-regulated Gene Expression

Principle: qRT-PCR provides a highly sensitive and quantitative measure of gene expression. By targeting an RpoS- and Crl-dependent gene such as katE, the effect of the Crl inhibitor on transcription can be directly assessed.[15][16][17][18][19]

Protocol:

  • Culture wild-type, Δcrl, and inhibitor-treated wild-type strains to stationary phase.

  • Extract total RNA from each culture using a standard RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[18]

  • Perform qPCR using primers specific for the katE gene and a housekeeping gene (e.g., rrsA) for normalization.[16][17][18]

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in katE expression in the Δcrl and inhibitor-treated samples compared to the wild-type.

References

A Comparative Guide to Crl-Dependent Regulons Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial protein Crl is a highly specialized transcriptional co-activator that plays a crucial role in adapting to stressful conditions and stationary phase growth. Unlike typical DNA-binding transcription factors, Crl functions by directly interacting with the alternative sigma factor RpoS (σS), enhancing its ability to associate with the core RNA polymerase enzyme. This targeted action boosts the transcription of a specific subset of genes within the broader RpoS regulon. Understanding the similarities and differences in the Crl-dependent regulons across various bacterial species is essential for elucidating species-specific survival strategies and identifying potential targets for novel antimicrobial agents.

Crl is primarily conserved within the γ-proteobacteria class, with its role being most extensively studied in Escherichia coli and Salmonella enterica. Phylogenetic analyses suggest that Crl was a later evolutionary addition, recruited to fine-tune the expansive RpoS stress response in certain bacterial lineages, particularly within the Enterobacteriaceae family[1]. This guide provides a comparative overview of the known Crl-dependent genes and phenotypes in these key species, supported by experimental data and detailed methodologies.

The Crl-RpoS Signaling Pathway

The mechanism of Crl action is a prime example of post-translational regulation of transcriptional machinery. Under specific conditions, such as low temperature and entry into stationary phase, Crl protein levels increase. Crl then binds directly to the σS protein, facilitating the formation of the RNA polymerase holoenzyme (EσS). This enhanced assembly leads to increased transcription initiation at σS-dependent promoters.

Crl_RpoS_Pathway cluster_input Environmental Signals cluster_regulation Regulatory Proteins cluster_output Cellular Response Low_Temperature Low Temperature Crl This compound Low_Temperature->Crl Induces expression Stationary_Phase Stationary Phase Stationary_Phase->Crl Induces expression RpoS RpoS (σS) Crl->RpoS Binds to Holoenzyme EσS Holoenzyme Crl->Holoenzyme Promotes Assembly RpoS->Holoenzyme Associates with RNAP_core Core RNA Polymerase (E) RNAP_core->Holoenzyme Associates with Transcription Increased Transcription Holoenzyme->Transcription Initiates Genes Stress Response, Biofilm Formation, Metabolism Genes Transcription->Genes Expresses

Figure 1. The Crl-RpoS signaling pathway for transcriptional activation.

Comparative Analysis of Crl-Dependent Regulons

While the overarching function of Crl is conserved between E. coli and Salmonella, the specific genes and resulting phenotypes under its control show both overlap and divergence. The following table summarizes key Crl-dependent genes and processes. It is important to note that this data is compiled from separate studies, and direct quantitative comparisons should be made with caution due to potentially different experimental conditions.

Gene/PhenotypeSpeciesRole/ProcessCrl-Dependent EffectReference
csgD Salmonella entericaMaster regulator of biofilmPositive regulation; required for maximal expression.[2][3]
csgB Salmonella entericaCurli fimbriae subunitPositive regulation; required for maximal expression.[2][3]
adrA Salmonella entericaCellulose biosynthesisPositive regulation; required for maximal expression.[2][3]
bcsA Salmonella entericaCellulose synthasePositive regulation; required for maximal expression.[2][3]
Rdar Morphotype Salmonella entericaBiofilm formation (red, dry, and rough)Required for development of the typical rdar morphotype.[2][3]
Stress Resistance Salmonella entericaOxidative, thermal, acid stressCrl's effect is significant primarily when RpoS levels are low.[4]
General Regulon Escherichia coliDiverse cellular functionsCrl is known to regulate at least 86 genes, representing ~40% of the RpoS regulon.[1]
Curli Biosynthesis Escherichia coliBiofilm formationCrl was originally identified for its role in activating curli production.[1]

Experimental Protocols

The comparison of Crl-dependent regulons relies on a combination of genetic, molecular biology, and phenotypic assays. Below are detailed methodologies for key experiments cited in the literature.

Construction of a crl Knockout Mutant

This is the foundational experiment to study the function of the this compound by observing the effects of its absence.

  • Method: The lambda red recombinase system is commonly used for creating precise gene deletions.

  • Protocol:

    • A resistance cassette (e.g., kanamycin or chloramphenicol resistance gene) is amplified by PCR. The PCR primers contain 40-50 nucleotide overhangs that are homologous to the regions immediately upstream and downstream of the crl gene.

    • The resulting PCR product is purified and electroporated into the target bacterial strain (e.g., E. coli K-12 or S. Typhimurium ATCC 14028) that is expressing the lambda red recombinase proteins (from a helper plasmid like pKD46).

    • The recombinase mediates homologous recombination, replacing the native crl gene with the resistance cassette.

    • Recombinants are selected by plating on media containing the corresponding antibiotic.

    • The correct replacement of the crl gene is confirmed by PCR using primers that flank the gene locus and by DNA sequencing.

Comparative Transcriptomics (RNA-Seq)

RNA-sequencing provides a global, quantitative view of the genes whose expression is dependent on Crl.

  • Method: High-throughput sequencing of cDNA libraries derived from total RNA.

  • Protocol:

    • Bacterial Culture and RNA Extraction: Grow wild-type (WT) and crl mutant (Δcrl) strains in triplicate under specific conditions (e.g., to stationary phase at 28°C in LB medium without NaCl to induce Crl-dependent phenotypes)[2]. Harvest cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.

    • Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

    • Sequencing: Ligate sequencing adapters to the cDNA fragments and perform PCR amplification to create the final library. Sequence the libraries on a high-throughput platform (e.g., Illumina).

    • Data Analysis: Align the sequence reads to the reference genome of the species. Count the number of reads mapping to each annotated gene. Use bioinformatics software (e.g., DESeq2 or edgeR) to identify differentially expressed genes (DEGs) between the WT and Δcrl strains, typically using a threshold of a >1.5-fold change and a p-value < 0.05[5][6].

Phenotypic Assays: Biofilm (Rdar Morphotype) Formation

This assay visually demonstrates the macroscopic effect of Crl on a key phenotype in Salmonella.

  • Method: Plate-based assay to observe colony morphology.

  • Protocol:

    • Prepare Luria-Bertani (LB) agar plates without salt, supplemented with Congo red (40 µg/mL) and Coomassie brilliant blue G (20 µg/mL).

    • Spot 10 µL of overnight cultures of WT, Δcrl, and complemented Δcrl strains onto the agar surface.

    • Incubate the plates at 28°C for 48-72 hours.

    • Observation: The WT strain, expressing curli and cellulose, will bind the Congo red dye and exhibit a red, dry, and rough (rdar) colony morphology. The Δcrl mutant will typically show a smooth and white (saw) morphotype, indicating a defect in biofilm matrix production[2][4].

Experimental Workflow Visualization

The process of identifying and comparing Crl-dependent regulons across species follows a logical progression from genetic manipulation to global analysis and finally to specific validation.

Experimental_Workflow cluster_strains Strain Preparation cluster_analysis Global Expression Analysis cluster_validation Validation & Comparison WT1 Species A Wild-Type Culture Grow cells to Stationary Phase WT1->Culture Mut1 Species A Δcrl Mutant Mut1->Culture WT2 Species B Wild-Type WT2->Culture Mut2 Species B Δcrl Mutant Mut2->Culture RNA_Extract Extract Total RNA Culture->RNA_Extract RNA_Seq RNA-Sequencing RNA_Extract->RNA_Seq Bioinfo Bioinformatic Analysis (Identify DEGs) RNA_Seq->Bioinfo qRT_PCR qRT-PCR of Select Genes Bioinfo->qRT_PCR Validate Phenotype Phenotypic Assays (e.g., Biofilm, Stress) Bioinfo->Phenotype Correlate Comparison Compare Regulons (Venn Diagrams, etc.) Bioinfo->Comparison Input for

Figure 2. Workflow for comparing Crl-dependent regulons across species.

References

Validating Crl's Role in Virulence: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of bacterial virulence in the presence and absence of the transcriptional regulator Crl, with a focus on experimental data from animal models. The information is intended for researchers, scientists, and drug development professionals investigating bacterial pathogenesis and seeking to understand the role of Crl as a potential therapeutic target.

Executive Summary

The Crl protein is a key regulator of the general stress response in several Gram-negative bacteria, including Salmonella and Escherichia coli. It functions as a chaperone for the alternative sigma factor RpoS (σS), promoting the formation of the RNA polymerase holoenzyme (EσS).[1][2] This complex then transcribes a battery of genes, many of which are implicated in stress survival and virulence. While the molecular mechanism of Crl is well-established, its direct impact on virulence in a host has been a subject of investigation. This guide synthesizes the available experimental data from animal models to provide a clear comparison of wild-type and Crl-deficient bacterial strains.

Quantitative Data from Animal Models

A key study by Robbe-Saule et al. (2007) provides the most direct evidence for Crl's role in Salmonella virulence using a murine model of typhoid fever.[3] While specific quantitative data on LD50 and bacterial load in organs were not detailed in the available literature, a survival study was conducted.

Table 1: Survival of BALB/c Mice after Oral Inoculation with Salmonella enterica serovar Typhimurium

Bacterial StrainGenotypeOutcome in Animal Model
ATCC 14028Wild-type (crl+, rpoS+)Caused mortality in infected mice.
FN445ΔcrlShowed a notable increase in mouse survival compared to the wild-type strain, indicating attenuation.
ATCC 14028ΔrpoSHighly attenuated, with no mortality observed in the animal model.[3]

Data is qualitatively described from Robbe-Saule V, et al. 2007. J Bacteriol.[3]

The results indicate that the absence of Crl leads to a significant attenuation of Salmonella virulence, though not to the same extent as the complete absence of its target, RpoS. This suggests that while Crl is a major contributor to RpoS-mediated virulence, some RpoS activity may persist in the absence of Crl, or Crl may have other, yet unidentified, roles in pathogenesis.

Experimental Protocols

The following is a detailed methodology for a representative experiment validating the role of Crl in virulence, based on the work of Robbe-Saule et al. (2007).[3]

Objective: To assess the virulence of a Δcrl mutant of Salmonella enterica serovar Typhimurium in a mouse model of infection.

1. Bacterial Strains and Culture Conditions:

  • Wild-Type Strain: Salmonella enterica serovar Typhimurium ATCC 14028.

  • Mutant Strain: An isogenic Δcrl knockout mutant (e.g., strain FN445).

  • Control Strain: An isogenic ΔrpoS knockout mutant.

  • Culture: Strains are grown overnight in Luria-Bertani (LB) broth at 37°C with aeration. The stationary-phase cultures are then harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) solution.

2. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: BALB/c (female, 6-8 weeks old). This strain is susceptible to Salmonella infection and is a common model for typhoid-like disease.[4]

3. Infection Protocol:

  • Route of Inoculation: Oral gavage. This route mimics the natural path of infection for enteric pathogens.

  • Inoculum Preparation: Serial dilutions of the bacterial suspension in PBS are prepared to achieve the desired infection dose.

  • Infection Dose: A defined dose of bacteria (e.g., 1 x 108 or 1 x 109 colony-forming units [CFU]) in a small volume (e.g., 100 µL) is administered to each mouse.

4. Monitoring and Endpoints:

  • Survival Study: A cohort of mice is infected with the wild-type, Δcrl, and ΔrpoS strains. The survival of the mice is monitored daily for a set period (e.g., 30 days). The percentage of surviving mice at each time point is recorded.

  • Bacterial Load (Optional but Recommended): At specific time points post-infection (e.g., 3, 5, and 7 days), subgroups of mice are euthanized. The spleen and liver are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on selective agar to enumerate the bacterial load (CFU per gram of tissue).[5]

5. Statistical Analysis:

  • Survival curves are analyzed using the Kaplan-Meier method and compared using a log-rank test.

  • Bacterial load data are typically analyzed using non-parametric tests such as the Mann-Whitney U test.

Signaling Pathways and Experimental Workflow

Crl-RpoS Signaling Pathway

The this compound directly interacts with the RpoS sigma factor. This interaction is crucial for the efficient transcription of genes involved in stress response and virulence.

G Crl This compound RpoS RpoS (σS) Crl->RpoS Binds to & Stabilizes Holoenzyme EσS Holoenzyme Crl->Holoenzyme Promotes formation RpoS->Holoenzyme Associates with RNAP_core RNA Polymerase Core Enzyme (E) RNAP_core->Holoenzyme Virulence_Genes Virulence & Stress Response Genes Holoenzyme->Virulence_Genes Initiates Transcription Virulence_Factors Virulence Factors (e.g., Curli, Cellulose) Virulence_Genes->Virulence_Factors Expression G cluster_prep Preparation cluster_infection Infection cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Comparison WT_culture Grow Wild-Type (crl+) Strain Inoculate_WT Oral Inoculation of Mice (Group 1) WT_culture->Inoculate_WT Mutant_culture Grow Δcrl Mutant Strain Inoculate_Mutant Oral Inoculation of Mice (Group 2) Mutant_culture->Inoculate_Mutant Monitor_Survival Monitor Survival Daily (30 days) Inoculate_WT->Monitor_Survival Bacterial_Load Determine Bacterial Load in Spleen/Liver (Optional) Inoculate_WT->Bacterial_Load Inoculate_Mutant->Monitor_Survival Inoculate_Mutant->Bacterial_Load Survival_Curves Generate Kaplan-Meier Survival Curves Monitor_Survival->Survival_Curves Compare_Virulence Compare Virulence (WT vs. Δcrl) Bacterial_Load->Compare_Virulence Survival_Curves->Compare_Virulence

References

Safety Operating Guide

Navigating the Disposal of Crl Protein: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of biological materials is a critical component of laboratory safety and environmental responsibility. For proteins such as "Crl," a term that can refer to either the bacterial Sigma factor-binding protein Crl or the eukaryotic Cullin-RING Ligase (CRL) family, specific disposal protocols are not typically available.[1][2][3][4][5][6][7][8] Instead, disposal procedures are guided by a risk-based assessment of the material , following established best practices for recombinant proteins.[9] This guide provides a detailed framework for the safe disposal of Crl protein, ensuring the protection of laboratory personnel and the environment.

Risk Assessment and Waste Categorization

Before disposal, a thorough risk assessment must be conducted to categorize the this compound waste. Key considerations include its biological origin, potential bioactivity, and any chemical modifications. Based on this assessment, the waste will fall into one of the following categories, each with a specific disposal pathway.

Table 1: this compound Waste Categorization and Disposal Methods

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous This compound solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[9]
Chemically Hazardous This compound mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals).Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[9]
Biohazardous This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[9][10][11]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[9][12]
Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound.Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[9][12]

Experimental Protocols for Inactivation

For non-hazardous this compound solutions, inactivation prior to drain disposal is a recommended precautionary measure.

Chemical Inactivation:

  • Prepare a fresh 10% bleach solution.

  • Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.[9]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[11]

  • Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by local regulations.[9]

  • Dispose of the inactivated solution down the drain with a large volume of running water.[9]

Heat Inactivation:

  • Transfer the protein solution to a heat-resistant container.

  • Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[9]

  • Allow the solution to cool to room temperature.

  • Dispose of the inactivated solution down the drain with a large volume of running water.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Waste risk_assessment Conduct Risk Assessment start->risk_assessment non_hazardous Non-Hazardous? risk_assessment->non_hazardous Categorize Waste chemically_hazardous Chemically Hazardous? non_hazardous->chemically_hazardous No inactivate Inactivate (Chemical or Heat) non_hazardous->inactivate Yes biohazardous Biohazardous? chemically_hazardous->biohazardous No hazardous_waste Collect in Hazardous Waste Container chemically_hazardous->hazardous_waste Yes sharps Sharps? biohazardous->sharps No autoclave Autoclave or Chemical Decontamination biohazardous->autoclave Yes sharps_container Collect in Sharps Container sharps->sharps_container Yes solid_waste Dispose in Appropriate Solid Waste Stream sharps->solid_waste No drain_disposal Drain Disposal with Copious Water inactivate->drain_disposal medical_waste Dispose as Regulated Medical Waste autoclave->medical_waste

Caption: this compound Disposal Workflow

Important Considerations:

  • Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS), if available.

  • Personal Protective Equipment (PPE), including lab coats, gloves, and eye protection, should be worn at all times when handling this compound waste.

  • For biohazardous waste, autoclaving is often the preferred method of decontamination.[13] Ensure that the autoclave is functioning correctly and that a validated cycle is used.

  • Liquid biohazardous waste can also be decontaminated with a chemical disinfectant like bleach before drain disposal.[10][12]

  • Solid biohazardous waste should be collected in designated biohazard bags for autoclaving or incineration.[12][13]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Candida rugosa Lipase (CRL)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Candida rugosa lipase (CRL), a versatile enzyme widely used in biocatalysis. Adherence to these procedures will minimize risks and ensure the integrity of your experiments.

Immediate Safety and Handling Precautions

Candida rugosa lipase, while a valuable enzymatic tool, is a potential respiratory sensitizer. Inhalation of the powder form may cause allergy or asthma-like symptoms in susceptible individuals. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling CRL, particularly in its powdered form.

Protection TypeSpecificationPurpose
Respiratory NIOSH-approved N95 (or equivalent) dust maskTo prevent inhalation of aerosolized enzyme powder, which can cause respiratory sensitization.
Eye Safety glasses with side shields or chemical safety gogglesTo protect eyes from accidental splashes or contact with the powder.
Hand Nitrile or latex glovesTo prevent skin contact and potential irritation.
Body Laboratory coatTo protect skin and clothing from contamination.

This data is compiled from safety information provided by various chemical suppliers.[1][2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely and effectively incorporating CRL into your research.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. CRL is typically a lyophilized powder and should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[1][4][5][6]

Handling and Preparation of Solutions
  • Always handle the powdered form of CRL within a fume hood or a designated area with localized exhaust ventilation to minimize inhalation risk.[3][7]

  • Avoid actions that can generate dust, such as vigorous shaking or scraping.

  • When preparing solutions, slowly add the powder to the solvent to prevent aerosolization.

  • Ensure all work surfaces are clean before and after handling to prevent cross-contamination.

Experimental Protocol: Olive Oil Hydrolysis Assay

This protocol provides a standard method for measuring the hydrolytic activity of CRL using olive oil as a substrate. This titrimetric assay quantifies the free fatty acids released by the enzyme.

Materials:

  • Candida rugosa lipase (CRL)

  • Olive Oil (substrate)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Chloroform:Ethanol mixture (2:1 v/v) or Acetone:Ethanol mixture (1:1 v/v) (to stop the reaction)

  • Phenolphthalein indicator solution

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 0.05 M, standardized) for titration

  • Erlenmeyer flasks

  • Incubator shaker

  • Burette for titration

Procedure:

  • Prepare the Substrate Emulsion: In a 250 mL Erlenmeyer flask, combine 1.25 mL of olive oil with 4 mL of 0.1 M phosphate buffer (pH 7.0). Stir or shake vigorously to create a stable emulsion.[8]

  • Enzyme Addition: Add 1 mL of your CRL solution (of known concentration) to the substrate emulsion.

  • Incubation: Immediately place the flask in an incubator shaker set to 37°C and 60 rpm. Incubate for exactly 20-30 minutes.[8]

  • Stop the Reaction: After the incubation period, stop the enzymatic reaction by adding a sufficient volume (e.g., 15 mL) of an acetone:ethanol or chloroform:ethanol mixture. This will denature the enzyme.[8]

  • Prepare a Blank: A blank is essential for accurate results. Prepare a second flask identical to the first, but add the stop solution before adding the enzyme solution. This accounts for any free fatty acids present in the oil initially.

  • Titration: Add a few drops of phenolphthalein indicator to both the experimental and blank flasks. Titrate the liberated free fatty acids with a standardized 0.05 M NaOH or KOH solution until a faint, persistent pink color is observed.[8]

  • Calculate Activity: One unit of lipase activity is typically defined as the amount of enzyme that liberates one micromole of fatty acid per minute under the specified assay conditions.

Disposal Plan

Proper disposal of CRL and associated waste is crucial to maintain a safe laboratory environment.

Inactivation:

Before disposal, it is best practice to inactivate the enzyme. This can be achieved through:

  • Autoclaving: Heat treatment via autoclaving is an effective method for denaturing the protein.[1]

  • pH Adjustment: Significantly altering the pH by adding a strong acid or base will permanently inactivate the enzyme. A pH at least 2 units outside of the enzyme's optimal range is recommended.[9]

  • Chemical Inactivation: For dilute solutions, treatment with hydrogen peroxide can deactivate the lipase.[1]

Disposal of Waste:

  • Liquid Waste: After inactivation, small quantities of aqueous CRL solutions can typically be flushed down the drain with copious amounts of water, provided the buffer and other components are not hazardous and local regulations permit this.[1][10]

  • Solid Waste: Inactivated solid CRL, such as the lyophilized powder or enzyme immobilized on a non-hazardous support (e.g., polymer beads), can usually be disposed of in the regular solid waste stream.[1]

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with CRL should be placed in a sealed bag and disposed of with regular laboratory waste.

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) office and adhere to local, regional, and national regulations for waste disposal.[3] The Safety Data Sheet (SDS) for the specific product should also be consulted, although disposal information is often general.[3]

Workflow and Logical Relationships

The following diagram illustrates the complete workflow for the safe handling of Candida rugosa lipase in a laboratory setting.

CRL_Workflow cluster_prep Preparation & Storage cluster_exp Experimentation cluster_disposal Waste Disposal receipt Receipt of CRL storage Store at 2-8°C receipt->storage ppe Don PPE storage->ppe weighing Weigh Powder in Fume Hood ppe->weighing solution Prepare Solution weighing->solution assay Perform Hydrolysis Assay solution->assay data Data Collection (Titration) assay->data inactivate Inactivate Enzyme (e.g., Autoclave, pH) assay->inactivate analysis Data Analysis data->analysis analysis->inactivate End of Experiment liquid_waste Dispose Liquid Waste (per local regulations) inactivate->liquid_waste solid_waste Dispose Solid Waste (per local regulations) inactivate->solid_waste

Workflow for Safe Handling of Candida rugosa Lipase (CRL).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.